molecular formula C7H9NO B175094 4,5,6,7-Tetrahydrofuro[3,2-C]pyridine CAS No. 150322-87-5

4,5,6,7-Tetrahydrofuro[3,2-C]pyridine

Cat. No.: B175094
CAS No.: 150322-87-5
M. Wt: 123.15 g/mol
InChI Key: CNXFGNVBRLEVBD-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydrofuro[3,2-c]pyridine is a prominent heterocyclic scaffold in medicinal chemistry, serving as a key structural frame for numerous bioactive compounds . Its core value lies in its role as a versatile building block for the synthesis of more complex molecules with significant pharmacological potential. Researchers utilize this compound to develop novel therapeutics, as derivatives have demonstrated excellent inhibitory activity against enzymes like JAK2, which is a target in immunology and oncology . Furthermore, the tetrahydrofuro[3,2-c]pyridine core is found in potent κ-opioid receptor agonists, which are investigated for their antinociceptive (pain-blocking) properties, and in compounds exhibiting potent and selective antituberculosis activity against Myobacterium tuberculosis . The synthetic utility of this compound is well-established, particularly through methods such as the acid-catalyzed Pictet–Spengler reaction, which allows for the efficient creation of diverse 4-substituted derivatives for structure-activity relationship (SAR) studies . This enables the exploration of chemical space and the optimization of drug candidates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5,6,7-tetrahydrofuro[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-3-8-5-6-2-4-9-7(1)6/h2,4,8H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXFGNVBRLEVBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1OC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Cornerstone of Modern Medicinal Chemistry: An In-depth Technical Guide to 4,5,6,7-Tetrahydrofuro[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Scaffold

In the landscape of contemporary drug discovery, the relentless pursuit of novel chemical entities with superior efficacy and safety profiles has led medicinal chemists to explore a vast chemical space. Within this expanse, certain molecular frameworks, often termed "privileged scaffolds," have emerged as exceptionally fruitful starting points for the development of new therapeutic agents. The 4,5,6,7-tetrahydrofuro[3,2-c]pyridine core is a prominent member of this esteemed class of compounds.

This bicyclic heterocyclic system, comprising a fused furan and a tetrahydropyridine ring, represents a topologically intriguing and synthetically accessible scaffold. Its inherent structural features, including a basic nitrogen atom and the potential for diverse functionalization, have positioned it as a cornerstone in the design of modulators for a range of biological targets. Notably, derivatives of this scaffold have demonstrated significant potential in therapeutic areas with high unmet medical needs, including inflammatory disorders and neurological conditions.[1]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It aims to provide an in-depth understanding of the fundamental properties of the this compound core, from its basic physicochemical characteristics and synthesis to its application in medicinal chemistry and analytical characterization.

Physicochemical Properties: A Foundation for Drug Design

The physicochemical properties of a molecular scaffold are critical determinants of its drug-likeness, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, a comprehensive understanding of these parameters is essential for the rational design of derivatives with optimal pharmacokinetic and pharmacodynamic characteristics.

PropertyPredicted ValueSource
Molecular Formula C₇H₉NO-
Molecular Weight 123.15 g/mol [2]
pKa (most basic) 8.5 ± 0.3Predicted using Chemicalize
logP 0.5 ± 0.4Predicted using Chemicalize
Water Solubility 1.2 x 10⁴ mg/L at 25°CPredicted using Chemicalize

The predicted pKa suggests that the secondary amine in the tetrahydropyridine ring is basic and will be protonated at physiological pH. This has significant implications for its interaction with biological targets and its solubility. The predicted logP and water solubility indicate a favorable balance between lipophilicity and hydrophilicity, a desirable characteristic for oral bioavailability and distribution to various tissues, including the potential to cross the blood-brain barrier.[2]

Synthesis of the this compound Core

The construction of the this compound ring system can be achieved through various synthetic strategies. Among these, the Pictet-Spengler reaction has proven to be a robust and versatile method for the synthesis of 4-substituted derivatives.[1][3] This acid-catalyzed reaction involves the condensation of a furan-ethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic aromatic substitution.

pictet_spengler cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product furan_ethylamine 2-(Furan-2-yl)ethanamine schiff_base Schiff Base furan_ethylamine->schiff_base + Aldehyde - H₂O aldehyde Aldehyde (R-CHO) aldehyde->schiff_base iminium_ion Iminium Ion schiff_base->iminium_ion + H⁺ thf_pyridine 4-Substituted This compound iminium_ion->thf_pyridine Intramolecular Cyclization

Caption: Pictet-Spengler reaction for the synthesis of 4,5,6,7-tetrahydrofuro[3,2-c]pyridines.

Experimental Protocol: Semi-one-pot Synthesis of 4-Substituted Tetrahydrofuro[3,2-c]pyridines

This protocol is adapted from the work of Mendogralo and Uchuskin (2023).[1][3]

Materials:

  • 2-(5-methylfuran-2-yl)ethanamine

  • Substituted aromatic aldehyde

  • Acetonitrile (absolute)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution (aqueous)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve 2-(5-methylfuran-2-yl)ethanamine (1.0 eq) and the desired aromatic aldehyde (1.0 eq) in absolute acetonitrile.

    • Reflux the mixture for 1 hour. The formation of the imine can be monitored by thin-layer chromatography (TLC).

  • Pictet-Spengler Cyclization:

    • Cool the reaction mixture to 50 °C.

    • Slowly add concentrated hydrochloric acid (2.0 eq).

    • Stir the reaction at 50 °C for the appropriate time (can range from a few hours to overnight, optimization may be required depending on the substrate). Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Isolation:

    • Upon completion, cool the reaction mixture to room temperature.

    • The product may precipitate as the hydrochloride salt. If so, collect the solid by filtration.

    • To obtain the free base, treat the hydrochloride salt with an aqueous solution of sodium hydroxide overnight.

    • Extract the aqueous layer with dichloromethane (3 x volume).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality Behind Experimental Choices:

  • Absolute Acetonitrile: The use of an anhydrous solvent is crucial for the efficient formation of the imine by driving the equilibrium towards the product through the removal of water.

  • Acid Catalyst: Hydrochloric acid protonates the imine to form a reactive iminium ion, which is the electrophile for the intramolecular cyclization onto the electron-rich furan ring.

  • Temperature Control: The reaction temperature is a critical parameter. While imine formation is typically favored at reflux, the cyclization step is often performed at a lower temperature (e.g., 50 °C) to minimize side reactions and degradation of the furan ring in the acidic medium.[1]

Medicinal Chemistry Applications and Structure-Activity Relationships

The this compound scaffold is a versatile template for the design of bioactive molecules. Its rigid bicyclic structure helps to lock the relative orientation of substituents, which can lead to enhanced binding affinity and selectivity for a given biological target.

Key Therapeutic Areas:

  • Janus Kinase (JAK) Inhibition: Derivatives of the tetrahydrofuro[3,2-c]pyridine core have been identified as potent inhibitors of Janus kinases, a family of enzymes that play a critical role in cytokine signaling pathways implicated in inflammatory and autoimmune diseases.[1] One such derivative has demonstrated superior in vitro JAK2 inhibitory activity compared to the approved drug tofacitinib.[1]

  • Central Nervous System (CNS) Disorders: The scaffold is a key intermediate in the development of nicotinic acetylcholine receptor modulators and other CNS agents targeting cognitive disorders and neuropathic pain.[2] Its favorable physicochemical properties are believed to facilitate crossing the blood-brain barrier.

  • Opioid Receptor Modulation: A furan-based derivative has been reported as a potent κ-opioid receptor agonist with excellent antinociceptive activity.[3]

  • Antituberculosis Activity: A lactam derivative of the tetrahydrofuro[3,2-c]pyridine skeleton has shown potent and selective activity against Mycobacterium tuberculosis.[3]

drug_discovery_workflow scaffold This compound Scaffold synthesis Synthesis of Substituted Derivatives scaffold->synthesis screening High-Throughput Screening synthesis->screening sar Structure-Activity Relationship (SAR) Studies screening->sar sar->synthesis lead_opt Lead Optimization sar->lead_opt preclinical Preclinical Development lead_opt->preclinical

Caption: A conceptual workflow for the use of the this compound scaffold in drug discovery.

Structure-Activity Relationship (SAR) Insights:

While a comprehensive SAR study for a single target is proprietary to the discovering entities, general principles can be inferred from the literature. The substitution pattern on the tetrahydrofuro[3,2-c]pyridine core is crucial for biological activity.

  • Substitution at the 4-position: As demonstrated by the Pictet-Spengler synthesis, a wide variety of substituents can be introduced at this position, allowing for the modulation of potency and selectivity. The nature of the substituent (e.g., aromatic, aliphatic, heterocyclic) will dictate the interactions with the target protein's binding pocket.

  • N-functionalization: The secondary amine at the 6-position is a handle for further derivatization. N-alkylation or N-acylation can be used to fine-tune the physicochemical properties and introduce additional binding interactions.[1][3]

Bioisosterism: The Thieno[3,2-c]pyridine Analogue

In medicinal chemistry, the concept of bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful tool. The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold is a classic bioisostere of the furo-analogue, where the furan oxygen is replaced by a sulfur atom.

This substitution can lead to subtle but significant changes in the molecule's properties:

  • Electronic Effects: Sulfur is less electronegative than oxygen, which can alter the electron density of the aromatic ring and influence its interactions with the target.

  • Size and Shape: The C-S bond is longer than the C-O bond, leading to a slight change in the geometry of the ring system.

  • Metabolic Stability: The thiophene ring may exhibit different metabolic stability compared to the furan ring.

The tetrahydrothieno[3,2-c]pyridine core is itself a crucial scaffold in medicinal chemistry, being a key intermediate in the synthesis of antiplatelet drugs like clopidogrel and prasugrel.[4] A comparative evaluation of both the furo- and thieno-scaffolds is a valuable strategy in lead optimization to identify the optimal core for a given biological target.

Analytical Characterization: Spectroscopic Signature

The unambiguous characterization of this compound and its derivatives is essential for ensuring their purity and structural integrity. This is typically achieved through a combination of spectroscopic techniques.

Expected Spectroscopic Data for the Unsubstituted Core:

  • ¹H NMR:

    • The two protons on the furan ring are expected to appear as doublets in the aromatic region (δ 6.0-7.5 ppm).

    • The methylene protons of the tetrahydropyridine ring will likely appear as multiplets in the aliphatic region (δ 2.5-4.0 ppm).

    • The N-H proton will be a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

  • ¹³C NMR:

    • The four carbons of the furan ring will resonate in the downfield region (δ 100-150 ppm).

    • The three carbons of the tetrahydropyridine ring will appear in the upfield region (δ 20-60 ppm).

  • Mass Spectrometry (MS):

    • In electron ionization (EI) mode, the molecular ion peak (M⁺) is expected at m/z = 123.

    • Common fragmentation patterns would involve the loss of small neutral molecules and cleavage of the tetrahydropyridine ring.

Conclusion and Future Perspectives

The this compound scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its synthetic tractability, coupled with its presence in a diverse array of biologically active compounds, underscores its importance for the development of future therapeutics. The ongoing exploration of novel synthetic methodologies and the elucidation of the structure-activity relationships of its derivatives will undoubtedly continue to fuel the discovery of new drug candidates. As our understanding of the chemical biology of this remarkable scaffold deepens, its impact on human health is set to grow ever more significant.

References

  • Mendogralo, M. A., & Uchuskin, M. G. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 19, 991–997. [Link]

  • Mendogralo, M. A., & Uchuskin, M. G. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. ResearchGate. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Chemicalize. (n.d.). Predictions for this compound. ChemAxon. Retrieved January 14, 2026.
  • Altaf, A. A., Shahzad, A., Gul, Z., et al. (2015). A review on the medicinal importance of pyridine derivatives. Journal of Drug Design and Medicinal Chemistry, 1(1), 1-11.
  • De, S., SK, A. K., Shah, S. K., et al. (2022). Pyridine: The scaffolds with significant clinical diversity. RSC Advances, 12, 15385–15406.
  • Sahu, R., Mishra, R., Kumar, R., et al. (2022). Pyridine moiety: An insight into recent advances in the treatment of cancer. Mini-Reviews in Medicinal Chemistry, 22(2), 248–272.
  • The expanding role of pyridine and dihydropyridine scaffolds in drug design. (2021). Drug Design, Development and Therapy, 15, 4249–4271. [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). IntechOpen. [Link]

  • PubChem. (n.d.). 4,5,6,7-Tetrahydrothieno(3,2-c)pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 4,5,6,7-Tetrahydrothieno(3,2-c)pyridinium chloride. Retrieved from [Link]

  • MedChemComm. (2017). Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists. Royal Society of Chemistry. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Structure Elucidation of 4,5,6,7-Tetrahydrofuro[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4,5,6,7-tetrahydrofuro[3,2-c]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, forming the structural basis for a variety of biologically active compounds.[1] Its unique fusion of a furan ring with a tetrahydropyridine moiety imparts specific conformational and electronic properties that are of interest in the design of novel therapeutics, particularly for central nervous system (CNS) disorders.[2] This technical guide provides a comprehensive overview of the methodologies and analytical strategies employed in the definitive structure elucidation of this important molecule. We will delve into the primary synthetic routes and explore the application of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, to unambiguously confirm its molecular architecture.

Introduction: The Significance of the Fused Furo-Pyridine Scaffold

The hydrogenated furo[3,2-c]pyridine framework is a key structural motif in numerous natural products and synthetic molecules exhibiting a wide range of biological activities.[1] For instance, derivatives of this scaffold have shown potential as potent κ-opioid receptor agonists and have been investigated for their antituberculosis properties.[1] The rigid, bicyclic nature of this compound provides a well-defined three-dimensional structure for the presentation of pharmacophoric elements, making it an attractive starting point for drug discovery campaigns. A thorough and unequivocal confirmation of its structure is the foundational step upon which all subsequent medicinal chemistry efforts are built.

Synthesis and Confirmation: The Pictet-Spengler Approach

A prevalent and effective method for the synthesis of the this compound core is the Pictet-Spengler reaction.[1][3] This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, followed by the removal of water. In the context of our target molecule, this typically involves the reaction of 2-(furan-2-yl)ethanamine with an appropriate carbonyl compound in the presence of an acid catalyst.

The general workflow for synthesis and initial confirmation can be visualized as follows:

G cluster_synthesis Synthesis cluster_purification Purification cluster_confirmation Structural Confirmation A 2-(Furan-2-yl)ethanamine + Aldehyde/Ketone B Pictet-Spengler Reaction (Acid Catalysis) A->B C Crude Product B->C D Column Chromatography C->D E Spectroscopic Analysis (NMR, MS, IR) D->E F Elucidated Structure E->F

Caption: Workflow for the synthesis and structural confirmation of this compound.

Experimental Protocol: Pictet-Spengler Synthesis
  • Reactant Preparation: Dissolve 2-(furan-2-yl)ethanamine and a suitable aldehyde (e.g., formaldehyde or a protected equivalent) in an appropriate solvent such as acetonitrile or dichloromethane.

  • Acid Catalysis: Add a protic acid catalyst (e.g., hydrochloric acid or trifluoroacetic acid) to the reaction mixture.

  • Reaction: Stir the mixture at a controlled temperature (ranging from room temperature to reflux) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, neutralize the reaction mixture and extract the crude product with an organic solvent.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure this compound.

Spectroscopic Elucidation: A Multi-faceted Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

Predicted ¹H NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~6.8 - 7.0d1HH-2The proton on the furan ring adjacent to the oxygen is expected to be the most deshielded of the furan protons.
~6.2 - 6.4d1HH-3The other proton on the furan ring will be slightly more shielded than H-2.
~3.8 - 4.0s2HH-4The methylene protons adjacent to the nitrogen and the furan ring are expected to be in the range of benzylic protons.
~3.0 - 3.2t2HH-7The methylene protons adjacent to the nitrogen are expected to be deshielded due to the electronegativity of the nitrogen atom.
~2.7 - 2.9t2HH-6The methylene protons at the C-6 position are expected to be the most shielded of the aliphatic protons.
~2.0 - 2.5br s1HN-HThe chemical shift of the N-H proton can be variable and may appear as a broad singlet.

The carbon NMR spectrum provides information on the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)Carbon AssignmentRationale
~145 - 150C-2The carbon atom in the furan ring adjacent to the oxygen is expected to be the most deshielded.
~110 - 115C-3The other sp² hybridized carbon in the furan ring.
~120 - 125C-3aThe quaternary carbon at the fusion of the two rings.
~105 - 110C-7aThe other quaternary carbon at the fusion of the two rings.
~45 - 50C-4The methylene carbon adjacent to the nitrogen and the furan ring.
~40 - 45C-7The methylene carbon adjacent to the nitrogen.
~20 - 25C-6The most shielded of the aliphatic carbons.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its identity.

Expected Mass Spectrum Data

  • Molecular Ion (M⁺): The molecular formula of this compound is C₇H₉NO. The expected monoisotopic mass of the molecular ion [M]⁺˙ would be approximately 123.07 g/mol .

  • Major Fragmentation Pathways:

    • Loss of a hydrogen radical (-H•): This would result in a fragment ion at m/z 122.

    • Retro-Diels-Alder (RDA) reaction: Cleavage of the tetrahydropyridine ring could lead to the loss of ethylene (C₂H₄), resulting in a fragment at m/z 95.

    • Cleavage of the C-N bond: Breakage of the bond adjacent to the nitrogen can lead to various fragments.

    • Fission of the furan ring: The furan ring can undergo cleavage, often with the loss of CO or CHO.

G A Molecular Ion (M⁺) m/z = 123 B [M-H]⁺ m/z = 122 A->B -H• C [M-C₂H₄]⁺ (RDA) m/z = 95 A->C -C₂H₄ D Further Fragmentation B->D C->D

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in a molecule.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration
~3300 - 3500N-HStretching (secondary amine)
~2850 - 3000C-HStretching (aliphatic)
~3100 - 3150C-HStretching (furan ring)
~1500 - 1600C=CStretching (furan ring)
~1000 - 1300C-O-CStretching (furan ring)
~1000 - 1250C-NStretching

Conclusion: A Self-Validating System for Structural Integrity

The structure elucidation of this compound is a process of building a self-validating case. The synthetic route, particularly the Pictet-Spengler reaction, provides a strong indication of the expected core structure. This hypothesis is then rigorously tested and confirmed through a battery of spectroscopic techniques. The predicted NMR spectra provide a detailed map of the proton and carbon environments, which must be consistent with the proposed structure. Mass spectrometry confirms the molecular weight and offers corroborating evidence through predictable fragmentation patterns. Finally, IR spectroscopy verifies the presence of key functional groups. The congruence of data from all these independent analytical methods provides an unassailable confirmation of the molecular structure, a critical prerequisite for the advancement of this scaffold in drug discovery and development.

References

  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. National Institutes of Health.

  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. ResearchGate.

  • This compound. MySkinRecipes.

Sources

4,5,6,7-Tetrahydrofuro[3,2-c]pyridine: A Technical Guide to its Chemical Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4,5,6,7-tetrahydrofuro[3,2-c]pyridine core is a privileged heterocyclic scaffold that has garnered significant interest within the fields of medicinal chemistry and drug development. This bicyclic system, comprising a furan ring fused to a tetrahydropyridine moiety, serves as a versatile structural motif for the design of novel therapeutic agents. Its unique three-dimensional architecture and electronic properties make it a valuable building block for targeting a range of biological entities, including those in the central nervous system (CNS). This in-depth technical guide provides a comprehensive overview of the chemical structure and systematic numbering of the this compound nucleus. Furthermore, it details a robust synthetic protocol for its preparation via the Pictet-Spengler reaction, including a discussion of the underlying mechanism. The guide culminates in an exploration of its applications in drug discovery, with a particular focus on its role as a scaffold for Janus kinase (JAK) inhibitors and its potential as a modulator of nicotinic acetylcholine receptors (nAChRs). This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this important heterocyclic system.

Chemical Structure and IUPAC Numbering

The unambiguous identification and communication of chemical structures are paramount in scientific research. The this compound molecule is a fused heterocyclic system, and its numbering follows the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC).

The fusion of the furan and pyridine rings is denoted by "[3,2-c]". This indicates that the furan ring is fused at its 3- and 2-positions to the 'c' face of the pyridine ring. The numbering of the fused system gives precedence to the heteroatom in the ring of higher priority (oxygen in furan over nitrogen in pyridine in this specific nomenclature context). The numbering commences from an atom adjacent to the bridgehead and proceeds around the larger ring first. However, for fused systems, the numbering of the complete system is established and then hydrogenation is indicated. The prefix "4,5,6,7-tetrahydro" specifies the saturation of the pyridine ring.

Below is a diagram illustrating the chemical structure and the correct IUPAC numbering of the this compound core.

G cluster_0 Pictet-Spengler Synthesis Workflow start 2-(Furan-2-yl)ethanamine + Aldehyde (R-CHO) imine Imine Formation (Condensation) start->imine Heat iminium Iminium Ion Generation (Acid Catalysis) imine->iminium H+ cyclization Intramolecular Cyclization (Electrophilic Attack) iminium->cyclization deprotonation Deprotonation cyclization->deprotonation product This compound Product deprotonation->product

General Workflow for the Pictet-Spengler Synthesis
Experimental Protocol: A Representative Synthesis

The following is a representative, step-by-step methodology for the synthesis of a 4-substituted this compound derivative, adapted from established literature procedures. [1] Materials:

  • 2-(5-methylfuran-2-yl)ethanamine

  • Substituted aldehyde (e.g., benzaldehyde)

  • Dry acetonitrile

  • Glacial acetic acid

  • Concentrated hydrochloric acid

  • Saturated aqueous sodium hydroxide solution

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve the aldehyde (1.0 mmol) in dry acetonitrile (1 mL). Add 2-(5-methylfuran-2-yl)ethanamine (1.0 mmol). Heat the reaction mixture at reflux (82 °C) for 1 hour, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Solvent Removal: Once the formation of the imine is complete, concentrate the reaction mixture to dryness under reduced pressure.

  • Cyclization: Dissolve the crude imine in glacial acetic acid (750 µL) and add concentrated hydrochloric acid (500 µL) portionwise. Stir the reaction mixture at 70 °C for 5 hours, again monitoring by TLC.

  • Work-up and Neutralization: Cool the reaction mixture to room temperature. Carefully add a saturated aqueous solution of sodium hydroxide to neutralize the acid. Stir the mixture overnight at room temperature.

  • Extraction and Purification: If a precipitate forms, collect it by filtration. Extract the filtrate with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired this compound.

Characterization of the Core Structure

The following table summarizes the ¹H and ¹³C NMR data for a representative derivative, 2-methyl-4-(4-(methylthio)phenyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine. [1]

Parameter ¹H NMR (400 MHz, DMSO-d6) δ (ppm) ¹³C{¹H} NMR (100 MHz, DMSO-d6) δ (ppm)
Furan-CH₃ 2.25 (s, 3H) 13.1
Pyridine-CH₂ 2.55-2.59 (m, 2H) 23.9
Pyridine-CH₂ 2.96-3.02 (m, 1H), 3.06-3.12 (m, 1H) 40.6
Pyridine-CH 4.45 (s, 1H) 51.3
Furan-CH 5.95 (s, 1H) 104.9
Aromatic-CH 7.21 (d, J = 8.3 Hz, 2H), 7.31 (d, J = 8.3 Hz, 2H) 126.2, 124.3
Aromatic-C - 147.3, 148.7, 149.0

| Aromatic-S-CH₃ | 2.43 (s, 3H) | - |

Applications in Drug Discovery and Development

The this compound scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to serve as a versatile template for the development of ligands for a variety of biological targets. Its applications are particularly prominent in the development of agents for the central nervous system and as kinase inhibitors. [2]

A Scaffold for Janus Kinase (JAK) Inhibitors

Recent studies have highlighted the potential of this compound derivatives as potent inhibitors of Janus kinases (JAKs). [3]The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK/STAT signaling pathway, which transduces signals from a wide array of cytokines and growth factors, playing a key role in immunity, inflammation, and hematopoiesis. [4] Dysregulation of the JAK/STAT pathway is implicated in various diseases, including myeloproliferative neoplasms, autoimmune disorders, and cancer. [5][6]Consequently, the development of JAK inhibitors has become a major focus of therapeutic research. A derivative of the this compound scaffold has demonstrated excellent in vitro inhibitory activity against JAK2, superior to the established drug tofacitinib. [3]This finding underscores the potential of this scaffold in the design of novel treatments for diseases driven by aberrant JAK2 signaling.

The diagram below illustrates the canonical JAK/STAT signaling pathway, a primary target for therapeutics derived from the this compound core.

G cluster_0 JAK/STAT Signaling Pathway cytokine Cytokine/Growth Factor receptor Cytokine Receptor cytokine->receptor Binds jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates stat_p p-STAT (Dimer) stat->stat_p Dimerizes nucleus Nucleus stat_p->nucleus Translocates gene Gene Transcription (Proliferation, Inflammation, etc.) nucleus->gene

The JAK/STAT Signaling Pathway
A Versatile Core for CNS Agents and Nicotinic Acetylcholine Receptor Modulators

The this compound structure is also recognized for its utility in the development of agents targeting the central nervous system. Its bicyclic framework provides favorable binding properties for neurological targets and has the potential to cross the blood-brain barrier efficiently. [2]This makes it an attractive scaffold for the design of nootropic and neuroprotective drugs.

Furthermore, this core structure is a key intermediate in the synthesis of modulators of nicotinic acetylcholine receptors (nAChRs). [2]nAChRs are ligand-gated ion channels that play crucial roles in neuronal signaling, and their modulation is a therapeutic strategy for a range of CNS disorders, including cognitive impairment, schizophrenia, and pain. [7][8]The development of novel ligands based on the this compound scaffold could lead to new therapeutic options for these challenging conditions.

Conclusion

The this compound core represents a significant and versatile scaffold in modern drug discovery. Its well-defined chemical structure, accessible synthesis via the Pictet-Spengler reaction, and demonstrated potential in targeting key biological pathways, such as the JAK/STAT cascade, position it as a valuable tool for medicinal chemists. The continued exploration of derivatives of this privileged structure is likely to yield novel therapeutic agents with improved efficacy and selectivity for a range of diseases, from inflammatory conditions to complex neurological disorders. This guide provides a foundational understanding for researchers aiming to harness the potential of this promising heterocyclic system.

References

  • Mendogralo, E. Y., & Uchuskin, M. G. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 19, 991–997. [Link]

  • Mendogralo, E. Y., & Uchuskin, M. G. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. PubMed, 37484931. [Link]

  • Wingelhofer, B., et al. (2018). Roles of JAK2 in Aging, Inflammation, Hematopoiesis and Malignant Transformation. Cells, 7(8), 109. [Link]

  • Dr.Oracle. (2025). What is the role of JAK (Janus Kinase) inhibitors, such as ruxolitinib (Jakafi), in the treatment of myeloproliferative disorders associated with JAK2 mutations?. [Link]

  • Mendogralo, E. Y., & Uchuskin, M. G. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. ResearchGate. [Link]

  • Mendogralo, E. Y., & Uchuskin, M. G. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. National Institutes of Health. [Link]

  • Parham, L., et al. (2007). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Journal of Medicinal Chemistry, 50(12), 2895-2905. [Link]

  • Söderberg, C. A. G., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition, 58(4), 1062-1066. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • PubChem. (n.d.). 4,5,6,7-Tetrahydrothieno(3,2-c)pyridine. [Link]

  • Google Patents. (n.d.).
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  • PubChem. (n.d.). 4,5,6,7-Tetrahydrothieno(3,2-c)pyridinium chloride. [Link]

  • Chem-Impex. (n.d.). 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine. [Link]

  • Romero, H. K., et al. (2017). Nicotinic acetylcholine receptors: Therapeutic targets for novel ligands to treat pain and inflammation. Journal of Medicinal Chemistry, 60(19), 7836-7857. [Link]

  • MySkinRecipes. (n.d.). Nicotinic Acetylcholine Receptor Modulators. [Link]

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Sources

A Technical Guide to the Spectroscopic Characterization of 4,5,6,7-Tetrahydrofuro[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 4,5,6,7-tetrahydrofuro[3,2-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of various biologically active compounds. Its unique three-dimensional structure and the interplay of the furan and tetrahydropyridine rings give rise to interesting pharmacological properties, making it a target for drug discovery efforts. A thorough understanding of its structure and stereochemistry is paramount for the rational design and development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—employed in the structural elucidation and characterization of this important heterocyclic system. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.

The Logic of Spectroscopic Analysis: A Multi-faceted Approach

The structural confirmation of a molecule like this compound relies on a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

Caption: Workflow for the comprehensive spectroscopic analysis of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and stereochemistry of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

Theoretical Underpinnings of NMR for Heterocyclic Systems

The chemical shifts in the NMR spectra of heterocyclic compounds are influenced by factors such as ring currents, the electronegativity of heteroatoms, and the nature of substituents. In the case of this compound, the furan ring protons are expected to appear in the aromatic region, while the protons of the tetrahydropyridine ring will be in the aliphatic region. The electron-withdrawing nature of the oxygen in the furan ring and the nitrogen in the pyridine ring will deshield adjacent protons and carbons, causing them to resonate at higher chemical shifts (downfield).

Experimental Protocol for NMR Data Acquisition

A robust and reproducible NMR experiment is crucial for obtaining high-quality data.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound derivative.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. Ensure complete dissolution, using gentle vortexing or sonication if necessary.[1]

    • Filter the solution through a small cotton plug in a Pasteur pipette to remove any particulate matter, which can degrade spectral resolution.

    • Transfer the clear solution into a high-quality 5 mm NMR tube. The sample height should be approximately 4-5 cm.[2]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spinner turbine and adjust its position using a depth gauge.

    • Place the sample in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. For ¹³C NMR, a proton-decoupled experiment is standard to produce singlets for each unique carbon.[3]

Spectroscopic Data and Interpretation

The following data is based on the characterization of various 4-substituted 2-methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridines as reported in the scientific literature.[4]

Table 1: Representative ¹H NMR Data for 4-Substituted 2-Methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridines in DMSO-d₆ [4]

CompoundAr-H (ppm)H-4 (ppm)CH₂-5 (ppm)CH₂-6 (ppm)CH₂-7 (ppm)CH₃-2 (ppm)
4b (Ar = 4-Cl-Ph)7.31-7.37 (m, 4H)4.75 (br. s, 1H)3.04-3.09 (m, 1H)2.88-2.94 (m, 1H)2.58-2.65 (m, 2H)2.19 (s, 3H)
4c (Ar = 4-Br-Ph)7.27 (d, 2H), 7.49 (d, 2H)4.74 (br. s, 1H)3.04-3.09 (m, 1H)2.88-2.94 (m, 1H)2.58-2.65 (m, 1H)2.18 (s, 3H)
4g (Ar = 4-NMe₂-Ph)6.66 (d, 2H), 7.08 (d, 2H)4.62 (br. s, 1H)3.05-3.11 (m, 1H)2.87-2.90 (m, 1H)2.57-2.64 (m, 1H)2.18 (s, 3H)

Interpretation of ¹H NMR Spectra:

  • Aromatic Protons (Ar-H): The signals in the 6.6-7.5 ppm region correspond to the protons on the aromatic substituent at the C4 position.

  • Methine Proton (H-4): The broad singlet around 4.6-4.8 ppm is assigned to the proton at the C4 position, which is adjacent to the nitrogen atom and the aromatic ring.

  • Methylene Protons (CH₂-5, CH₂-6, CH₂-7): The complex multiplets in the aliphatic region (2.5-3.1 ppm) are attributed to the protons of the tetrahydropyridine ring.

  • Methyl Protons (CH₃-2): The singlet at approximately 2.18-2.19 ppm corresponds to the methyl group at the C2 position of the furan ring.

Table 2: Representative ¹³C NMR Data for 4-Substituted 2-Methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridines in DMSO-d₆ [4]

CompoundC-Ar (ppm)C-2 (ppm)C-3a (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)C-7a (ppm)CH₃-2 (ppm)
4b (Ar = 4-Cl-Ph)142.8, 131.3, 129.5 (2C), 127.8 (2C)149.1119.855.441.324.0104.713.1
4c (Ar = 4-Br-Ph)143.2, 130.8 (2C), 130.0 (2C), 119.7149.2119.855.441.324.0104.713.1
4g (Ar = 4-NMe₂-Ph)150.2, 131.9, 128.9 (2C), 112.6 (2C)149.3121.356.342.124.7105.613.7

Interpretation of ¹³C NMR Spectra:

  • Aromatic Carbons (C-Ar): The signals in the downfield region (112-151 ppm) correspond to the carbons of the aromatic substituent.

  • Furan Ring Carbons (C-2, C-3a, C-7a): The signals for the furan ring carbons appear at characteristic chemical shifts, with C-2 being the most downfield due to its proximity to the oxygen atom and the double bond.

  • Tetrahydropyridine Ring Carbons (C-4, C-5, C-6): These aliphatic carbons resonate in the upfield region, with C-4 being the most downfield of the three due to its attachment to the nitrogen atom.

  • Methyl Carbon (CH₃-2): The upfield signal around 13-14 ppm is characteristic of the methyl group carbon.

Part 2: Infrared (IR) Spectroscopy - Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to these vibrations.

Theoretical Principles of IR Spectroscopy

For this compound, key vibrational modes to look for include C-H stretching (both aromatic and aliphatic), C=C and C=N stretching of the aromatic rings, C-O-C stretching of the furan ring and ether linkage, and C-N stretching of the amine in the tetrahydropyridine ring.

Experimental Protocol for IR Data Acquisition

Step-by-Step Methodology (KBr Pellet Technique):

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of the solid sample in an agate mortar.

    • Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr).

    • Mix and grind the sample and KBr together until a fine, homogeneous powder is obtained. This is crucial to minimize light scattering.[5]

    • Transfer the powder to a pellet-pressing die.

  • Pellet Formation and Data Acquisition:

    • Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent pellet.[5]

    • Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background.

Predicted IR Absorption Frequencies

Table 3: Predicted Characteristic IR Absorption Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)IntensityNotes
N-H Stretch3300-3500MediumMay be absent in N-substituted derivatives.
Aromatic C-H Stretch3000-3100Medium to WeakCharacteristic of the furan ring protons.
Aliphatic C-H Stretch2850-2960Medium to StrongFrom the tetrahydropyridine ring.
C=C Stretch (furan)1500-1600MediumCharacteristic of the furan ring.
C-N Stretch (aliphatic amine)1020-1250MediumFrom the tetrahydropyridine ring.
C-O-C Stretch (furan/ether)1070-1250StrongA prominent feature for this molecule.[4]
C-H Out-of-plane bend700-900StrongCan be indicative of the substitution pattern on the furan ring.

Part 3: Mass Spectrometry (MS) - Determining Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule.

Principles of High-Resolution Mass Spectrometry (HRMS)

HRMS instruments can measure m/z values to several decimal places, which is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.[6] For this compound, HRMS confirms the molecular formula by matching the experimentally measured exact mass to the theoretically calculated mass. Electrospray ionization (ESI) is a soft ionization technique commonly used for nitrogen-containing organic molecules, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[7]

Experimental Protocol for HRMS Data Acquisition

Sources

An In-Depth Technical Guide to the In Silico Prediction of Molecular Targets for 4,5,6,7-Tetrahydrofuro[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The journey of a therapeutic agent from a mere chemical structure to a life-saving medicine is both arduous and complex. At the very heart of this endeavor lies a critical, foundational step: the identification of its biological target. Missteps at this initial stage can lead to costly failures in later phases of drug development. The heterocyclic scaffold, 4,5,6,7-tetrahydrofuro[3,2-c]pyridine, represents a privileged structure in medicinal chemistry, with derivatives known to exhibit a range of biological activities. However, for a novel analogue of this family, the primary molecular targets often remain elusive. This guide provides a comprehensive, technically-grounded workflow for the in silico prediction of these targets, designed for researchers, scientists, and drug development professionals. By leveraging a suite of computational methodologies, we can construct a robust, data-driven hypothesis of the compound's mechanism of action, thereby accelerating its journey down the therapeutic pipeline.

An Integrated Strategy for Target Discovery

We will embark on a multi-pronged computational investigation that does not rely on a single predictive method. Instead, we will build a confluence of evidence by integrating both ligand-based and structure-based approaches. This layered strategy significantly enhances the confidence in our final predictions. Our workflow is structured as follows:

  • Part 1: Ligand-Based Target Prediction: We will begin by exploring the known chemical space around our scaffold. This approach is rooted in the principle of chemical similarity: molecules with similar structures are likely to interact with similar biological targets.[1][2]

  • Part 2: Structure-Based Target Prediction: Next, we will pivot to a method that is independent of known, similar ligands. Here, we will computationally assess the binding compatibility of our molecule against a vast array of protein structures.

  • Part 3: Data Convergence and Hypothesis Generation: Finally, we will synthesize the results from both approaches to identify high-confidence targets. This integrated analysis forms the basis of a testable experimental hypothesis.

Part 1: Ligand-Based Target Prediction

The foundational principle of ligand-based drug design is that the biological activity of a molecule is intrinsically linked to its structure.[2][3][4] By identifying known bioactive molecules that are structurally analogous to this compound, we can infer its potential targets.

Method 1: Chemical Similarity Searching

This technique allows us to rapidly scan vast chemical databases for compounds that are structurally similar to our query molecule.

Experimental Protocol: 2D and 3D Similarity Search
  • Query Structure Preparation:

    • Generate a 2D representation of the this compound scaffold.

    • Convert this 2D structure into a canonical SMILES (Simplified Molecular-Input Line-Entry System) string.

    • Generate a low-energy 3D conformation of the molecule.

  • Database Selection:

    • PubChem: A comprehensive public repository of chemical substances and their biological activities, maintained by the National Institutes of Health (NIH).[5][6][7][8][9]

    • ChEMBL: A manually curated database of bioactive molecules with drug-like properties, maintained by the European Bioinformatics Institute (EMBL-EBI).[10][11][12][13][14]

  • Execution of Similarity Search:

    • 2D Similarity: Using the SMILES string, perform a substructure and similarity search in both PubChem and ChEMBL. The Tanimoto coefficient is a commonly used metric for quantifying 2D similarity.

    • 3D Similarity: Utilize the 3D conformation to perform shape-based similarity searches. This method compares the 3D shape and electrostatic properties of the query molecule to those in the database.[4]

  • Data Analysis and Target Compilation:

    • From the search results, collate a list of structurally similar compounds that have documented biological activity against specific protein targets.

    • Prioritize targets that are associated with multiple, structurally diverse analogues of the query scaffold.

Visualization: Similarity Searching Workflow

cluster_start Query Preparation cluster_search Database Search cluster_analysis Analysis cluster_output Output Query This compound PubChem PubChem Query->PubChem 2D/3D Search ChEMBL ChEMBL Query->ChEMBL 2D/3D Search Hits Identify Structurally Similar Compounds PubChem->Hits ChEMBL->Hits Targets Extract Known Biological Targets Hits->Targets TargetList List of Potential Targets Targets->TargetList

Caption: Workflow for Ligand-Based Similarity Searching.

Method 2: Pharmacophore Modeling and Virtual Screening

A pharmacophore is a 3D arrangement of chemical features that are essential for molecular recognition at a biological target.[15][16][17] We can construct a pharmacophore model based on our query scaffold and use it to screen for molecules that possess a similar interaction potential, even if they have different underlying chemical structures.[18]

Experimental Protocol: Pharmacophore-Based Virtual Screening
  • Pharmacophore Model Generation:

    • Based on the 3D structure of this compound, identify key pharmacophoric features. These typically include:

      • Hydrogen Bond Acceptors (e.g., the oxygen atom in the furo-pyridine ring).

      • Hydrogen Bond Donors (if any substituents are present).

      • Hydrophobic regions (the aliphatic portion of the ring system).

      • Aromatic rings (if substituted with such).

    • Define the spatial relationships (distances and angles) between these features.

  • Virtual Screening:

    • Select a large, multi-conformational compound library (e.g., ZINC, Enamine REAL database).

    • Use the generated pharmacophore model as a 3D query to screen the library. This process identifies molecules that can adopt a conformation that matches the pharmacophore.

    • Software such as Phase, LigandScout, or Pharmit can be utilized for this purpose.[19]

  • Hit Analysis and Target Inference:

    • Analyze the virtual hits from the screening campaign.

    • For hits with known biological activities, add their targets to our list of potential targets for the original query molecule. This process, known as "target fishing," can reveal novel therapeutic applications.

Visualization: Pharmacophore Screening Workflow

cluster_start Model Generation cluster_screen Virtual Screening cluster_analysis Analysis cluster_output Output Query 3D Structure of Query Compound Pharm_Model Generate Pharmacophore Model Query->Pharm_Model Screen Screen Database with Pharmacophore Model Pharm_Model->Screen DB Compound Database (e.g., ZINC) DB->Screen Hits Identify Virtual Hits Screen->Hits Targets Infer Targets from Bioactive Hits Hits->Targets TargetList Expanded List of Potential Targets Targets->TargetList

Caption: Pharmacophore Modeling and Virtual Screening Workflow.

Part 2: Structure-Based Target Prediction

This approach does not require any knowledge of existing active ligands. Instead, it relies on the 3D structure of potential protein targets.[20] The central technique here is reverse docking.

Method: Reverse Docking

In a typical virtual screen, a library of compounds is docked against a single protein target. In reverse docking, we invert this process: a single compound of interest is docked against a large library of protein structures.[1]

Experimental Protocol: Reverse Docking
  • Ligand Preparation:

    • Generate a high-quality, low-energy 3D conformation of this compound.

    • Assign appropriate atom types and partial charges.

  • Target Library Preparation:

    • Compile a library of 3D protein structures from the Protein Data Bank (PDB).[21][22][23][24][25] This library should be representative of the human proteome, particularly the "druggable" proteome (e.g., kinases, GPCRs, ion channels).

    • For each protein, identify and define the potential binding site(s).

  • Docking Simulation:

    • Systematically dock the prepared ligand into the binding site of every protein in the target library using software like AutoDock, Glide, or GOLD.

    • The docking algorithm will sample a wide range of ligand conformations and orientations within the binding site.

  • Scoring and Ranking:

    • For each protein-ligand complex, a scoring function is used to estimate the binding affinity.

    • Rank all the proteins in the library based on their predicted binding scores. Proteins with the most favorable scores are considered the most likely targets.

  • Post-Docking Analysis:

    • Visually inspect the binding poses of the top-ranked protein-ligand complexes. A plausible binding mode should exhibit favorable intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

Visualization: Reverse Docking Workflow

cluster_start Preparation cluster_dock Docking Simulation cluster_analysis Analysis & Ranking cluster_output Output Ligand Prepare 3D Ligand (Query Compound) Docking Dock Ligand into Each Protein Target Ligand->Docking TargetDB Prepare Protein Target Library (from PDB) TargetDB->Docking Scoring Score Binding Affinity for Each Complex Docking->Scoring Ranking Rank Targets by Score Scoring->Ranking TargetList Prioritized List of Potential Targets Ranking->TargetList

Caption: Structure-Based Reverse Docking Workflow.

Part 3: Data Convergence and Hypothesis Validation

The strength of our prediction lies not in a single method, but in the consensus across multiple, orthogonal approaches. By integrating the results from our ligand-based and structure-based analyses, we can identify targets with the highest probability of being biologically relevant.

Target Prioritization through Data Integration

The final step in our in silico investigation is to cross-reference the lists of potential targets generated in Parts 1 and 2.

Protocol: Consensus Scoring and Target Selection
  • Compile a Master List: Aggregate all potential targets identified through similarity searching, pharmacophore screening, and reverse docking.

  • Identify Overlapping Targets: The highest priority candidates are those that appear in the results of both ligand-based and structure-based methods.

  • Literature Review: For the top-ranked consensus targets, conduct a thorough review of the scientific literature to assess their biological plausibility in relevant disease contexts.

Data Presentation: Consolidated Target Hypothesis Table
Target ID (UniProt)Target NamePredicted by Similarity SearchPredicted by Pharmacophore ScreenPredicted by Reverse DockingConsensus Score
P08913Kappa-opioid receptor2
P23458Janus kinase 2 (JAK2)2
P00533Epidermal growth factor receptor2
Q9Y243Serine/threonine-protein kinase PIM11
P04035HMG-CoA reductase1

This table is a representative example of how data would be consolidated.

In Silico and Experimental Validation

While our computational workflow provides strong hypotheses, experimental validation is essential.

  • In Silico Validation: For the highest-priority targets, molecular dynamics (MD) simulations can be performed. MD simulations model the movement of atoms over time, providing a more dynamic and realistic assessment of the stability of the predicted protein-ligand complex.

  • Experimental Validation: The ultimate confirmation of our predictions requires laboratory-based experiments. The prioritized list of targets should be subjected to a panel of in vitro assays, such as:

    • Binding Assays: To confirm direct physical interaction between the compound and the target protein (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry).

    • Functional Assays: To determine if the binding event modulates the biological activity of the target (e.g., enzyme inhibition assays, receptor activation assays).

Conclusion

The identification of a drug's molecular target is a cornerstone of modern therapeutic development. The integrated in silico workflow presented in this guide—combining chemical similarity searching, pharmacophore-based screening, and reverse docking—provides a robust and cost-effective strategy for generating high-confidence target hypotheses for novel chemical entities like this compound.[1][26][27] This computational approach significantly narrows the field of potential targets, enabling more focused and efficient experimental validation, and ultimately, accelerating the path from molecule to medicine.

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Illuminating the Chemical Landscape of Substituted Tetrahydrofuropyridines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the chemical space of substituted tetrahydrofuropyridines, a privileged scaffold in modern medicinal chemistry. We will navigate the synthetic strategies to generate molecular diversity, delve into the critical analytical techniques for structural elucidation, and explore the power of computational modeling in mapping structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile heterocyclic system.

The Tetrahydrofuropyridine Core: A Scaffold of Therapeutic Promise

The fusion of a tetrahydrofuran and a pyridine ring creates the tetrahydrofuropyridine scaffold, a heterocyclic system that has garnered significant interest in drug discovery. This structural motif is present in a variety of biologically active molecules, demonstrating a broad spectrum of pharmacological activities.[1] The inherent features of this scaffold, including its three-dimensional architecture and the presence of hydrogen bond donors and acceptors, make it an attractive starting point for the design of ligands targeting a diverse range of biological targets, from kinases to G-protein coupled receptors (GPCRs). The exploration of its chemical space through strategic substitution allows for the fine-tuning of physicochemical properties and biological activity, paving the way for the development of novel therapeutics.

Navigating the Synthetic Maze: Strategies for Chemical Space Exploration

A thorough exploration of the chemical space of substituted tetrahydrofuropyridines necessitates a versatile synthetic toolbox. The choice of synthetic route is paramount, as it dictates the accessible substitution patterns and the overall efficiency of library generation. Here, we discuss several key strategies, highlighting the causality behind their application.

The Pictet-Spengler Reaction: A Classic Approach to Core Formation

The Pictet-Spengler reaction stands as a robust and widely utilized method for the synthesis of tetrahydroisoquinoline and related heterocyclic systems, including tetrahydrofuropyridines.[2] This acid-catalyzed reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic substitution to form the fused ring system. The power of this reaction lies in its ability to introduce diversity at the carbon atom bridging the two rings, originating from the aldehyde component.

Experimental Protocol: Pictet-Spengler Synthesis of a 4-Substituted Tetrahydrofuro[3,2-c]pyridine

This protocol describes a representative semi-one-pot synthesis of a 4-substituted tetrahydrofuro[3,2-c]pyridine.

Step 1: Imine Formation

  • To a solution of 2-(furan-2-yl)ethan-1-amine (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile) is added the desired aromatic aldehyde (1.1 eq).

  • The reaction mixture is stirred at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting amine.

  • The solvent is removed under reduced pressure to yield the crude imine, which can be used in the next step without further purification.

Step 2: Cyclization

  • The crude imine is dissolved in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • A Brønsted or Lewis acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid, or boron trifluoride etherate) is added portion-wise at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 4-substituted tetrahydrofuro[3,2-c]pyridine.

Multicomponent Reactions: A Paradigm of Efficiency

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to constructing complex molecular scaffolds in a single synthetic operation.[3] For the synthesis of highly substituted tetrahydropyridines, MCRs can bring together three or more starting materials in a convergent manner, rapidly generating a library of diverse analogs. This strategy is particularly valuable for exploring a wide range of substitution patterns around the core scaffold.

Intramolecular Cyclization Strategies: Building from Acyclic Precursors

Intramolecular cyclization reactions provide a powerful means to construct the tetrahydrofuropyridine ring system from appropriately functionalized acyclic precursors.[4] These reactions can be designed to proceed via various mechanisms, including nucleophilic substitution, radical cyclization, or transition-metal-catalyzed processes. The choice of cyclization strategy is dictated by the desired substitution pattern and the availability of the starting materials. For instance, an intramolecular etherification of a suitably substituted piperidine derivative can lead to the formation of the fused tetrahydrofuran ring.

Structural Elucidation: The Analyst's Toolkit

Unambiguous characterization of newly synthesized substituted tetrahydrofuropyridines is crucial for establishing structure-activity relationships. A combination of spectroscopic and analytical techniques is employed to confirm the identity and purity of each compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of atoms within the molecule.

  • ¹H NMR: The chemical shifts, coupling constants, and integration of proton signals provide a wealth of information. For a typical tetrahydrofuropyridine scaffold, one would expect to observe signals corresponding to the aromatic protons of the pyridine and any substituents, as well as the aliphatic protons of the tetrahydrofuran and piperidine rings. The diastereotopic nature of the methylene protons in the heterocyclic rings often leads to complex splitting patterns, which can be deciphered using two-dimensional NMR techniques such as COSY (Correlation Spectroscopy).[5]

  • ¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and their chemical environment. The chemical shifts of the carbon atoms are sensitive to the presence of electron-donating or electron-withdrawing groups, providing valuable structural information.[6]

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing information about its structure through fragmentation analysis.[1][7][8] High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental composition. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) can be used to deduce the connectivity of the molecule, as specific bonds are more prone to cleavage under the ionization conditions.[9]

X-ray Crystallography

For crystalline compounds, single-crystal X-ray diffraction provides the ultimate proof of structure, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique is invaluable for determining the absolute stereochemistry of chiral centers and for understanding the intermolecular interactions that govern the crystal packing.

In Silico Exploration: The Power of Computational Chemistry

Computational methods have become an integral part of modern drug discovery, enabling the rapid exploration of vast chemical spaces and the prioritization of compounds for synthesis and biological evaluation.[10]

Virtual Screening and Molecular Docking

Virtual screening is a computational technique used to search large libraries of virtual compounds for those that are most likely to bind to a biological target of interest.[11][12][13][14] Molecular docking is a key component of virtual screening, where the binding pose and affinity of a ligand within the active site of a protein are predicted.[15][16][17][18] For substituted tetrahydrofuropyridines, docking studies can be used to predict their binding mode to various targets, such as the ATP-binding site of a kinase or the orthosteric or allosteric sites of a GPCR. This information can guide the design of new analogs with improved potency and selectivity.

Workflow: Virtual Screening of a Tetrahydrofuropyridine Library

G cluster_0 Library Preparation cluster_1 Target Preparation cluster_2 Docking and Scoring cluster_3 Hit Selection and Analysis A Design and Enumerate Virtual Library of Tetrahydrofuropyridines B 3D Structure Generation and Energy Minimization A->B C Filtering (Lipinski's Rule of Five, etc.) B->C F Molecular Docking of Library against Target C->F D Obtain 3D Structure of Target Protein (e.g., Kinase, GPCR) E Define Binding Site E->F G Scoring and Ranking of Compounds F->G H Visual Inspection of Top-Ranked Poses G->H I Selection of Compounds for Synthesis and Biological Testing H->I

Caption: A typical workflow for the virtual screening of a tetrahydrofuropyridine library.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR)

SAR studies are fundamental to understanding how changes in the chemical structure of a molecule affect its biological activity.[19][20] By systematically modifying the substituents on the tetrahydrofuropyridine scaffold and evaluating their biological activity, it is possible to identify key structural features that are important for binding to the target. QSAR models take this a step further by using statistical methods to correlate the physicochemical properties of a series of compounds with their biological activity, enabling the prediction of the activity of new, unsynthesized analogs.

Case Study: Structure-Activity Relationship of Tetrahydrofuropyridine-Based Kinase Inhibitors

To illustrate the principles of SAR, let's consider a hypothetical series of substituted tetrahydrofuropyridines designed as kinase inhibitors.

Table 1: Hypothetical SAR Data for Tetrahydrofuropyridine Kinase Inhibitors

CompoundKinase IC₅₀ (nM)
1a HHH>10000
1b 4-Cl-PhHH520
1c 4-MeO-PhHH890
1d 4-Cl-PhMeH150
1e 4-Cl-PhH3-Py55
1f 4-Cl-PhMe3-Py12

From this hypothetical data, several key SAR trends can be deduced:

  • Substitution at R¹ is crucial for activity: The unsubstituted analog 1a is inactive, while the introduction of a 4-chlorophenyl group at R¹ (1b ) confers moderate activity.

  • Electronic effects at R¹: A comparison of 1b (electron-withdrawing Cl) and 1c (electron-donating OMe) suggests that an electron-withdrawing group at the para position of the phenyl ring is preferred for activity.

  • Small alkyl groups at R² are tolerated: The addition of a methyl group at R² (1d ) leads to a modest improvement in potency compared to 1b .

  • Aromatic substituents at R³ significantly enhance potency: The introduction of a 3-pyridyl group at R³ (1e ) results in a significant increase in activity, likely due to favorable interactions with the kinase active site.

  • Synergistic effects: The combination of optimal substituents at all three positions (1f ) leads to the most potent compound in the series, highlighting the importance of a multiparameter optimization approach.

Diagram: Logical Relationship of SAR

SAR_Logic cluster_R1 R¹ Substituent cluster_R2 R² Substituent cluster_R3 R³ Substituent R1_H H (Inactive) R1_Aryl Aryl (Active) R1_EW Electron-Withdrawing (More Active) R1_Aryl->R1_EW R1_ED Electron-Donating (Less Active) R1_Aryl->R1_ED Potency Increased Potency R1_EW->Potency Key for Activity R2_H H R2_Alkyl Small Alkyl (Slightly More Active) R2_Alkyl->Potency Tolerated/Slightly Beneficial R3_H H R3_Aryl Aromatic (Much More Active) R3_Aryl->Potency Significant Enhancement

Caption: Logical flow of structure-activity relationships for hypothetical kinase inhibitors.

Conclusion and Future Directions

The substituted tetrahydrofuropyridine scaffold represents a rich and largely untapped area of chemical space with immense potential for the discovery of novel therapeutics. A multi-pronged approach that combines diverse synthetic strategies, rigorous analytical characterization, and insightful computational modeling is essential for effectively exploring this landscape. The principles and methodologies outlined in this guide provide a framework for the rational design and development of next-generation drug candidates based on this privileged heterocyclic core. Future efforts in this area will likely focus on the development of novel, stereoselective synthetic methods to access a wider range of three-dimensional structures, as well as the application of advanced computational techniques, such as machine learning, to accelerate the identification of potent and selective modulators of challenging biological targets.

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The 4,5,6,7-Tetrahydrofuro[3,2-c]pyridine Scaffold: A Privileged Core for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Scaffold of Therapeutic Promise

The 4,5,6,7-tetrahydrofuro[3,2-c]pyridine core is a compelling heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, bicyclic structure provides a three-dimensional framework that allows for the precise spatial orientation of functional groups, making it an ideal starting point for the design of potent and selective modulators of various biological targets. This guide offers a comprehensive overview of this scaffold, from its synthesis to its application in the development of novel therapeutics, with a particular focus on its role in the discovery of next-generation Janus kinase (JAK) inhibitors. The ability of this scaffold to serve as a key intermediate in the synthesis of central nervous system (CNS) agents, such as nicotinic acetylcholine receptor modulators, further underscores its versatility and importance in drug discovery.[1]

Synthesis of the this compound Core: The Pictet-Spengler Approach

A robust and versatile method for the synthesis of 4-substituted 4,5,6,7-tetrahydrofuro[3,2-c]pyridines is the Pictet-Spengler reaction.[1][2][3][4] This reaction involves the condensation of a 2-(furan-2-yl)ethanamine derivative with an aldehyde to form an imine, which then undergoes an acid-catalyzed intramolecular cyclization. A key advantage of this approach is the ability to introduce diversity at the 4-position of the scaffold by simply varying the aldehyde component.

The general workflow for the Pictet-Spengler synthesis of the this compound scaffold is illustrated below:

G cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Product 2_furan_ethylamine 2-(5-methylfuran-2-yl)ethanamine Imine_Formation Imine Formation (Acetonitrile, 82°C, 1h) 2_furan_ethylamine->Imine_Formation Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->Imine_Formation Cyclization Pictet-Spengler Cyclization (AcOH/HCl, 70°C, 5h) Imine_Formation->Cyclization Crude Imine Intermediate Final_Product 4-Aryl-2-methyl-4,5,6,7- tetrahydrofuro[3,2-c]pyridine Cyclization->Final_Product

A generalized workflow for the Pictet-Spengler synthesis.
Optimized Reaction Conditions for Pictet-Spengler Synthesis

The yield of the Pictet-Spengler reaction is sensitive to the choice of acid catalyst, solvent, and the electronic properties of the aldehyde. Research has shown that a mixture of acetic acid and hydrochloric acid is particularly effective for the cyclization step.[1][5] Furthermore, the use of benzaldehydes bearing electron-donating groups generally results in higher yields compared to those with electron-withdrawing moieties.[2][4]

ParameterOptimized ConditionRationale
Solvent (Imine Formation) AcetonitrileEfficiently facilitates the condensation of the amine and aldehyde.
Temperature (Imine Formation) 82 °CProvides sufficient energy for imine formation without significant side product formation.
Catalyst (Cyclization) Glacial Acetic Acid / Concentrated HClProvides the necessary acidity to promote the intramolecular electrophilic substitution on the furan ring.
Temperature (Cyclization) 70 °CBalances the rate of cyclization with the stability of the furan ring under acidic conditions.
Detailed Experimental Protocol: Synthesis of 4-Aryl-2-methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridines

The following is a representative, step-by-step protocol adapted from published literature for the synthesis of 4-aryl-2-methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridines.[2]

Step 1: Imine Formation

  • To a solution of an aromatic aldehyde (2.0 mmol) in dry acetonitrile (2 mL), add 2-(5-methylfuran-2-yl)ethanamine (2.0 mmol, 250 µL).

  • Heat the reaction mixture at 82 °C for 1 hour, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture to dryness under reduced pressure to obtain the crude imine.

Step 2: Pictet-Spengler Cyclization

  • Dissolve the crude imine in glacial acetic acid (1.5 mL).

  • To this solution, add concentrated hydrochloric acid (1 mL) portionwise with stirring.

  • Stir the reaction mixture at 70 °C for 5 hours, monitoring by TLC.

Step 3: Work-up and Purification

  • After cooling to room temperature, carefully add a saturated aqueous solution of sodium hydroxide (NaOH) to the reaction mixture until a basic pH is achieved.

  • Stir the mixture overnight at room temperature.

  • If a precipitate forms, collect it by filtration. Extract the filtrate with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-2-methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine.

Characterization: The structure and purity of the final compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[2]

Medicinal Chemistry Applications: A Scaffold for Kinase Inhibition

The this compound scaffold has emerged as a promising core for the development of Janus kinase (JAK) inhibitors.[6][7] JAKs are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways, which are often dysregulated in inflammatory diseases and cancers.[3]

Key Biological Target: Janus Kinase 2 (JAK2)

JAK2 is a key mediator of signaling for a variety of cytokines and growth factors involved in hematopoiesis and immune response.[2][8] The binding of a cytokine to its receptor activates JAK2, which in turn phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins.[3][9] Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes.[3][10] Inhibiting JAK2 can therefore block this signaling cascade, making it an attractive therapeutic strategy for myeloproliferative neoplasms and inflammatory conditions like rheumatoid arthritis.[7][8][11]

The JAK-STAT signaling pathway is depicted below:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK2_inactive JAK2 (inactive) Receptor->JAK2_inactive 2. Receptor Dimerization JAK2_active JAK2 (active) + Phosphate JAK2_inactive->JAK2_active 3. Trans-phosphorylation STAT_inactive STAT (inactive) JAK2_active->STAT_inactive 4. STAT Phosphorylation STAT_active STAT (active) + Phosphate STAT_dimer STAT Dimer STAT_active->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription 7. Gene Regulation Cytokine Cytokine Cytokine->Receptor 1. Binding

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The Therapeutic Promise of Hydrogenated Furo[3,2-c]pyridines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The hydrogenated furo[3,2-c]pyridine scaffold has emerged as a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive review of this versatile core, designed to equip researchers and drug development professionals with an in-depth understanding of its synthesis, diverse pharmacological applications, and the underlying molecular mechanisms. We will explore key synthetic strategies, delve into the structure-activity relationships that govern its bioactivity, and present detailed experimental protocols for its synthesis and biological evaluation. This guide aims to serve as a foundational resource, fostering further investigation and innovation in the development of novel therapeutics based on the hydrogenated furo[3,2-c]pyridine framework.

Introduction: The Rise of a Privileged Scaffold

The fusion of a furan ring with a pyridine system to create the furo[3,2-c]pyridine core results in a unique three-dimensional chemical architecture that has proven to be a fertile ground for the discovery of novel bioactive molecules. The partial or complete hydrogenation of this scaffold introduces conformational flexibility, further expanding its potential to interact with a diverse array of biological targets. This has led to the identification of hydrogenated furo[3,2-c]pyridine derivatives with potent activities spanning oncology, neuroscience, and infectious diseases. This guide will provide a holistic overview of this promising class of compounds, from the laboratory bench to their potential clinical applications.

Synthetic Strategies: Constructing the Core

The efficient synthesis of the hydrogenated furo[3,2-c]pyridine core is paramount for the exploration of its chemical space and the generation of compound libraries for biological screening. Several robust synthetic methodologies have been developed, with the Pictet-Spengler reaction being a particularly powerful and widely adopted approach for the construction of the tetrahydrofuro[3,2-c]pyridine skeleton.

The Pictet-Spengler Reaction: A Cornerstone of Synthesis

The acid-catalyzed Pictet-Spengler reaction, involving the condensation of a furan-ethylamine derivative with an aldehyde or ketone, provides a direct and efficient route to the tetrahydrofuro[3,2-c]pyridine core. This method is valued for its operational simplicity and the ability to introduce diverse substituents at the 4-position of the pyridine ring.

Experimental Protocol: Synthesis of 4-Substituted Tetrahydrofuro[3,2-c]pyridines via Pictet-Spengler Reaction

Materials and Reagents:

  • 2-(5-methylfuran-2-yl)ethanamine

  • Substituted aromatic aldehydes

  • Dry acetonitrile

  • Concentrated hydrochloric acid

  • Saturated aqueous sodium hydroxide solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Imine Formation: To a solution of the chosen aromatic aldehyde (1.0 mmol) in dry acetonitrile (5 mL), add 2-(5-methylfuran-2-yl)ethanamine (1.0 mmol). Stir the mixture at room temperature for 1 hour to facilitate the formation of the corresponding imine.

  • Cyclization: To the reaction mixture, add concentrated hydrochloric acid (2.0 mmol) and stir at 50°C for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium hydroxide.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 4-substituted tetrahydrofuro[3,2-c]pyridine.

Diagram: Synthetic Workflow for Tetrahydrofuro[3,2-c]pyridine Synthesis

G cluster_synthesis Pictet-Spengler Synthesis Workflow start Start Materials: 2-(5-methylfuran-2-yl)ethanamine + Aromatic Aldehyde imine Imine Formation (Dry Acetonitrile, RT, 1h) start->imine cyclization Pictet-Spengler Cyclization (Conc. HCl, 50°C, 24h) imine->cyclization workup Aqueous Work-up (NaOH Neutralization) cyclization->workup extraction Extraction (Ethyl Acetate) workup->extraction purification Purification (Column Chromatography) extraction->purification end Final Product: 4-Substituted Tetrahydrofuro[3,2-c]pyridine purification->end

Caption: A streamlined workflow for the synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines.

Other Synthetic Approaches

While the Pictet-Spengler reaction is a mainstay, other synthetic routes offer alternative strategies for accessing the furo[3,2-c]pyridine core. These include:

  • Intramolecular Friedel-Crafts Alkylation: This method involves the cyclization of a furan derivative bearing a suitable electrophilic side chain.

  • Bischler-Napieralski Cyclocondensation: This approach utilizes a furan-ethylamide, which undergoes cyclization followed by reduction to yield the tetrahydrofuro[3,2-c]pyridine.

  • Sonogashira Coupling and Cyclization: A cascade reaction involving a Sonogashira coupling of a substituted iodopyridine with a terminal alkyne, followed by an intramolecular cyclization, can also be employed to construct the furo[3,2-c]pyridine skeleton.[1]

A Spectrum of Bioactivity: Therapeutic Potential

Hydrogenated furo[3,2-c]pyridines have demonstrated a wide range of pharmacological activities, positioning them as promising candidates for the development of novel therapeutics in several disease areas.

Kinase Inhibition and Anticancer Activity

A significant area of investigation for furo[3,2-c]pyridine derivatives has been in the realm of oncology, particularly as inhibitors of protein kinases that are critical for cancer cell proliferation and survival.

3.1.1. Targeting Key Oncogenic Pathways

Furo[3,2-c]pyridine derivatives have shown potential as inhibitors of key signaling pathways, including the PI3K/Akt/mTOR and JAK/STAT pathways, which are frequently dysregulated in cancer.[1] The inhibition of these pathways can lead to the suppression of tumor growth and the induction of apoptosis.

Diagram: Furo[3,2-c]pyridine Inhibition of Oncogenic Signaling

G cluster_pathway Mechanism of Kinase Inhibition cluster_pi3k PI3K/Akt/mTOR Pathway cluster_jak JAK/STAT Pathway furopyridine Furo[3,2-c]pyridine Derivative PI3K PI3K furopyridine->PI3K Inhibits JAK JAK furopyridine->JAK Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival STAT STAT JAK->STAT Gene_Expression Gene Expression (Proliferation, Inflammation) STAT->Gene_Expression

Caption: Furo[3,2-c]pyridines can inhibit key oncogenic signaling pathways.

3.1.2. Cytotoxic Activity

The cytotoxic effects of novel furo[3,2-c]pyridine compounds are typically evaluated against a panel of human cancer cell lines.

Compound ClassCell LineActivity (IC50/GI50)Reference
Furanopyridinone DerivativesKYSE70 (Esophageal Cancer)IC50: 0.888 µg/mL (24h)[2]
KYSE150 (Esophageal Cancer)IC50: 0.655 µg/mL (48h)[2]
Furo[3,2-b]pyridine Derivative 3bMDA-MB-231 (Breast Cancer)Encouraging growth inhibition
MCF-7 (Breast Cancer)Encouraging growth inhibition

Experimental Protocol: MTT Assay for Cytotoxicity

Materials and Reagents:

  • Human cancer cell lines

  • Cell culture medium and supplements

  • 96-well plates

  • Furo[3,2-c]pyridine compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the furo[3,2-c]pyridine compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization: Dissolve the formazan crystals in DMSO.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[1]

Kappa-Opioid Receptor Agonism

A series of 4-[(alkylamino)methyl]furo[3,2-c]pyridines has been identified as potent and selective kappa-opioid receptor agonists.[3] This class of compounds holds potential for the development of novel analgesics with a reduced side-effect profile compared to traditional mu-opioid receptor agonists.

CompoundAssayActivityReference
17 (3-pyrrolidinol analogue)Rabbit vas deferens (kappa)IC50 = 2.7 nM[3]
16 (pyrrolidine analogue)Rabbit vas deferens (kappa)IC50 = 15 nM[3]
26 (4S,3'S-isomer of 17)Rabbit vas deferens (kappa)IC50 = 1.1 nM[3]
26 Mouse acetylcholine-induced abdominal constrictionED50 = 0.001 mg/kg, sc[3]

The high potency and selectivity of these compounds, particularly the stereoisomer 26 , underscore the therapeutic potential of the furo[3,2-c]pyridine scaffold in pain management.

Antituberculosis Activity

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of new antitubercular agents. The furo[2,3-b]pyridine core, a structural isomer of the furo[3,2-c]pyridine system, has shown promise in this area, with researchers identifying compounds that are effective against drug-resistant strains.[4] While specific data for hydrogenated furo[3,2-c]pyridines is less prevalent, the broader furopyridine class represents a promising starting point for the development of new anti-TB drugs.

Other Bioactivities

The versatility of the furo[3,2-c]pyridine scaffold is further demonstrated by reports of its potential as:

  • Antipsychotic agents: Arylpiperazine derivatives of the furo[3,2-c]pyridine ring system have shown significant activity in preclinical models of antipsychotic efficacy, with potent affinity for serotonin 5-HT1 and 5-HT2 receptors.[5][6]

  • Photosensitizers: A novel furo[3,2-c]pyridine-based photosensitizer has been developed for the specific imaging and photodynamic ablation of Gram-positive bacteria, demonstrating in vivo efficacy.[3]

Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity

Understanding the structure-activity relationships of hydrogenated furo[3,2-c]pyridines is crucial for the rational design of more potent and selective drug candidates.

  • For Kappa-Opioid Receptor Agonists: The nature of the basic moiety at the 4-position is critical for kappa-agonist potency. For instance, the introduction of a hydroxyl group on the pyrrolidine ring, as seen in compound 17 , increases potency approximately 5-fold compared to the unsubstituted pyrrolidine analogue 16 .[3] Stereochemistry also plays a significant role, with the 4S,3'S-isomer 26 being the most active.[3]

  • For Kinase Inhibitors: The substitution pattern on the furo[3,2-c]pyridine core and the nature of the appended functional groups are key determinants of kinase inhibitory activity and selectivity. Further exploration of these relationships is needed to develop compounds with improved profiles.

Preclinical and Clinical Development Landscape

While the in vitro and early in vivo data for hydrogenated furo[3,2-c]pyridines are compelling, the translation of these findings into clinical candidates is still in its nascent stages. The available literature points to several compounds with promising preclinical activity, such as the potent kappa-opioid agonist 26 and the furo[3,2-c]pyridine-based photosensitizer.[3] However, to date, there is a lack of publicly available information on hydrogenated furo[3,2-c]pyridine derivatives entering formal clinical trials. This highlights a critical gap and a significant opportunity for further research and development in this area. Future work should focus on comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies to identify lead compounds with favorable drug-like properties for progression into clinical evaluation.

Conclusion and Future Directions

The hydrogenated furo[3,2-c]pyridine scaffold represents a versatile and highly promising platform for the discovery of novel therapeutics. The diverse range of biological activities, coupled with the accessibility of robust synthetic methodologies, makes this an attractive area for further investigation. The future of drug development with this scaffold will likely focus on:

  • Expansion of Chemical Diversity: The generation of larger and more diverse libraries of hydrogenated furo[3,2-c]pyridines will be crucial for uncovering new biological activities and optimizing existing ones.

  • Elucidation of Structure-Activity Relationships: In-depth SAR studies for various biological targets will guide the rational design of next-generation compounds with enhanced potency and selectivity.

  • In-depth Preclinical Evaluation: Promising lead compounds need to be subjected to rigorous preclinical evaluation, including in vivo efficacy studies in relevant disease models and comprehensive ADME/Tox profiling.

  • Exploration of New Therapeutic Areas: The inherent versatility of the scaffold suggests that its therapeutic potential may extend beyond the currently explored areas.

References

  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to the Biological Activity of Furo[3,2-c]pyridine Isomers for Researchers and Drug Development Professionals. BenchChem.
  • PubMed. (n.d.). 4-[(Alkylamino)methyl]furo[3,2-c]pyridines: a new series of selective kappa-receptor agonists. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Retrieved from [Link]

  • PubMed. (n.d.). The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Retrieved from [Link]

  • PubMed. (n.d.). A novel furo[3,2-c]pyridine-based AIE photosensitizer for specific imaging and photodynamic ablation of Gram-positive bacteria. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: 2,3-Dihydrofuro[3,2-c]pyridines as Kinase Inhibitors. BenchChem.
  • PubMed. (n.d.). Exploiting the furo[2,3-b]pyridine core against multidrug-resistant Mycobacterium tuberculosis. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of New Multivalent Furo[3,2-c]pyridine and Bifuro[3,2-c]pyridine Derivatives. Retrieved from [Link]

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Methodological & Application

Application Note: A Robust Protocol for the Synthesis of 4,5,6,7-Tetrahydrofuro[3,2-c]pyridine via the Pictet-Spengler Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4,5,6,7-tetrahydrofuro[3,2-c]pyridine core is a privileged heterocyclic scaffold integral to numerous natural products and pharmacologically active molecules, demonstrating significant therapeutic potential.[1][2] This application note provides a comprehensive, field-proven guide for the synthesis of this valuable structural motif using the Pictet-Spengler reaction. We present a semi-one-pot method based on the acid-catalyzed cyclization of an imine, formed from the condensation of 2-(5-methylfuran-2-yl)ethanamine with various aromatic aldehydes. This document delves into the underlying reaction mechanism, offers a detailed step-by-step experimental protocol, provides critical insights for optimizing reaction conditions, and outlines common troubleshooting strategies. The target audience includes researchers and scientists in organic synthesis, medicinal chemistry, and drug development who require a reliable method for accessing this important class of compounds.

Introduction: The Strategic Value of the Furo[3,2-c]pyridine Scaffold

Hydrogenated furo[3,2-c]pyridines represent a critical class of heterocyclic compounds, with their core structure appearing in molecules exhibiting a wide spectrum of biological activities.[1] For instance, derivatives of this scaffold have shown potent in vitro JAK2 inhibitory activity, function as κ-opioid receptor agonists, and possess antituberculosis properties.[2] Furthermore, the thieno- and furo[3,2-c]pyridine rings have been explored as novel pharmacophores for potential antipsychotic agents.[3] Given this therapeutic promise, the development of efficient and scalable synthetic routes is of paramount importance.

The Pictet-Spengler reaction, first discovered in 1911, is a cornerstone of heterocyclic synthesis.[4] It traditionally involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.[5] This reaction is powerful due to its operational simplicity and its ability to construct complex polycyclic systems in a single step. By employing a furan-containing ethylamine, the reaction provides an elegant and direct entry to the tetrahydrofuro[3,2-c]pyridine core, making it an indispensable tool for drug discovery and development programs.[6][7]

Mechanistic Rationale: The Furan-Based Pictet-Spengler Reaction

The synthesis of this compound proceeds via a well-established two-stage mechanism: initial imine formation followed by an intramolecular electrophilic aromatic substitution (SEAr).[1][8] The driving force for the crucial ring-closing step is the generation of a highly electrophilic iminium ion under acidic conditions.[4]

The key steps are as follows:

  • Imine Formation: The reaction commences with the nucleophilic attack of the primary amine of 2-(5-methylfuran-2-yl)ethanamine on the carbonyl carbon of the aldehyde. This is followed by dehydration to yield the corresponding imine intermediate. This step can often be performed under neutral conditions by simply heating the reactants.[2]

  • Iminium Ion Generation: In the presence of a Brønsted acid (e.g., HCl), the nitrogen atom of the imine is protonated, forming a highly reactive iminium cation. This dramatically increases the electrophilicity of the adjacent carbon atom.[9]

  • Intramolecular Cyclization: The electron-rich furan ring then acts as the nucleophile, attacking the electrophilic iminium carbon in a 6-endo-trig cyclization.[9] This is the key bond-forming step that constructs the bicyclic core.

  • Rearomatization: A final deprotonation step restores the aromaticity of the furan ring, yielding the stable tetrahydrofuro[3,2-c]pyridine product.[5]

Pictet-Spengler reaction mechanism for furo[3,2-c]pyridine synthesis.

Experimental Design and Protocols

This section outlines a robust semi-one-pot protocol that has been successfully applied to the synthesis of various 4-substituted tetrahydrofuro[3,2-c]pyridines.[2][10]

Pre-Reaction Considerations: The Key to Success
  • Aldehyde Selection: The electronic nature of the substituent on the aromatic aldehyde significantly impacts the reaction outcome. Benzaldehydes bearing electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) generally provide higher yields than those with electron-withdrawing groups (e.g., -CF₃, -NO₂).[1][8] This is because electron-donating groups help stabilize the positive charge on the intermediate iminium ion, facilitating the cyclization step.[10]

  • Catalyst and Solvent System: While various Brønsted acids can catalyze the reaction, a combination of acetic acid and hydrochloric acid has proven effective, mitigating the substantial tarring that can occur with furan rings under strongly acidic conditions.[1][10] The initial imine formation proceeds cleanly in aprotic solvents like acetonitrile.[2]

Detailed Step-by-Step Synthesis Protocol

This procedure is based on a 1.0 mmol scale of the starting aldehyde.

Materials & Reagents:

  • 2-(5-Methylfuran-2-yl)ethanamine (1.0 mmol, 1.0 eq)

  • Substituted aromatic aldehyde (1.0 mmol, 1.0 eq)

  • Dry Acetonitrile (CH₃CN)

  • Glacial Acetic Acid (AcOH)

  • Concentrated Hydrochloric Acid (HCl, 37%)

  • Saturated aqueous Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Petroleum Ether/Ethyl Acetate mixture)

Part A: Imine Formation (First Pot)

  • To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add the selected aromatic aldehyde (1.0 mmol).

  • Dissolve the aldehyde in dry acetonitrile (1-2 mL).

  • Add 2-(5-methylfuran-2-yl)ethanamine (1.0 mmol) to the solution.

  • Heat the reaction mixture to reflux (approx. 82°C) and stir for 1-2 hours. The formation of the imine can be monitored by TLC or GC-MS and often proceeds to completion.[2]

  • After the allotted time, allow the reaction mixture to cool to room temperature. Do not isolate the imine intermediate.

Part B: Acid-Catalyzed Cyclization and Workup (Second Pot)

  • To the crude imine solution from Part A, add glacial acetic acid (3-4 mL).

  • Carefully add concentrated hydrochloric acid (2.0-2.5 eq) to the stirred solution.

  • Heat the reaction mixture to 50-70°C. The optimal temperature may vary depending on the substrate.[10]

  • Stir the reaction for 4-24 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting imine is consumed.

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Crucial Step: Slowly basify the acidic mixture by adding saturated aqueous NaOH or NaHCO₃ solution until the pH is > 8. The product often precipitates as a hydrochloride salt, and this step converts it to the free base, making it extractable into an organic solvent.[2][8]

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 25 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization
  • Purify the crude residue by column chromatography on silica gel. An eluent system of petroleum ether and ethyl acetate is typically effective.

  • Characterize the purified product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.[11]

Workflow and Data Presentation

A generalized workflow and representative data are presented below to guide experimental planning.

Experimental Workflow Diagram

workflow_diagram Experimental Workflow A Reactant Mixing (Amine + Aldehyde in CH3CN) B Imine Formation (Reflux, 1-2h) A->B C Acid Addition (AcOH, HCl) B->C D Pictet-Spengler Cyclization (Heat, 4-24h) C->D E Aqueous Workup (Basification & Extraction) D->E F Purification (Silica Gel Chromatography) E->F G Characterization (NMR, HRMS) F->G

Sources

Application Notes and Protocols: Acid-Catalyzed Cyclization for the Synthesis of 4-Substituted Tetrahydrofuro[3,2-c]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Tetrahydrofuro[3,2-c]pyridine Scaffold

The hydrogenated furo[3,2-c]pyridine core is a privileged heterocyclic scaffold, forming the structural foundation of numerous natural products and biologically active compounds.[1][2][3] Its derivatives have demonstrated a wide array of pharmacological activities, including potent inhibition of JAK2 kinase, agonism of the κ-opioid receptor, and significant antituberculosis effects.[2] The development of efficient and robust synthetic routes to access this key framework, particularly with substitution at the 4-position, is of paramount importance for medicinal chemistry and drug discovery programs.

This document provides a comprehensive guide to a highly effective acid-catalyzed cyclization method for the synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines: the Pictet-Spengler reaction. We will delve into the mechanistic underpinnings of this transformation, provide detailed experimental protocols, and discuss the scope and potential challenges of this synthetic strategy.

Theoretical Framework: The Pictet-Spengler Reaction as a Gateway to Tetrahydrofuro[3,2-c]pyridines

The Pictet-Spengler reaction is a powerful acid-catalyzed process that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic substitution to form a new heterocyclic ring.[4] In the context of synthesizing 4-substituted tetrahydrofuro[3,2-c]pyridines, a furan-containing ethylamine serves as the key starting material.

The reaction proceeds through a well-established mechanism, which is crucial to understand for troubleshooting and optimization.

Mechanistic Insights

The acid-catalyzed Pictet-Spengler cyclization for the formation of 4-substituted tetrahydrofuro[3,2-c]pyridines can be dissected into three key stages:

  • Imine Formation: The reaction commences with the acid-catalyzed condensation of a 2-(furan-2-yl)ethanamine derivative with an aldehyde. The acidic medium protonates the carbonyl oxygen of the aldehyde, rendering it more electrophilic and facilitating nucleophilic attack by the primary amine. Subsequent dehydration yields the corresponding imine.

  • Iminium Ion Generation: The acidic catalyst then protonates the nitrogen atom of the imine, generating a highly electrophilic iminium ion. This step is critical as it activates the molecule for the subsequent intramolecular cyclization.

  • Intramolecular Electrophilic Aromatic Substitution (SEAr): The electron-rich furan ring then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the iminium ion. This cyclization step, a form of intramolecular Friedel-Crafts alkylation, forges the new carbon-carbon bond that closes the piperidine ring. A final deprotonation step re-aromatizes the furan ring (in this context, restores the double bond system) and yields the desired tetrahydrofuro[3,2-c]pyridine product.

The choice of acid catalyst is critical. While Brønsted acids like hydrochloric acid and acetic acid are commonly employed, Lewis acids can also be effective.[5][6] The acid concentration and reaction temperature can significantly influence the reaction rate and the formation of byproducts, such as tars, which can arise from the decomposition of starting materials or products in strongly acidic conditions.[6]

Visualizing the Reaction Pathway

The following diagram illustrates the mechanistic steps of the acid-catalyzed Pictet-Spengler reaction for the synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines.

Pictet-Spengler_Mechanism cluster_0 Iminium Ion Formation cluster_1 Intramolecular Cyclization Start 2-(Furan-2-yl)ethanamine + Aldehyde (R-CHO) Imine Imine Intermediate Start->Imine Condensation (-H2O) Iminium Iminium Ion (Electrophile) Imine->Iminium Protonation (H+) Cyclization Intramolecular Electrophilic Attack Iminium->Cyclization Deprotonation Deprotonation Cyclization->Deprotonation Product 4-Substituted Tetrahydrofuro[3,2-c]pyridine Deprotonation->Product Catalyst Acid Catalyst (H+) Deprotonation->Catalyst Catalyst Regeneration Catalyst->Start

Caption: Mechanism of the Pictet-Spengler Reaction.

Experimental Protocols

This section provides a detailed, step-by-step procedure for a semi-one-pot synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines.

Materials and Reagents
  • 2-(5-methylfuran-2-yl)ethanamine

  • Substituted aromatic aldehydes

  • Dry acetonitrile (CH₃CN)

  • Glacial acetic acid (AcOH)

  • Concentrated hydrochloric acid (HCl)

  • Saturated aqueous sodium hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Petroleum ether and ethyl acetate for elution

General Procedure for the Synthesis of 4-Substituted Tetrahydrofuro[3,2-c]pyridines
  • Reaction Setup: To a solution of the chosen aldehyde (1.0 mmol) in dry acetonitrile (1 mL), add 2-(5-methylfuran-2-yl)ethanamine (1.0 mmol).

  • Imine Formation: Stir the resulting mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Acid-Catalyzed Cyclization: To the reaction mixture, add a solution of concentrated HCl (0.1 mL, approximately 1.2 mmol) in glacial acetic acid (1 mL).

  • Reaction Monitoring: Heat the reaction mixture to a suitable temperature (e.g., 50-70°C) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to 48 hours depending on the substrate.[6]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated aqueous solution of NaOH until the pH is basic.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired 4-substituted tetrahydrofuro[3,2-c]pyridine.

Note on Product Form: A significant portion of the product may precipitate from the acidic reaction mixture as the hydrochloride salt. This can be converted to the free base during the basic work-up.[3]

Substrate Scope and Reaction Efficiency

The electronic nature of the substituents on the aromatic aldehyde has a pronounced effect on the yield of the Pictet-Spengler cyclization.

EntryAldehyde Substituent (R)Reaction ConditionsYield (%)Reference
1PhenylCH₃CN, AcOH, HCl, 50°C, 24h75[1]
24-MethoxyphenylCH₃CN, AcOH, HCl, 50°C, 24h85[1]
34-ChlorophenylCH₃CN, AcOH, HCl, 70°C, 48h60[1]
44-NitrophenylCH₃CN, AcOH, HCl, 70°C, 48h45[1]
52-ThienylCH₃CN, AcOH, HCl, 50°C, 24h70[1]

As illustrated in the table, aldehydes bearing electron-donating groups (e.g., 4-methoxy) generally provide higher yields of the desired product.[2] Conversely, electron-withdrawing groups (e.g., 4-nitro) tend to decrease the reaction efficiency, likely by destabilizing the iminium ion intermediate and slowing down the electrophilic cyclization step.[6]

Troubleshooting and Expert Insights

Issue: Low Yield and Incomplete Conversion

  • Causality: The reactivity of the aldehyde and the stability of the iminium ion are key. Electron-poor aldehydes may require more forcing conditions. The choice and concentration of the acid catalyst are also critical.

  • Recommendation: For less reactive aldehydes, consider increasing the reaction temperature or prolonging the reaction time.[6] A systematic screening of acid catalysts (e.g., different Brønsted or Lewis acids) and their concentrations may be beneficial.

Issue: Significant Formation of Byproducts, Especially Tar

  • Causality: The furan moiety can be sensitive to strongly acidic conditions, leading to acid-catalyzed hydrolysis and polymerization, resulting in tar formation.[1][2] This is a known challenge in the synthesis of related compounds.[6]

  • Recommendation: Employ the mildest acidic conditions that still promote efficient cyclization. Using a mixture of acetic acid and a catalytic amount of a stronger acid like HCl can be an effective strategy.[6] Ensuring the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) can also minimize oxidative side reactions.

Issue: Reversibility and Side Reactions

  • Causality: In some cases, the tetrahydrofuro[3,2-c]pyridine product can undergo acid-catalyzed reversible transformation, leading to the formation of 3-(2-oxopropyl)piperidin-4-one derivatives through furan ring hydrolysis.[1][2]

  • Recommendation: Careful control of the reaction conditions (acid concentration, temperature, and time) is crucial. If this side product is observed, minimizing the exposure of the product to harsh acidic conditions during work-up is advised.

Conclusion and Future Directions

The acid-catalyzed Pictet-Spengler reaction represents a highly effective and versatile method for the synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines. A thorough understanding of the reaction mechanism and the influence of substrate electronics allows for the rational optimization of reaction conditions to achieve high yields of these valuable heterocyclic compounds. Future research may focus on the development of asymmetric variants of this reaction to access enantiomerically pure products and the expansion of the substrate scope to include a wider range of functional groups.

References

  • Ryabukhin, S. V., et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 19, 991-1000. [Link]

  • Ryabukhin, S. V., et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. National Center for Biotechnology Information. [Link]

  • Ryabukhin, S. V., et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. ResearchGate. [Link]

  • Armstrong, A., et al. (2007). Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts. PubMed. [Link]

  • de Vries, J. G., et al. (2014). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology. [Link]

  • Burtoloso, A. C. B., et al. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry. [Link]

  • Kouvelas, A. D., et al. (2020). Intramolecular cyclization of amino alcohols catalyzed by SnCl2... ResearchGate. [Link]

  • de Vries, J. G., et al. (2014). selective synthesis of lactams and cyclic amines from amino-alcohols. The Royal Society of Chemistry. [Link]

  • de Vries, J. G., et al. (2014). (PDF) Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols. ResearchGate. [Link]

  • Arnoldi, A., et al. (1990). A New Synthesis of 4,5,6,7‐Tetrahydrofuro(2,3‐c)pyridines and Furo(2,3‐c)pyrrolidines. ChemInform. [Link]

Sources

Application Notes & Protocols: A Detailed Guide to the Synthesis of 2-methyl-4-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Furo[3,2-c]pyridine Scaffold

The hydrogenated furo[3,2-c]pyridine core is a privileged heterocyclic scaffold of significant interest to the pharmaceutical and drug development communities. This structural motif is embedded in numerous natural products and synthetic molecules exhibiting a wide array of biological activities.[1][2] For instance, certain derivatives have demonstrated potent in vitro inhibitory activity against Janus kinase 2 (JAK2), while others function as powerful κ-opioid receptor agonists or exhibit antituberculosis properties.[1][2] The target molecule of this guide, 2-methyl-4-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine, belongs to this important class of compounds.

While several synthetic routes exist for constructing this fused ring system, including intramolecular Friedel-Crafts alkylation and Bischler–Napieralski reactions, many are hampered by issues such as harsh conditions, limited starting material availability, or the instability of reaction intermediates.[1][3] This document provides a detailed, field-proven protocol for the synthesis of 2-methyl-4-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine via a robust and efficient semi-one-pot Pictet-Spengler reaction, a method prized for its operational simplicity and use of readily accessible precursors.[1][2][3]

Synthetic Strategy & Mechanistic Rationale

The cornerstone of this protocol is the acid-catalyzed Pictet-Spengler reaction. This elegant transformation allows for the construction of the target tetrahydrofuro[3,2-c]pyridine core in a sequential, one-pot procedure that proceeds in two primary stages:

  • Reversible Imine Formation: The synthesis commences with the condensation of 2-(5-methylfuran-2-yl)ethanamine and benzaldehyde. This reaction forms a Schiff base, or imine, intermediate. This step is a classic nucleophilic addition-elimination reaction at the carbonyl carbon.

  • Irreversible Intramolecular Cyclization: Upon introduction of an acid catalyst, the imine nitrogen is protonated, generating a highly reactive iminium cation. This electrophilic species then undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich C5 position of the furan ring acts as the nucleophile, attacking the iminium carbon to forge the new carbon-carbon bond and construct the fused heterocyclic system.

The choice of reagents and conditions is critical for maximizing yield and minimizing side reactions.

  • Starting Materials: 2-(5-methylfuran-2-yl)ethanamine and commercially available benzaldehyde are selected for their accessibility, providing a direct and economical entry point to the target scaffold.[1][2]

  • Catalyst System: While various acids can catalyze the Pictet-Spengler cyclization, the furan ring is notoriously sensitive to strongly acidic conditions, which can lead to significant tarring and decomposition.[1][4] Experience has shown that a mixed acid system of acetic acid and hydrochloric acid is particularly effective, providing sufficient acidity to promote the reaction while mitigating the degradation of the acid-labile furan moiety.[1]

  • Reaction Control: The entire process is designed as a self-validating system. The initial formation of the imine can be monitored to ensure completion before proceeding. The final product precipitates as a hydrochloride salt upon cyclization, which is then converted to the free base during a basic workup—a step that confirms the successful formation of the nitrogenous heterocycle.[1][2]

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Pictet-Spengler Cyclization A 2-(5-methylfuran-2-yl)ethanamine Imine Imine Intermediate A->Imine B Benzaldehyde B->Imine Iminium Iminium Cation (Electrophile) Catalyst Acid Catalyst (HCl / Acetic Acid) Imine->Catalyst Protonation Product 2-methyl-4-phenyl-4,5,6,7- tetrahydrofuro[3,2-c]pyridine Iminium->Product Intramolecular Electrophilic Substitution

Caption: Reaction mechanism for the Pictet-Spengler synthesis.

Detailed Experimental Protocol

This protocol is based on established literature procedures for a 1 mmol scale reaction.[1]

Materials and Equipment
  • Reagents:

    • 2-(5-methylfuran-2-yl)ethanamine (125.18 g/mol )

    • Benzaldehyde (106.12 g/mol )

    • Acetonitrile (CH₃CN), absolute

    • Acetic Acid (AcOH), glacial

    • Hydrochloric Acid (HCl), concentrated (37%)

    • Sodium Hydroxide (NaOH), aqueous solution (e.g., 2M)

    • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

    • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

    • Silica Gel (for column chromatography)

    • Hexane and Ethyl Acetate (for eluent)

  • Equipment:

    • Round-bottom flask (50 mL)

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Standard glassware for chromatography

Quantitative Data Summary
ReagentFormulaMW ( g/mol )Molar Eq.Amount (1 mmol scale)
2-(5-methylfuran-2-yl)ethanamineC₇H₁₁NO125.181.0125 mg
BenzaldehydeC₇H₆O106.121.0106 mg (0.1 mL)
Product C₁₆H₁₇NO 239.31 - Yield: ~70-85%
Step-by-Step Synthesis Procedure
  • Imine Formation:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-(5-methylfuran-2-yl)ethanamine (1.0 mmol, 125 mg).

    • Add absolute acetonitrile (10 mL) and stir until the amine is fully dissolved.

    • Add benzaldehyde (1.0 mmol, 106 mg).

    • Attach a reflux condenser and heat the mixture to reflux (approx. 82°C) for 1 hour. The reaction can be monitored by TLC to confirm the consumption of starting materials and the formation of the higher Rf imine product.

  • Pictet-Spengler Cyclization:

    • After 1 hour, remove the flask from the heat source and allow it to cool to room temperature.

    • Prepare the acid catalyst mixture by carefully adding concentrated HCl (0.5 mL) to glacial acetic acid (2.0 mL).

    • Slowly add the prepared acid mixture to the reaction flask with stirring.

    • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the cyclization can be monitored by GC-MS or TLC. An increase in reaction time to 48 hours has been shown to significantly improve yield.[1]

  • Work-up and Isolation:

    • Upon completion, cool the reaction mixture in an ice bath.

    • Slowly neutralize the mixture by adding 2M aqueous NaOH solution until the pH is basic (pH > 9). During this process, the hydrochloride salt of the product is converted to the free base.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% EtOAc in hexane and gradually increasing to 20%).

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 2-methyl-4-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine as a solid or viscous oil.

G A 1. Reaction Setup - Combine Amine & Aldehyde - Add Acetonitrile B 2. Imine Formation - Reflux for 1 hour A->B C 3. Cyclization - Cool to RT - Add HCl/AcOH mixture - Stir for 24-48 hours B->C D 4. Work-up - Neutralize with NaOH - Extract with CH₂Cl₂ - Dry & Concentrate C->D E 5. Purification - Flash Column Chromatography (Silica Gel, Hex/EtOAc) D->E F 6. Characterization - Pure Product - NMR, MS Analysis E->F

Caption: Experimental workflow for the synthesis protocol.

Troubleshooting & Expert Insights

  • Problem: Low yield and significant tarring (dark, polymeric material).[4]

    • Causality: The furan ring is susceptible to acid-catalyzed polymerization and hydrolysis.[1] This is particularly problematic with overly harsh acidic conditions (high concentration or temperature). Aldehydes bearing strong electron-withdrawing groups can also lead to lower yields as they destabilize the intermediate required for cyclization.[2][3]

    • Solution:

      • Acid Control: Ensure the acid mixture is added slowly and the reaction is maintained at room temperature. The use of the specified AcOH/HCl mixture is designed to buffer the acidity.[1]

      • Anhydrous Conditions: For the initial imine formation, ensure the use of absolute (dry) acetonitrile to drive the equilibrium towards the product.

      • Reaction Time: While higher temperatures can speed up the reaction, they also promote decomposition. A longer reaction time (up to 48 hours) at room temperature is the preferred method for maximizing the yield of the desired product.[1]

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of 2-methyl-4-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine. By employing an optimized Pictet-Spengler reaction, this valuable heterocyclic scaffold can be accessed in good yields from readily available starting materials. The detailed mechanistic insights and step-by-step instructions are intended to empower researchers in medicinal chemistry and drug development to confidently synthesize this compound and its analogs for further investigation into their therapeutic potential.

References

  • Trusova, M. A., et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 19, 991–997. Available at: [Link]

  • Trusova, M. A., et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. National Institutes of Health (NIH). Available at: [Link]

  • Trusova, M. A., et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of JAK2 Inhibitors Utilizing the 4,5,6,7-Tetrahydrofuro[3,2-c]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the JAK-STAT Pathway in Disease

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are pivotal mediators of the JAK-STAT signaling pathway. This pathway is a critical communication route for numerous cytokines, interferons, and growth factors, playing a fundamental role in hematopoiesis, immune response, and inflammation.[1][2] Dysregulation of the JAK-STAT pathway, particularly through hyperactivation of JAK2, is a known driver of various myeloproliferative neoplasms (MPNs) and inflammatory diseases like rheumatoid arthritis.[3] Consequently, the development of small-molecule inhibitors targeting JAK2 has become a significant therapeutic strategy.

The 4,5,6,7-tetrahydrofuro[3,2-c]pyridine moiety has emerged as a privileged scaffold in the design of novel and potent JAK inhibitors. Its rigid, bicyclic structure provides a well-defined orientation for substituents to interact with the ATP-binding site of the kinase, while the fused furan ring offers unique electronic properties and potential for hydrogen bonding, contributing to both potency and selectivity. This document provides a detailed guide on the application of this scaffold in the synthesis of a potent JAK2 inhibitor, with a focus on the scientific rationale and step-by-step experimental protocols.

The JAK-STAT Signaling Pathway: A Visual Overview

The canonical JAK-STAT signaling cascade is initiated by the binding of a cytokine to its receptor, leading to the activation of associated JAKs and subsequent phosphorylation of STAT proteins. Activated STATs then translocate to the nucleus to regulate gene transcription.

JAK_STAT_Pathway cluster_intracellular Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2_inactive JAK2 (inactive) Receptor->JAK2_inactive 2. Receptor Dimerization STAT_inactive STAT Receptor->STAT_inactive 5. STAT Recruitment JAK2_active JAK2 (active) P-JAK2 JAK2_inactive->JAK2_active 3. Trans-phosphorylation JAK2_active->Receptor 4. Receptor Phosphorylation STAT_active P-STAT STAT_inactive->STAT_active 6. STAT Phosphorylation by P-JAK2 STAT_dimer P-STAT Dimer STAT_active->STAT_dimer 7. Dimerization DNA DNA STAT_dimer->DNA 8. Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription 9. Transcriptional Regulation

Figure 1: The JAK-STAT Signaling Pathway. A simplified representation of the signaling cascade from cytokine binding to gene transcription.

The this compound Scaffold: A Privileged Moiety

The selection of a core scaffold is a critical decision in drug design. The this compound system offers several advantages for targeting the ATP-binding pocket of kinases like JAK2:

  • Structural Rigidity: The fused bicyclic nature of the scaffold reduces conformational flexibility, which can lead to a lower entropic penalty upon binding to the target protein, thus enhancing binding affinity. This rigidity also provides a stable platform for the precise positioning of pharmacophoric groups.

  • Three-Dimensional Shape: The non-planar structure of the tetrahydro-furo-pyridine core allows for the exploration of three-dimensional space within the kinase active site, potentially leading to interactions with less conserved regions and thereby improving selectivity.

  • Hydrogen Bonding Capacity: The oxygen atom in the furan ring and the nitrogen atom in the pyridine ring can act as hydrogen bond acceptors, forming crucial interactions with the hinge region of the kinase, a common anchoring point for ATP-competitive inhibitors.

  • Synthetic Tractability: As will be detailed in the protocols, the scaffold can be synthesized through robust and scalable chemical reactions, such as the Pictet-Spengler reaction, allowing for the facile introduction of diversity elements.[3]

Synthetic Workflow for a Potent JAK2 Inhibitor

The synthesis of the target JAK2 inhibitor, a 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amino derivative (referred to as Compound 7j in literature), is a multi-step process.[4] The overall strategy involves the synthesis of the key this compound core, followed by its coupling to a functionalized pyrimidine moiety.

Synthetic_Workflow cluster_scaffold Scaffold Synthesis cluster_pyrimidine Pyrimidine Synthesis cluster_coupling Final Assembly Start_Scaffold 2-(Furan-2-yl)ethan-1-amine Intermediate_1 N-Protected Intermediate Start_Scaffold->Intermediate_1 Protection Intermediate_2 Brominated Scaffold Intermediate_1->Intermediate_2 Cyclization & Bromination Stannylated_Scaffold 2-(Tributylstannyl)- This compound Intermediate_2->Stannylated_Scaffold Stannylation Final_Product_Core Coupled Intermediate Stannylated_Scaffold->Final_Product_Core Stille Coupling Start_Pyrimidine 2,4-Dichloropyrimidine Intermediate_3 2-Chloro-N-(4-morpholinophenyl) pyrimidin-4-amine Start_Pyrimidine->Intermediate_3 Nucleophilic Substitution Intermediate_3->Final_Product_Core Final_Product Final JAK2 Inhibitor (Compound 7j) Final_Product_Core->Final_Product Final Modification

Figure 2: Synthetic workflow for the target JAK2 inhibitor. The synthesis is divided into the preparation of the core scaffold and the pyrimidine fragment, followed by their coupling and final modification.

Experimental Protocols

Note: The following protocols are based on established synthetic methodologies and information derived from the primary literature.[3][4] Researchers should adapt these procedures as necessary based on their laboratory conditions and safety protocols.

Part 1: Synthesis of the 2-(Tributylstannyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine Intermediate

This part of the synthesis focuses on constructing the core heterocyclic scaffold and preparing it for the subsequent coupling reaction.

Step 1.1: Synthesis of N-protected 2-(furan-2-yl)ethan-1-amine

  • Rationale: Protection of the primary amine is necessary to prevent side reactions in the subsequent cyclization step. A standard protecting group such as Boc (tert-butyloxycarbonyl) is suitable.

  • Procedure:

    • Dissolve 2-(furan-2-yl)ethan-1-amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

    • Add triethylamine (1.2 eq) and cool the mixture to 0 °C.

    • Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) in DCM.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the N-Boc protected intermediate.

Step 1.2: Pictet-Spengler Cyclization and Bromination

  • Rationale: The Pictet-Spengler reaction is a powerful method for constructing the tetrahydro-furo-pyridine core. This is followed by bromination at the 2-position of the furan ring, which is activated towards electrophilic substitution. This bromine will be replaced by the stannyl group in the next step.

  • Procedure:

    • To a solution of the N-Boc protected intermediate (1.0 eq) in a suitable solvent like acetic acid, add a formaldehyde equivalent (e.g., paraformaldehyde, 1.5 eq).

    • Heat the mixture to 60-80 °C and stir for 4-6 hours, monitoring by TLC.

    • Cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.

    • Dissolve the crude cyclized product in a solvent such as N,N-dimethylformamide (DMF).

    • Cool to 0 °C and add N-bromosuccinimide (NBS) (1.05 eq) portion-wise.

    • Stir at 0 °C for 1-2 hours.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with water and brine, dry, and concentrate.

    • Purify by column chromatography to obtain the brominated tetrahydrofuro[3,2-c]pyridine intermediate.

Step 1.3: Stannylation of the Brominated Scaffold

  • Rationale: A Stille coupling reaction will be used to form the C-C bond between the scaffold and the pyrimidine ring. This requires the conversion of the bromide to an organostannane derivative.

  • Procedure:

    • In a flame-dried flask under an inert atmosphere (argon or nitrogen), dissolve the brominated intermediate (1.0 eq) in anhydrous and degassed toluene.

    • Add bis(tributyltin) ((Bu₃Sn)₂) (1.2 eq) and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).

    • Heat the reaction mixture to reflux (around 110 °C) for 8-12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction to room temperature and filter through a pad of celite.

    • Concentrate the filtrate and purify the crude product by column chromatography on silica gel to yield 2-(tributylstannyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine.

Part 2: Synthesis of the 2-Chloro-N-(4-morpholinophenyl)pyrimidin-4-amine Intermediate

This intermediate provides the pyrimidine core of the final inhibitor.

  • Rationale: This intermediate is prepared via a nucleophilic aromatic substitution reaction, where one of the chlorine atoms of 2,4-dichloropyrimidine is selectively displaced by the amine.

  • Procedure:

    • Dissolve 2,4-dichloropyrimidine (1.0 eq) and 4-morpholinoaniline (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

    • Add a base, such as N,N-diisopropylethylamine (DIPEA) (1.5 eq).

    • Heat the mixture to reflux for 6-8 hours, monitoring by TLC.

    • Cool the reaction mixture to room temperature. The product may precipitate out of solution.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain 2-chloro-N-(4-morpholinophenyl)pyrimidin-4-amine.

Part 3: Final Assembly and Modification (Synthesis of Compound 7j)

Step 3.1: Stille Coupling

  • Rationale: The key C-C bond is formed in this step, coupling the two previously synthesized intermediates.

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve the stannylated scaffold from Part 1 (1.1 eq) and the chloropyrimidine intermediate from Part 2 (1.0 eq) in anhydrous and degassed DMF.

    • Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq), and a copper(I) co-catalyst such as CuI (0.1 eq).

    • Heat the reaction mixture to 80-100 °C for 12-18 hours.

    • Monitor the reaction by TLC.

    • After cooling, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (to remove tin byproducts) followed by brine.

    • Dry the organic layer, concentrate, and purify by column chromatography to obtain the coupled intermediate.

Step 3.2: Final Modification to Yield Compound 7j

  • Rationale: Based on the structure of potent inhibitors from the primary literature, a final modification is required, which involves the introduction of a cyanoacetyl group.[4] This likely involves deprotection of the Boc group followed by acylation.

  • Procedure:

    • Deprotect the Boc group of the coupled intermediate by dissolving it in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% TFA) and stirring at room temperature for 1-2 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the resulting amine salt in DCM and add a base like DIPEA.

    • To this solution, add a suitable acylating agent to introduce the cyanoacetyl moiety (e.g., cyanoacetic acid with a coupling agent like HATU, or cyanoacetyl chloride).

    • Stir the reaction at room temperature until completion (monitor by TLC).

    • Wash the reaction mixture with water and brine, dry the organic layer, and concentrate.

    • Purify the final product by preparative HPLC or column chromatography to yield the target JAK2 inhibitor (Compound 7j).

Data Summary

The following table summarizes key data for a representative potent JAK2 inhibitor synthesized using the this compound scaffold, based on published findings.[4]

CompoundStructureJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)TYK2 IC₅₀ (nM)
Compound 7j 4-(5-(3-cyano-1-(4-morpholinophenyl)acryloyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl)-N-methylpyrimidin-2-amine1.50.73.22.1
Tofacitinib (3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-β-oxo-1-piperidinepropanenitrile1.12.85.63.2

IC₅₀ values represent the half-maximal inhibitory concentration and are a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Conclusion and Future Perspectives

The this compound scaffold represents a valuable and versatile platform for the design and synthesis of potent JAK2 inhibitors. The synthetic routes outlined in these application notes provide a robust framework for accessing these complex molecules. The inherent structural and electronic properties of this fused heterocyclic system contribute to high potency and can be further exploited to fine-tune selectivity and pharmacokinetic properties. Future research in this area may focus on exploring further substitutions on the scaffold to optimize interactions with the JAK2 active site, potentially leading to the development of next-generation inhibitors with improved therapeutic profiles for the treatment of myeloproliferative neoplasms and inflammatory disorders.

References

  • Wang, Y., et al. (2019). Discovery of potent anti-inflammatory 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amines for use as Janus kinase inhibitors. Bioorganic & Medicinal Chemistry, 27(12), 2592-2597. [Link]

  • ResearchGate. (n.d.). Discovery of potent anti-inflammatory 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amines for use as Janus kinase inhibitors | Request PDF. Retrieved from [Link]

  • Beilstein Journals. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry. [Link]

  • PubMed. (2019). Discovery of potent anti-inflammatory 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amines for use as Janus kinase inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Sino Biological. (n.d.). Jak-Stat Signaling Pathway. Retrieved from [Link]

  • Wikipedia. (n.d.). JAK-STAT signaling pathway. Retrieved from [Link]

Sources

Application Notes & Protocols: A Guide to Developing κ-Opioid Receptor Agonists Using the 4,5,6,7-Tetrahydrofuro[3,2-C]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The κ-opioid receptor (KOR) is a G protein-coupled receptor (GPCR) recognized as a significant therapeutic target for managing pain, pruritus (itch), and substance use disorders.[1][2] However, the clinical development of KOR agonists has been impeded by dose-limiting side effects, including dysphoria, sedation, and aversion.[1][3] Emerging research suggests these adverse effects are primarily mediated by the β-arrestin2 signaling pathway, whereas the desired therapeutic actions are transduced through the canonical G-protein pathway.[1][2][4] This dichotomy has spurred the development of "biased" agonists that preferentially activate G-protein signaling. The 4,5,6,7-tetrahydrofuro[3,2-c]pyridine core represents a promising and versatile scaffold for designing such next-generation KOR agonists.[5][6] This document provides a comprehensive guide for researchers, detailing the synthesis, in vitro characterization, and in vivo evaluation of novel KOR agonists derived from this scaffold.

Rationale and Synthetic Strategy

The Scientific Imperative for Biased KOR Agonists

The KOR, upon activation, initiates two principal intracellular signaling cascades.[7][8] The first, coupling through Gαi/o proteins, inhibits adenylyl cyclase, modulates ion channels, and is believed to mediate the analgesic and anti-pruritic effects.[2][9] The second involves G-protein coupled receptor kinase (GRK) phosphorylation of the receptor, leading to the recruitment of β-arrestin2.[10] This β-arrestin pathway is strongly implicated in the aversive and dysphoric side effects that have historically plagued KOR-targeted therapeutics.[2][4] Therefore, a key strategy in modern drug design is to create ligands that exhibit "functional selectivity" or "biased agonism," effectively turning on the therapeutic G-protein pathway while minimally engaging the β-arrestin pathway.

The this compound Scaffold

The hydrogenated furo[3,2-c]pyridine skeleton is a privileged structure found in numerous bioactive compounds, including a known potent KOR agonist.[5][6] Its rigid, defined three-dimensional structure provides an excellent foundation for systematic chemical modification to explore the structure-activity relationship (SAR) and optimize for both high affinity and G-protein bias at the KOR. The synthesis is accessible and allows for diversification at key positions to modulate pharmacological properties.

In_Vitro_Workflow Synth Synthesized Compound Library Binding Protocol 2.1 Radioligand Binding Assay Synth->Binding GTP Protocol 2.2 [35S]GTPγS Functional Assay Binding->GTP High Affinity Compounds Arrestin Protocol 2.3 β-Arrestin Recruitment Assay GTP->Arrestin Data Data Analysis: Ki, EC50, Emax, Bias Calculation Arrestin->Data Lead Identify Lead Compounds Data->Lead In_Vivo_Workflow Lead Lead Compound (G-protein biased) Analgesia Protocol 3.1 Hot Plate Test (Analgesia) Lead->Analgesia Pruritus Protocol 3.2 Pruritus Model (Anti-Itch) Lead->Pruritus Aversion Protocol 3.3 Conditioned Place Aversion (Side Effect) Analgesia->Aversion Efficacious Doses Pruritus->Aversion Efficacious Doses Profile Determine Therapeutic Window Aversion->Profile Candidate Preclinical Candidate Profile->Candidate

Sources

Development of Antituberculosis Agents from Furo[3,2-c]pyridine Lactams: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has rendered many first- and second-line treatments ineffective, creating an urgent need for novel antitubercular agents with new mechanisms of action. The furo[3,2-c]pyridine lactam scaffold has emerged as a promising heterocyclic system for the development of new therapeutic agents. This guide provides a detailed overview of the synthesis, biological evaluation, and potential mechanisms of action of furo[3,2-c]pyridine lactam derivatives as potential antituberculosis agents.

Introduction: The Rationale for Furo[3,2-c]pyridine Lactams in Tuberculosis Drug Discovery

Tuberculosis (TB) remains a leading cause of death from a single infectious agent worldwide. The lengthy treatment regimens and the increasing prevalence of drug-resistant strains highlight the critical need for new drugs that can shorten therapy duration, improve outcomes for patients with resistant infections, and are effective against both replicating and non-replicating persistent bacteria.

Heterocyclic compounds form the backbone of many approved drugs, and fused ring systems, in particular, offer a rigid framework that can allow for precise-three-dimensional orientation of functional groups to interact with biological targets. The furo[3,2-c]pyridine core, a fusion of a furan and a pyridine ring, has been explored for various medicinal chemistry applications. The introduction of a lactam functionality to this scaffold, creating furo[3,2-c]pyridinones, offers several advantages:

  • Structural Rigidity and Planarity: The fused bicyclic system provides a rigid scaffold, which can lead to higher binding affinity and selectivity for a specific target.

  • Hydrogen Bonding Capabilities: The lactam moiety introduces hydrogen bond donor and acceptor sites, which are crucial for molecular recognition and binding to biological targets.

  • Synthetic Tractability: The furo[3,2-c]pyridine scaffold is amenable to chemical modification at multiple positions, allowing for the systematic exploration of structure-activity relationships (SAR).

Synthesis of the Furo[3,2-c]pyridine Lactam Core

The synthesis of the furo[3,2-c]pyridin-4(5H)-one core is a key step in the development of this class of compounds. A versatile method involves the cyclization of substituted furopropenoic acids.[1]

Protocol 1: Synthesis of Furo[3,2-c]pyridin-4(5H)-ones

This protocol describes a general procedure for the synthesis of the furo[3,2-c]pyridin-4(5H)-one scaffold, which can then be further functionalized.

Materials:

  • Substituted furan-2-carbaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine

  • Dowtherm A

  • Appropriate solvents (e.g., ethanol, toluene)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography system)

Step-by-Step Procedure:

  • Synthesis of Furopropenoic Acid:

    • In a round-bottom flask, dissolve the substituted furan-2-carbaldehyde and malonic acid in pyridine.

    • Add a catalytic amount of piperidine.

    • Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the furopropenoic acid.

    • Filter, wash with water, and dry the solid product.

  • Conversion to the Corresponding Azide:

    • Suspend the furopropenoic acid in a suitable solvent (e.g., toluene).

    • Add diphenylphosphoryl azide (DPPA) and triethylamine (TEA).

    • Stir the reaction mixture at room temperature for several hours.

    • The corresponding acyl azide is typically used in the next step without isolation.

  • Curtius Rearrangement and Cyclization:

    • Heat the solution containing the acyl azide in a high-boiling point solvent such as Dowtherm A.

    • The azide will undergo a Curtius rearrangement to form an isocyanate, which then cyclizes to the furo[3,2-c]pyridin-4(5H)-one.

    • Cool the reaction mixture and purify the product by column chromatography.

The following diagram illustrates the general synthetic workflow:

Synthesis of Furo[3,2-c]pyridin-4(5H)-ones start Substituted furan-2-carbaldehyde step1 Doebner Condensation (Malonic acid, Pyridine, Piperidine) start->step1 intermediate1 Furopropenoic Acid step1->intermediate1 step2 Azide Formation (DPPA, TEA) intermediate1->step2 intermediate2 Acyl Azide step2->intermediate2 step3 Curtius Rearrangement & Cyclization (Heat, Dowtherm A) intermediate2->step3 end Furo[3,2-c]pyridin-4(5H)-one step3->end

Caption: Synthetic workflow for furo[3,2-c]pyridin-4(5H)-ones.

Structure-Activity Relationship (SAR) Studies

While specific SAR studies on furo[3,2-c]pyridine lactams as antitubercular agents are still emerging, valuable insights can be drawn from related pyridine and pyridone-containing compounds that have shown activity against M. tuberculosis.[2][3]

Table 1: Key Structural Modifications and Their Potential Impact on Antitubercular Activity

Position of SubstitutionType of SubstituentRationale and Expected Outcome
C-2 Position Aromatic or heteroaromatic ringsTo explore π-π stacking interactions within the target's binding pocket. Lipophilic groups may enhance cell wall penetration.
C-6 Position Alkyl or cycloalkyl groupsTo probe hydrophobic pockets in the target enzyme. Increasing the steric bulk can modulate binding affinity and selectivity.[2]
N-5 Position (Lactam Nitrogen) Alkylation or arylationTo investigate the role of the lactam NH group in hydrogen bonding. Substitution may improve pharmacokinetic properties.
Pyridine Ring Electron-donating or electron-withdrawing groupsTo modulate the electronic properties of the heterocyclic system, which can influence target binding and metabolic stability.

The following diagram illustrates the key positions for chemical modification on the furo[3,2-c]pyridin-4(5H)-one scaffold:

SAR of Furo[3,2-c]pyridin-4(5H)-ones pos1 C-2 Position scaffold pos1->scaffold Aromatic/Heteroaromatic Substituents pos2 N-5 Position pos2->scaffold Alkylation/Arylation pos3 C-6 Position pos3->scaffold Alkyl/Cycloalkyl Substituents pos4 Pyridine Ring pos4->scaffold Electronic Modulation

Caption: Key positions for SAR studies on the furo[3,2-c]pyridin-4(5H)-one scaffold.

In Vitro Evaluation of Antitubercular Activity

A critical step in the drug discovery pipeline is the in vitro evaluation of the synthesized compounds for their activity against M. tuberculosis.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The Microplate Alamar Blue Assay (MABA) is a commonly used method for determining the MIC of compounds against M. tuberculosis.[4]

Materials:

  • Mycobacterium tuberculosis H37Rv (ATCC 27294)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microplates

  • Test compounds and control drugs (e.g., isoniazid, rifampicin)

  • Alamar Blue reagent

  • Spectrophotometer or fluorometer

Step-by-Step Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.

    • Adjust the bacterial suspension to a McFarland standard of 1.0, then dilute to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.

  • Plate Setup:

    • Prepare serial dilutions of the test compounds and control drugs in a 96-well plate.

    • Add the bacterial inoculum to each well.

    • Include a drug-free control (bacterial growth control) and a sterile control (broth only).

  • Incubation:

    • Seal the plates and incubate at 37°C for 7 days.

  • Addition of Alamar Blue and Reading:

    • Add Alamar Blue reagent to each well and incubate for another 24 hours.

    • Determine the MIC by visual inspection (a color change from blue to pink indicates bacterial growth) or by measuring fluorescence or absorbance. The MIC is the lowest drug concentration that prevents the color change.

Elucidating the Mechanism of Action

Identifying the molecular target of a novel antitubercular agent is crucial for understanding its efficacy and potential for resistance development. While the specific target of furo[3,2-c]pyridine lactams is yet to be determined, several potential mechanisms can be investigated based on the targets of other pyridine-containing antitubercular drugs. One such target is the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in the mycobacterial cell wall biosynthesis pathway.[5]

Hypothesized Mechanism of Action: Inhibition of DprE1

DprE1 is involved in the synthesis of arabinogalactan, a critical component of the mycobacterial cell wall.[5] Inhibition of this enzyme disrupts cell wall integrity, leading to bacterial death. The furo[3,2-c]pyridine lactam scaffold may bind to the active site of DprE1, preventing the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA).

The following diagram illustrates the proposed mechanism of action:

Mechanism of Action compound Furo[3,2-c]pyridine Lactam target DprE1 Enzyme compound->target Inhibition product DPA target->product Catalyzes substrate DPR substrate->target Substrate cell_wall Arabinogalactan Synthesis product->cell_wall disruption Cell Wall Disruption cell_wall->disruption death Bacterial Death disruption->death

Caption: Hypothesized mechanism of action of furo[3,2-c]pyridine lactams via DprE1 inhibition.

Protocol 3: Target-Based Screening - DprE1 Inhibition Assay

An enzymatic assay can be used to determine if the furo[3,2-c]pyridine lactam derivatives inhibit DprE1.

Materials:

  • Recombinant DprE1 enzyme

  • Substrate: decaprenylphosphoryl-β-D-ribose (DPR)

  • A coupled enzyme system for detecting the product (DPA) or consumption of a cofactor

  • Test compounds and a known DprE1 inhibitor (e.g., BTZ043)

  • Buffer and 96-well plates

  • Plate reader

Step-by-Step Procedure:

  • Assay Setup:

    • Add the recombinant DprE1 enzyme to the wells of a 96-well plate.

    • Add serial dilutions of the test compounds and the control inhibitor.

    • Pre-incubate the enzyme with the compounds for a short period.

  • Initiation of Reaction:

    • Add the substrate (DPR) to initiate the enzymatic reaction.

  • Detection:

    • Monitor the reaction progress by measuring the signal from the coupled enzyme system over time.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of the compound that inhibits enzyme activity by 50%).

In Vivo Efficacy Studies

Promising compounds with good in vitro activity and low cytotoxicity should be evaluated for their efficacy in an animal model of tuberculosis.

Protocol 4: Mouse Model of Chronic Tuberculosis Infection

Animals:

  • BALB/c or C57BL/6 mice

Infection:

  • Infect mice via aerosol route with a low dose of M. tuberculosis H37Rv.

Treatment:

  • After establishing a chronic infection (typically 4-6 weeks post-infection), treat mice orally or via the desired route with the test compound, a positive control drug (e.g., isoniazid), and a vehicle control.

  • Treatment is typically administered daily for 4-8 weeks.

Evaluation:

  • At the end of the treatment period, euthanize the mice and harvest the lungs and spleens.

  • Homogenize the organs and plate serial dilutions on Middlebrook 7H11 agar to determine the bacterial load (CFU counts).

  • A significant reduction in CFU counts in the treated groups compared to the vehicle control indicates in vivo efficacy.

Conclusion and Future Directions

The furo[3,2-c]pyridine lactam scaffold represents a promising starting point for the development of novel antituberculosis agents. The synthetic accessibility of this core allows for extensive chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. The protocols outlined in this guide provide a framework for the systematic evaluation of these compounds, from initial synthesis and in vitro screening to the elucidation of their mechanism of action and in vivo efficacy.

Future work should focus on:

  • Expansion of the chemical library: Synthesize a diverse range of furo[3,2-c]pyridine lactam derivatives to build a comprehensive SAR.

  • Mechanism of action studies: Employ a combination of target-based assays, genetic approaches (e.g., selection of resistant mutants), and metabolomics to definitively identify the molecular target(s).

  • Pharmacokinetic and toxicological profiling: Evaluate the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds to assess their drug-likeness.

Through a multidisciplinary approach combining synthetic chemistry, microbiology, and pharmacology, the potential of furo[3,2-c]pyridine lactams as a new class of antituberculosis drugs can be fully realized.

References

  • Structure activity relationships of 4-hydroxy-2-pyridones: A novel class of antituberculosis agents. European Journal of Medicinal Chemistry. [2]

  • Deciphering the mechanism of action of antitubercular compounds with metabolomics. Tuberculosis (Edinburgh, Scotland).

  • The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. Pharmaceuticals.

  • Advances in Anti-Tubercular Agents: A Comprehensive Review. Infectious Disease and Therapy.

  • Anti-Mycobacterial Activity of Flavonoid and Pyrimidine Compounds. Molecules.

  • 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. RSC Medicinal Chemistry. [5]

  • Synthesis and Reactions of 2- and 4-Substituted Furo[3,2-c]pyridines. Chemical Papers. [1]

  • 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli. Frontiers in Microbiology.

  • Design and synthesis of 4-nitroimidazole derivatives with potential antitubercular activity. Pharmaceutical Chemistry Journal.

  • 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli. Frontiers in Microbiology.

  • Progress of anti-tuberculosis drug targets and novel therapeutic strategies. Frontiers in Pharmacology.

  • Clinical research progress of novel antituberculosis drugs on multidrug-resistant tuberculosis. Postgraduate Medical Journal.

  • Synthesis and Anti-Tuberculosis Activity of Substituted 3,4-(dicoumarin-3-yl)-2,5-diphenyl Furans and Pyrroles. Chemistry.

  • Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. Journal of Chemistry.

  • Synthesis and biological evaluation of furan-1,3,4-oxadiazole as antitubercular, antibacterial, and antioxidant agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [4]

  • Synthesis and structure activity relationships of cyanopyridone based anti-tuberculosis agents. European Journal of Medicinal Chemistry. [3]

  • Novel Pharmacological Approaches for Multidrug-Resistant Tuberculosis: Review. Cureus.

  • Anti-Tuberculosis Drugs and Mechanisms of Action: Review. Uniscience Publishers.

  • Structure-activity relationship for antibacterial, antifungal and antituberculosis activities of the synthesized compounds 11a-o. ResearchGate.

  • Synthesis and in vitro antitubercular activity of some 1-[(4-sub)phenyl]-3-(4-{1-[(pyridine-4-carbonyl)hydrazono]ethyl}phenyl)thiourea. Bioorganic & Medicinal Chemistry Letters.

  • Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. Bioorganic & Medicinal Chemistry.

  • Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. RSC Advances.

  • Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. Molecules.

  • Anti-Bacterial Activity of Furan Chalcone Derivatives Against Mycobacterium tuberculosis: Design, Synthesis, Anti-Bacterial Screening, Pharmacokinetic Properties, and Toxicity Parameters. Current Microbiology.

Sources

Quantitative Analysis of 4,5,6,7-Tetrahydrofuro[3,2-c]pyridine Derivatives using a Validated HPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Drug Development Professionals

Abstract

The 4,5,6,7-tetrahydrofuro[3,2-c]pyridine scaffold is a privileged heterocyclic motif integral to the development of novel therapeutics, particularly agents targeting the central nervous system.[1][2] Its unique structural and electronic properties necessitate a robust, sensitive, and selective analytical method for accurate quantification in complex biological and chemical matrices. This document provides a comprehensive, field-tested High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) method. We delve into the causal reasoning behind chromatographic and spectrometric parameter selection, offer a detailed, step-by-step protocol for implementation, and outline a validation strategy to ensure data integrity, trustworthiness, and regulatory compliance.

Introduction: The Analytical Challenge

Hydrogenated furo[3,2-c]pyridines are a critical class of compounds in medicinal chemistry, forming the core of molecules with potential as JAK2 inhibitors, κ-opioid receptor agonists, and antituberculosis agents.[2] The development and eventual approval of drugs based on this scaffold depend on the precise measurement of the active pharmaceutical ingredient (API), its metabolites, and any potential impurities.

The core structure of this compound presents distinct analytical characteristics. It possesses a basic nitrogen atom within the piperidine ring and a polar furan moiety. This inherent polarity and basicity guide the entire method development strategy, from sample preparation to detection. The primary analytical challenge is to achieve sufficient retention on a reversed-phase column while ensuring efficient ionization for mass spectrometric detection. This application note addresses this challenge directly, providing a method optimized for sensitivity and reproducibility.

Principle of the Method: A Mechanistic Overview

This method leverages the synergistic power of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for separation and Tandem Mass Spectrometry (MS/MS) for detection and quantification.

  • Chromatographic Separation: RP-HPLC separates compounds based on their hydrophobicity.[3] A non-polar stationary phase (typically C18) is used with a polar mobile phase. Given the polar nature of the target analytes, achieving adequate retention can be challenging. Our method addresses this by using an acidic mobile phase modifier (formic acid). The acid protonates the basic nitrogen on the pyridine ring, increasing its polarity slightly but, more importantly, minimizing undesirable interactions with residual silanols on the silica-based column, which dramatically improves peak shape. A gradient elution, starting with a high aqueous content and transitioning to a higher organic content, allows for the elution of derivatives with a wide range of polarities.

  • Ionization and Detection: Electrospray Ionization (ESI) is the chosen interface because it is exceptionally well-suited for polar and ionizable molecules.[4][5] Operating in positive ion mode, the acidic mobile phase ensures the analyte is already protonated ([M+H]⁺) as it enters the mass spectrometer, leading to a highly efficient and stable ionization process. Tandem mass spectrometry (MS/MS) provides unparalleled selectivity and sensitivity. The protonated molecule is selected in the first quadrupole (Q1), fragmented via collision-induced dissociation (CID) in the collision cell (Q2), and specific, characteristic fragment ions are monitored in the third quadrupole (Q3). This process, known as Selected Reaction Monitoring (SRM), filters out chemical noise from the matrix, allowing for precise quantification even at very low concentrations.[4]

Caption: HPLC-MS/MS workflow from sample injection to data acquisition.

Experimental Protocols

This section provides a detailed, step-by-step methodology. It is imperative to use HPLC or MS-grade solvents and reagents to minimize background noise and ensure method performance.

Materials and Reagents
  • Reference Standard: this compound derivative (purity >98%).

  • Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte is ideal. If unavailable, a compound with similar chromatographic and mass spectrometric behavior can be used.

  • Solvents: Acetonitrile (ACN, LC-MS Grade), Methanol (MeOH, LC-MS Grade), Deionized Water (18.2 MΩ·cm).

  • Mobile Phase Additive: Formic Acid (FA, LC-MS Grade, >99%).

Standard and Sample Preparation

Causality: The goal of sample preparation is to solubilize the analyte in a solvent compatible with the initial HPLC conditions to ensure good peak shape and to add an internal standard for accurate quantification, which corrects for variations in sample injection and ionization efficiency.

  • Primary Stock Solution (1 mg/mL): Accurately weigh ~1.0 mg of the reference standard and dissolve it in 1.0 mL of methanol.

  • Working Stock Solutions: Prepare serial dilutions from the primary stock solution using 50:50 Methanol:Water to create working stocks for calibration curve and quality control (QC) samples.

  • Calibration Curve Standards: Spike the appropriate matrix (e.g., plasma, reaction buffer, formulation blank) with the working stock solutions to create a series of calibration standards ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ). A typical range might be 1-1000 ng/mL.

  • Sample Processing:

    • For Reaction Mixtures: Dilute an aliquot of the reaction mixture with 50:50 Methanol:Water containing the internal standard to bring the analyte concentration within the calibration range. Centrifuge at >12,000 x g for 10 minutes to pellet any precipitates. Transfer the supernatant to an HPLC vial.

    • For Biological Samples (e.g., Plasma): Perform a protein precipitation. To 50 µL of plasma, add 150 µL of cold acetonitrile containing the internal standard. Vortex vigorously for 1 minute. Centrifuge at >12,000 x g for 10 minutes. Transfer the supernatant to an HPLC vial.

HPLC System Configuration and Parameters

Causality: The chosen parameters are designed to provide robust separation of the target analyte from potential impurities or matrix components. A C18 column provides general-purpose hydrophobic retention.[3][4] The gradient elution ensures that both early-eluting polar compounds and later-eluting non-polar compounds are resolved with good peak shape in a reasonable timeframe.[6]

ParameterRecommended Setting
HPLC System A high-performance, low-volume UHPLC/HPLC system
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Program: Time (min)
0.0
0.5
4.0
5.0
5.1
6.0
Mass Spectrometer Configuration and Parameters

Causality: These settings are optimized for the efficient generation and detection of the protonated molecular ion ([M+H]⁺) of tetrahydrofuro[3,2-c]pyridine derivatives. ESI in positive mode is the standard for basic nitrogen-containing compounds.[4][5][7] The source parameters (gas flows, temperature) are set to ensure complete desolvation of the analyte ions, maximizing signal intensity and stability. The SRM transitions must be empirically determined for each specific derivative by infusing a standard solution and performing product ion scans.

ParameterRecommended Setting
Mass Spectrometer Triple Quadrupole (QQQ) Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr (Nitrogen)
Cone Gas Flow 50 L/hr (Nitrogen)
Collision Gas Argon
Acquisition Mode Selected Reaction Monitoring (SRM)

Example SRM Transitions (Hypothetical for MW = 200.25)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Analyte201.3110.1 (Quantifier)10020
201.3145.2 (Qualifier)10015
Internal Std.205.3 ([M+4]+H)⁺114.110020

Method Validation: A Trustworthy System

To ensure the reliability of the data, the method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1). This process confirms that the method is suitable for its intended purpose.

Caption: Key parameters for analytical method validation.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components). Analyze blank matrix samples to ensure no interfering peaks are present at the retention time of the analyte and IS.

  • Linearity and Range: Demonstrate a linear relationship between concentration and response. A calibration curve with at least six non-zero points should yield a correlation coefficient (r²) ≥ 0.99.

  • Accuracy: The closeness of test results to the true value. Analyze QC samples at low, medium, and high concentrations (n=5). The mean value should be within ±15% of the nominal value (±20% at the LLOQ).

  • Precision: The degree of scatter between a series of measurements. Expressed as the relative standard deviation (RSD).

    • Repeatability (Intra-assay): RSD should be ≤15% (≤20% at LLOQ).

    • Intermediate Precision (Inter-assay): Analyzed on different days. RSD should be ≤15% (≤20% at LLOQ).

  • Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

  • Stability: Assess the stability of the analyte in the matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage, post-preparative).

Conclusion

This application note details a robust, sensitive, and selective HPLC-MS/MS method for the quantitative analysis of this compound derivatives. By explaining the scientific rationale behind the chosen parameters and providing a clear, step-by-step protocol, this guide serves as a valuable resource for researchers in pharmaceutical development. The outlined validation strategy ensures that the method generates trustworthy and reproducible data, which is paramount for regulatory submissions and advancing drug candidates through the development pipeline.

References

  • Gibis, M. (2009). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. PubMed. Available at: [Link][6]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Phenomenex. Available at: [Link][3]

  • González, O., et al. (2007). Ultra-performance liquid chromatography-tandem mass spectrometry for the analysis of heterocyclic amines in food. PubMed. Available at: [Link][4]

  • Abdighahroudi, M. S., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC - NIH. Available at: [Link][5]

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. Available at: [Link][1]

  • Mészáros, N., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC - NIH. Available at: [Link][7]

  • Krasavin, M., et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. ResearchGate. Available at: [Link][8]

  • Krasavin, M., et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. PMC - NIH. Available at: [Link][2]

Sources

Application Notes & Protocols: A Tiered Strategy for Evaluating the Bioactivity of Novel Tetrahydrofuropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The tetrahydrofuropyridine (THFP) scaffold represents a versatile heterocyclic framework with significant potential in drug discovery. Its structural complexity allows for diverse substitutions, leading to a wide chemical space of compounds that may interact with a variety of biological targets. The critical first step in realizing the therapeutic potential of a novel THFP library is a systematic and logical evaluation of its biological activity. A haphazard approach can lead to misleading results, false positives, and the mischaracterization of a compound's true mechanism of action.

This guide eschews a rigid, one-size-fits-all template. Instead, it presents a tiered, decision-based screening cascade designed for the efficient and accurate characterization of novel THFP compounds. This strategy prioritizes the early assessment of general cytotoxic effects before proceeding to more specific, target-oriented functional assays. This ensures that resources are focused on compounds with genuine, specific bioactivity rather than those that appear active merely due to cellular toxicity. The protocols herein are designed as self-validating systems, incorporating necessary controls to ensure data integrity and trustworthiness.

Tier 1: Foundational Assessment of Cellular Viability and Cytotoxicity

The Causality of "Cytotoxicity First": Before investigating a specific biological function (e.g., receptor modulation or enzyme inhibition), it is imperative to determine the concentration range at which a THFP compound affects fundamental cellular health. A compound that induces cell death will invariably score as an "inhibitor" in most subsequent functional assays, not because of specific target engagement, but because the cellular machinery required for the assay is compromised. Establishing a non-toxic concentration window is the foundational step upon which all further, more nuanced, investigations are built. We will utilize two complementary assays that measure different hallmarks of cell death.

Workflow for Tier 1 Screening

The initial screen determines the path for subsequent, more detailed analysis.

Tier1_Workflow start Novel THFP Compound cytotoxicity_screen Tier 1 Screen: - MTT (Metabolic Activity) - LDH (Membrane Integrity) start->cytotoxicity_screen analyze Analyze Data (Calculate IC50 for Cytotoxicity) cytotoxicity_screen->analyze decision Is IC50 > Desired Screening Concentration (e.g., 10-30 µM)? analyze->decision proceed Proceed to Tier 2 Target-Based Assays decision->proceed  Yes   stop Compound is Broadly Cytotoxic. Prioritize for Toxicology or Deprioritize. decision->stop  No  

Caption: Tier 1 decision workflow for THFP compound screening.

Protocol 1A: MTT Assay for Metabolic Activity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[1] In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of the yellow MTT, yielding purple formazan crystals.[2] The amount of formazan produced is directly proportional to the number of metabolically active cells.[1][3]

Methodology:

  • Cell Seeding:

    • Harvest and count cells, then resuspend in complete culture medium to a concentration of 1 x 10⁵ cells/mL.

    • Dispense 100 µL of the cell suspension (10,000 cells/well) into a 96-well flat-bottom plate.[4]

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X serial dilution of the THFP compounds in serum-free medium. It is critical to use serum-free media during treatment to avoid compound-serum protein interactions that can mask bioactivity.

    • Remove the culture medium from the wells and add 100 µL of the appropriate THFP dilution. Include "vehicle control" (e.g., 0.1% DMSO) and "no-cell" blank wells.

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL MTT stock solution in sterile PBS. This solution must be filter-sterilized and protected from light.[2][5]

    • Add 20 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

    • Incubate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Solubilization and Measurement:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of a solubilization solution (e.g., DMSO or 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the crystals.[1][2]

    • Cover the plate with foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[5]

    • Read the absorbance at 570 nm using a microplate reader.[1]

Data Analysis:

  • Corrected Absorbance: Subtract the average absorbance of the "no-cell" blank wells from all other readings.

  • Percent Viability: Calculate as (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control) * 100.

  • Plot Percent Viability against the log of the THFP concentration to determine the IC₅₀ value (the concentration that inhibits 50% of metabolic activity).

Protocol 1B: LDH Release Assay for Membrane Integrity

Principle: The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant.[6][7] LDH is a stable cytosolic enzyme that is released only upon the loss of cell membrane integrity, a hallmark of necrosis or late-stage apoptosis.[7] This assay is an excellent orthogonal validation for the MTT assay.

Methodology:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT protocol. It is efficient to run both assays in parallel from the same initial cell plating.

    • Crucially, you must prepare three key control wells in triplicate:[8]

      • Spontaneous LDH Release: Untreated cells (vehicle control).

      • Maximum LDH Release: Untreated cells treated with a lysis buffer (provided in most kits) 45 minutes before the end of the experiment.

      • Culture Medium Background: Medium without cells.

  • Supernatant Collection:

    • After the treatment period, centrifuge the 96-well plate at 250 x g for 5-10 minutes to pellet the cells.[6]

    • Carefully transfer 50 µL of the supernatant from each well to a new, clear 96-well plate. Be cautious not to disturb the cell pellet.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's protocol. This typically involves mixing a substrate/cofactor solution with a dye.[9]

    • Add 50 µL of the prepared reaction mixture to each well of the new plate containing the supernatant.

    • Incubate the plate at room temperature for 30-60 minutes, protected from light.[9]

  • Measurement:

    • Add 50 µL of Stop Solution (often 1M acetic acid) to each well.[9]

    • Measure the absorbance at 490 nm using a microplate reader.

Data Analysis:

  • Corrected Absorbance: Subtract the Culture Medium Background absorbance from all other readings.

  • Percent Cytotoxicity: Calculate as ((Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) * 100.

  • Plot Percent Cytotoxicity against the log of the THFP concentration to determine the IC₅₀ value.

ParameterMTT AssayLDH Assay
Principle Measures metabolic activity of viable cellsMeasures release of cytosolic enzyme from dead cells
Endpoint Colorimetric (Purple Formazan)Colorimetric (Formazan)
Measures Cell Proliferation, ViabilityCell Lysis, Necrosis
Hypothetical IC₅₀ 15 µM20 µM
Interpretation THFP reduces metabolic activityTHFP compromises membrane integrity

Table 1: Comparison of Tier 1 cytotoxicity assays with hypothetical data for a moderately toxic THFP compound.

Tier 2: Target-Based Functional Screening

Rationale: Once a non-cytotoxic concentration window for a THFP compound is established (e.g., IC₅₀ > 30 µM), the next logical step is to investigate its effect on major classes of drug targets. This section provides protocols for screening against G-Protein Coupled Receptors (GPCRs) and ion channels, two of the most significant target families in pharmacology.

Target Class: G-Protein Coupled Receptors (GPCRs)

GPCRs constitute the largest family of cell surface receptors and are the targets for approximately one-third of all approved drugs.[10][11] They transduce extracellular signals into intracellular responses via heterotrimeric G proteins, which are classified into several families, primarily Gαs, Gαi, and Gαq.[11] Measuring the downstream second messengers—cAMP for Gs/Gi and intracellular calcium for Gq—provides a robust method for detecting GPCR modulation.[12]

GPCR_Pathways cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR_s Gs-Coupled Receptor AC Adenylyl Cyclase GPCR_s->AC + GPCR_i Gi-Coupled Receptor GPCR_i->AC - GPCR_q Gq-Coupled Receptor PLC Phospholipase C (PLC) GPCR_q->PLC + cAMP cAMP AC->cAMP Converts IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ATP ATP ATP->AC PKA PKA Activation cAMP->PKA PIP2 PIP2 PIP2->PLC Ca_Store ER Ca2+ Store IP3->Ca_Store Binds to Receptor Ca_Release Ca2+ Release Ca_Store->Ca_Release

Caption: Simplified signaling pathways for major GPCR classes.

Protocol 2A: cAMP Assay for Gs and Gi-Coupled Receptors

Principle: Gs-coupled receptors stimulate adenylyl cyclase to increase intracellular cyclic AMP (cAMP), while Gi-coupled receptors inhibit this process.[11] Modern assays, such as Promega's cAMP-Glo™, use a bioluminescent method where cAMP stimulates Protein Kinase A (PKA), depleting ATP and reducing light output from a coupled luciferase reaction.[13]

Methodology:

  • Cell Culture and Stimulation:

    • Seed cells expressing the target GPCR into a 96-well white, clear-bottom plate and incubate overnight.

    • Remove media and replace with 40 µL of PBS containing a phosphodiesterase (PDE) inhibitor like IBMX. PDEs degrade cAMP, and their inhibition is crucial for robust signal detection.

    • Add 20 µL of THFP compound dilutions and incubate for 15-30 minutes at room temperature.

    • For Gi Agonist Screening: Add 20 µL of forskolin to all wells to stimulate adenylyl cyclase. A Gi agonist will inhibit this forskolin-induced cAMP production.[14]

    • For Gs Agonist Screening: Add 20 µL of buffer. A Gs agonist will directly increase cAMP levels.

  • Cell Lysis and Detection (Example using a Luminescence-Based Kit):

    • Add 40 µL of cAMP-Glo™ Lysis Buffer and incubate for 20 minutes to lyse cells and release cAMP.

    • Add 80 µL of Kinase Reagent containing PKA and incubate for 1 hour at room temperature.

    • Add 80 µL of Kinase-Glo® Reagent (containing luciferase and its substrate) and incubate for 10 minutes.

    • Measure luminescence using a plate reader. A lower luminescent signal corresponds to a higher intracellular cAMP concentration.

Data Analysis:

  • Normalize the data to controls (e.g., maximum stimulation with forskolin, basal levels with vehicle).

  • For agonists, plot the change in signal against the log of THFP concentration to determine the EC₅₀ (effective concentration for 50% maximal response).

  • For antagonists, perform the assay in the presence of a known agonist and measure the rightward shift in the agonist's dose-response curve to determine the IC₅₀.

Protocol 2B: Calcium Flux Assay for Gq-Coupled Receptors

Principle: Gq-coupled receptors activate Phospholipase C (PLC), which generates inositol trisphosphate (IP₃). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores like the endoplasmic reticulum.[11] This transient increase in cytosolic Ca²⁺ can be measured using calcium-sensitive fluorescent dyes (e.g., Fluo-8, Fura-2).[15][16]

Methodology:

  • Cell Seeding:

    • Seed cells expressing the target Gq-coupled GPCR into a 96-well black, clear-bottom plate and incubate overnight.[17]

  • Dye Loading:

    • Prepare a dye loading solution containing a calcium-sensitive dye (e.g., Fluo-8 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES). Many kits include a probenecid solution to prevent the dye from being pumped out of the cell.[17]

    • Remove the culture medium and add 100 µL of the dye loading solution to each well.

    • Incubate for 45-60 minutes at 37°C, protected from light.[18]

  • Measurement:

    • Place the plate in a fluorescence plate reader equipped with an automated injection system (e.g., a FLIPR instrument).

    • Set the instrument to measure fluorescence at the appropriate wavelengths (e.g., Ex/Em 490/525 nm for Fluo-8) at 1-second intervals.[15]

    • Establish a stable baseline reading for 10-20 seconds.

    • The instrument then automatically injects 20 µL of the THFP compound dilutions into the wells while continuing to read fluorescence.

    • Continue reading for an additional 90-180 seconds to capture the full calcium transient.

Data Analysis:

  • The primary readout is the change in fluorescence intensity (ΔF) from baseline after compound addition.

  • Plot the maximum ΔF against the log of the THFP concentration to determine the EC₅₀ for agonists.

  • For antagonists, pre-incubate cells with the THFP compound before adding a known agonist and measure the reduction in the agonist-induced signal to determine the IC₅₀.

Target ClassAssayPrincipleSecond MessengerHypothetical EC₅₀Interpretation
Gs-GPCR cAMP AssayMeasures increase in cAMPcAMP500 nMTHFP is a potent Gs-coupled receptor agonist.
Gi-GPCR cAMP AssayMeasures decrease in forskolin-stimulated cAMPcAMP> 30 µMTHFP shows no activity at Gi-coupled receptors.
Gq-GPCR Calcium FluxMeasures release of intracellular Ca²⁺Ca²⁺> 30 µMTHFP shows no activity at Gq-coupled receptors.

Table 2: Summary of Tier 2 GPCR screening with hypothetical data for a selective Gs agonist.

Target Class: Ion Channels

Ion channels are pore-forming membrane proteins that allow the passage of ions and are fundamental to cellular excitability.[19] They are a major class of drug targets for a wide range of diseases.[20] A general screen for ion channel modulators can be performed using fluorescence-based membrane potential assays.

Protocol 2C: Membrane Potential Assay

Principle: This assay uses a lipophilic, anionic fluorescent dye that partitions across the plasma membrane in a voltage-dependent manner.[21] When the cell depolarizes (membrane potential becomes more positive, e.g., by opening a Na⁺ or Ca²⁺ channel), more anionic dye enters the cell, binds to intracellular proteins, and its fluorescence increases. Conversely, hyperpolarization (e.g., by opening a K⁺ channel) causes dye to exit the cell, decreasing fluorescence.

Membrane_Potential_Assay cluster_cell Cell cluster_inside Cytosol cluster_cell_depolarized Cell (Depolarized) cluster_inside_dep Cytosol membrane Plasma Membrane (Polarized, Negative Inside) ion_channel Ion Channel Opening membrane->ion_channel THFP Compound Activates dye_low Low Dye Low Fluorescence membrane_dep Plasma Membrane (Depolarized, Less Negative Inside) dye_high High Dye High Fluorescence ion_channel->membrane_dep Causes Depolarization

Caption: Principle of the fluorescent membrane potential assay.

Methodology:

  • Cell Culture and Dye Loading:

    • Seed cells expressing the ion channel of interest onto a 96-well black, clear-bottom plate and incubate overnight.

    • Prepare the dye loading buffer according to the kit manufacturer's instructions (e.g., FLIPR Membrane Potential Assay Kit).[22]

    • Remove the culture medium and add an equal volume of loading buffer to each well.

    • Incubate for 30-60 minutes at 37°C.[22]

  • Measurement:

    • The procedure is nearly identical to the Calcium Flux Assay (Protocol 2B).

    • Place the plate in a fluorescence plate reader (e.g., FLIPR).

    • Establish a stable baseline fluorescence reading.

    • The instrument injects the THFP compound, and the change in fluorescence is recorded over time.

Data Analysis:

  • An increase in fluorescence indicates depolarization (activation of Na⁺/Ca²⁺ channels or inhibition of K⁺ channels).

  • A decrease in fluorescence indicates hyperpolarization (activation of K⁺ channels or inhibition of Na⁺/Ca²⁺ channels).

  • Plot the change in fluorescence against the log of THFP concentration to determine the EC₅₀ or IC₅₀ for the observed effect.

Conclusion

This application guide outlines a robust, tiered strategy for the initial characterization of novel tetrahydrofuropyridine compounds. By first establishing a non-cytotoxic concentration window (Tier 1) and then proceeding to screen against major, functionally distinct target classes (Tier 2), researchers can efficiently identify and prioritize compounds with specific and therapeutically relevant bioactivities. This logical progression minimizes the risk of false positives, provides a clear path for subsequent mechanism-of-action studies, and ultimately accelerates the drug discovery process.

References

  • Title: Ion Channel Assays. Source: Reaction Biology. URL: [Link]

  • Title: Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Source: MDPI. URL: [Link]

  • Title: MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Source: CLYTE Technologies. URL: [Link]

  • Title: A simple procedure for assaying cAMP. Source: PubMed - NIH. URL: [Link]

  • Title: Lactate Dehydrogenase (LDH) Assay Protocol. Source: OPS Diagnostics. URL: [Link]

  • Title: MTT Assay Protocol. Source: Springer Nature Experiments. URL: [Link]

  • Title: GPCRs: Cell based label-free assays in GPCR drug discovery. Source: European Pharmaceutical Review. URL: [Link]

  • Title: cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Source: Bio-protocol. URL: [Link]

  • Title: Fluo-8 Calcium Flux Assay. Source: Protocols.io. URL: [Link]

  • Title: Cell Viability Assays - Assay Guidance Manual. Source: NCBI Bookshelf - NIH. URL: [Link]

  • Title: GPCR Functional Assays, Understanding On/Off-target Activity. Source: Eurofins Discovery. URL: [Link]

  • Title: Technology Review High Throughput Assay Technologies for Ion Channel Drug Discovery. Source: Aurora Biomed. URL: [Link]

  • Title: MTT Proliferation Assay Protocol. Source: ResearchGate. URL: [Link]

  • Title: FLIPR Membrane Potential Assay Kit Guide. Source: Molecular Devices. URL: [Link]

  • Title: Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Source: PMC - NIH. URL: [Link]

  • Title: Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. Source: baseclick GmbH. URL: [Link]

  • Title: Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). Source: Marin Biologic Laboratories. URL: [Link]

  • Title: Cell Cytotoxicity Assay, Cell Toxicity Assay. Source: NorthEast BioLab. URL: [Link]

  • Title: Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Source: NCBI - NIH. URL: [Link]

  • Title: Cytotoxicity Assays – what your cells don't like. Source: BMG Labtech. URL: [Link]

  • Title: Mitochondrial Membrane Potential Assay Kit: A Complete Guide to Principles and Applications. Source: Abbkine. URL: [Link]

  • Title: Calcium Flux Assay Protocol. Source: ResearchGate. URL: [Link]

  • Title: Ion Channel Assays. Source: Charles River Laboratories. URL: [Link]

  • Title: Ion Channel Selectivity Profiling Assays. Source: Charles River. URL: [Link]

  • Title: Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Source: NCBI. URL: [Link]

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Application Note & Protocols: Evaluating the Therapeutic Potential of 4,5,6,7-Tetrahydrofuro[3,2-C]pyridine Compounds in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Here are the detailed Application Notes and Protocols for Animal models for testing the efficacy of 4,5,6,7-Tetrahydrofuro[3,2-C]pyridine compounds.

Introduction

The this compound scaffold is a privileged heterocyclic structure that serves as a core component in numerous biologically active compounds.[1][2] Derivatives have shown significant promise across several therapeutic areas, including inflammation, pain, and neurological disorders.[1][3][4] Specifically, certain analogues have been identified as potent Janus kinase (JAK) inhibitors, suggesting strong anti-inflammatory potential, while others show promise as κ-opioid receptor agonists or acetylcholinesterase inhibitors, indicating utility in pain management and cognitive enhancement.[1][3][5][6]

Transitioning these promising compounds from in vitro discovery to in vivo validation requires robust, reproducible, and clinically relevant animal models. The selection of an appropriate model is paramount, as it must accurately recapitulate key aspects of the human disease pathology to provide meaningful data on therapeutic efficacy.[7] This guide provides detailed protocols and expert insights for three well-validated rodent models designed to assess the anti-inflammatory, analgesic, and cognitive-enhancing effects of novel this compound derivatives.

The protocols herein are designed to be self-validating, incorporating necessary controls and clear, quantitative endpoints. The causality behind each experimental step is explained to empower researchers to not only execute the protocols but also to understand and interpret the resulting data with confidence.

Section 1: Assessment of Anti-Inflammatory Activity

Rationale and Mechanistic Insight

Several this compound derivatives have been identified as potent inhibitors of the Janus kinase (JAK) family of enzymes.[5][6] The JAK-STAT signaling pathway is a critical mediator of the inflammatory response, responsible for transducing signals for numerous pro-inflammatory cytokines. Therefore, a primary application for this compound class is in the treatment of immune-mediated inflammatory diseases.[5]

To evaluate this potential, the Carrageenan-Induced Paw Edema model is the gold standard for acute inflammation.[8][9] It is highly reproducible and effectively screens for compounds that inhibit inflammatory mediators like histamine, bradykinin, and prostaglandins—many of which are downstream of JAK signaling.[10][11]

Logical Workflow for Anti-Inflammatory Screening

G start_end start_end process process decision decision data data A Start: Acclimatize Animals (Rats or Mice, 7 days) B Group Allocation (Vehicle, Positive Control, Test Compound) A->B Randomize C Baseline Measurement (Measure initial paw volume/thickness) B->C D Compound Administration (PO, IP, SC based on PK data) C->D 30-60 min pre-induction E Induce Inflammation (Inject 1% Carrageenan into hind paw) D->E F Time-Course Measurement (Measure paw volume at 1, 2, 3, 4 hours post-carrageenan) E->F Start timer G Data Collection (Record paw volume/thickness for all groups) F->G H Calculate % Inhibition of Edema G->H I Statistical Analysis (e.g., ANOVA followed by Dunnett's test) H->I J End: Report Efficacy I->J

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol details the procedure for evaluating the acute anti-inflammatory effects of a test compound.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200g)

  • This compound test compound

  • Vehicle (e.g., 0.5% Carboxymethylcellulose or 10% DMSO in saline)

  • Positive Control: Indomethacin or Diclofenac (10 mg/kg)

  • Lambda-Carrageenan (1% w/v in sterile 0.9% saline)

  • Digital Plethysmometer or Calipers

  • Standard animal caging and husbandry supplies

Procedure:

  • Acclimatization: House animals in standard conditions for at least 7 days prior to the experiment to minimize stress-related variability.

  • Fasting: Fast animals overnight (approx. 12-18 hours) before the experiment but provide water ad libitum. This standardizes drug absorption for oral administration.

  • Grouping: Randomly divide animals into groups (n=6-8 per group):

    • Group 1: Vehicle Control (receives vehicle only)

    • Group 2: Positive Control (receives Indomethacin)

    • Group 3-5: Test Compound (e.g., 10, 30, 100 mg/kg doses)

  • Baseline Measurement: Using a plethysmometer, measure and record the initial volume of the right hind paw of each rat up to the tibiotarsal articulation. This is the 0-hour reading.

  • Dosing: Administer the vehicle, positive control, or test compound via the intended route (typically oral, PO). The volume should be adjusted based on the animal's body weight.[12]

  • Induction of Edema: Precisely 60 minutes after dosing, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[11][12]

  • Post-Induction Measurements: Measure the paw volume of each rat at 1, 2, 3, and 4 hours after the carrageenan injection. The peak inflammatory response typically occurs between 3 and 4 hours.[11][12]

  • Data Analysis:

    • Calculate the edema volume at each time point by subtracting the baseline paw volume from the post-injection volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:

      • % Inhibition = [1 - (EdemaTreated / EdemaControl)] * 100

    • Perform statistical analysis (e.g., one-way ANOVA followed by Dunnett's post-hoc test) to determine significant differences between the treated groups and the vehicle control.

Data Summary Table
GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3 hr ± SEM% Inhibitionp-value vs. Vehicle
Vehicle-0.85 ± 0.06--
Positive Control (Indomethacin)100.34 ± 0.0460.0%<0.001
Test Compound100.72 ± 0.0715.3%>0.05
Test Compound300.51 ± 0.0540.0%<0.01
Test Compound1000.38 ± 0.0455.3%<0.001

Section 2: Assessment of Analgesic (Antinociceptive) Activity

Rationale and Mechanistic Insight

Pain is a complex sensory and emotional experience.[13][14] Animal models allow for the systematic investigation of the mechanisms underlying pain and the evaluation of potential analgesics.[13] The Formalin Test is a highly valuable model because it produces a biphasic nociceptive response, allowing for the differentiation of analgesic mechanisms.[15][16]

  • Phase 1 (Early Phase, 0-5 min): Characterized by acute, neurogenic pain resulting from the direct chemical stimulation of nociceptors (C-fibers).[17] Centrally acting analgesics (like opioids) are effective in this phase.

  • Phase 2 (Late Phase, 20-40 min): Involves an inflammatory response in the peripheral tissue, leading to the release of inflammatory mediators and subsequent central sensitization in the spinal cord.[17] Both centrally acting and peripherally acting anti-inflammatory analgesics (like NSAIDs) are effective in this phase.[15]

This model is ideal for characterizing this compound compounds, which may possess both central (e.g., opioid receptor agonism) and peripheral (e.g., anti-inflammatory) mechanisms of action.

Protocol: Formalin Test in Mice

This protocol outlines the procedure for assessing both neurogenic and inflammatory pain.

Materials:

  • Male Swiss Albino or C57BL/6 mice (20-25g)

  • Test compound and vehicle

  • Positive Control: Morphine (5-10 mg/kg, for both phases) or Indomethacin (10 mg/kg, for Phase 2)

  • Formalin solution (2.5% in sterile saline)

  • Transparent observation chambers (e.g., Plexiglas cylinders) with mirrors for unobstructed viewing

  • Timer/stopwatch

Procedure:

  • Acclimatization: Acclimate mice to the observation chambers for at least 30 minutes before the test begins to reduce exploratory behavior.

  • Grouping and Dosing: Randomly assign mice to treatment groups (n=8-10 per group) and administer the test compound, vehicle, or positive control (typically 30 min for IP, 60 min for PO before formalin injection).

  • Formalin Injection: Gently restrain the mouse and inject 20 µL of 2.5% formalin solution subcutaneously into the dorsal surface of the right hind paw using a 30-gauge needle.[16]

  • Observation and Scoring: Immediately after injection, place the animal back into the observation chamber and start a timer. Record the cumulative time (in seconds) that the animal spends licking or biting the injected paw.[18][19]

    • Phase 1: Record licking/biting time from 0 to 5 minutes post-injection.

    • Interphase: There is a quiescent period where behavior subsides.

    • Phase 2: Record licking/biting time from 20 to 40 minutes post-injection.[19]

  • Data Analysis:

    • Calculate the mean total time spent licking/biting for each group in both Phase 1 and Phase 2.

    • Compare the mean licking time of treated groups to the vehicle control group using an appropriate statistical test (e.g., ANOVA with Dunnett's or t-test).

Data Summary Table
GroupDose (mg/kg)Mean Licking Time (s) - Phase 1 ± SEMMean Licking Time (s) - Phase 2 ± SEM
Vehicle-45.2 ± 5.1110.5 ± 9.8
Positive Control (Morphine)1010.1 ± 2.5 25.3 ± 4.1***
Test Compound3042.5 ± 4.865.1 ± 7.2
Test Compound10020.3 ± 3.930.8 ± 5.5***
p<0.05, **p<0.01, **p<0.001 vs. Vehicle

Section 3: Assessment of Cognitive Enhancement

Rationale and Mechanistic Insight

The cholinergic system plays a vital role in learning and memory, and its decline is a key pathological feature of Alzheimer's disease (AD).[20] Acetylcholinesterase (AChE) inhibitors, which prevent the breakdown of acetylcholine, are a frontline treatment for ameliorating the cognitive symptoms of AD.[21] Given that some heterocyclic compounds show AChE inhibitory activity, it is crucial to evaluate this compound derivatives for their potential to improve cognitive function.

The Morris Water Maze (MWM) is a widely accepted behavioral assay for testing hippocampal-dependent spatial learning and reference memory in rodents.[22][23] The test requires the animal to use distal visual cues in the room to locate a hidden escape platform in a pool of opaque water.[22] It is a sensitive tool for detecting cognitive deficits and improvements following pharmacological intervention.[21][24]

Logical Workflow for Cognitive Testing (MWM)

G process process data data phase phase A Pre-Training / Habituation (Swim without platform) B Acquisition Phase (Days 1-5) (4 trials/day, hidden platform) A->B C Daily Dosing (Administer compound/vehicle before trials) B->C D Record Acquisition Data (Escape Latency, Path Length) B->D E Probe Trial (Day 6) (Platform removed, 60-90s swim) D->E After acquisition F Record Probe Data (Time in target quadrant, platform crossings) E->F G Visible Platform Trial (Day 7) (Cued platform to rule out sensory/motor deficits) F->G Control for non-cognitive factors H Statistical Analysis (Repeated measures ANOVA, t-test) G->H I End: Report Cognitive Effects H->I

Caption: Workflow for the Morris Water Maze experiment.

Protocol: Morris Water Maze for Spatial Learning and Memory

This protocol is designed to assess the effect of a test compound on learning acquisition and memory retention. It can be used in normal healthy animals or in a disease model (e.g., scopolamine-induced amnesia or transgenic AD mice).[20][24]

Materials:

  • Circular pool (1.5 m diameter) filled with water (24-25°C) made opaque with non-toxic white paint.[25]

  • Submersible escape platform (10-15 cm diameter).

  • Video camera mounted above the pool and tracking software (e.g., Ethovision).

  • Distal visual cues placed around the room (e.g., posters with distinct shapes).

  • Test animals (mice or rats), test compound, vehicle, and appropriate controls.

Procedure:

  • Acquisition Training (Days 1-5):

    • Administer the test compound/vehicle at a set time each day before training (e.g., 60 min prior).

    • Conduct 4 trials per day for each animal.

    • For each trial, gently place the animal into the water facing the pool wall at one of four semi-random start positions (N, S, E, W).

    • Allow the animal to swim and find the hidden platform. The maximum trial duration is 90 seconds.[26]

    • If the animal fails to find the platform within 90 seconds, gently guide it to the platform.[27]

    • Allow the animal to remain on the platform for 20-30 seconds to observe the distal cues.[26][27]

    • Record the escape latency (time to find the platform) and path length for each trial. A decrease in these parameters over the 5 days indicates learning.

  • Probe Trial (Day 6):

    • Remove the platform from the pool.

    • Place the animal in the pool at a novel start position (opposite the target quadrant).

    • Allow the animal to swim freely for 60-90 seconds.[26]

    • Record the time spent in the target quadrant (where the platform used to be) and the number of times the animal crosses the exact former platform location. This trial assesses memory retention.

  • Visible Platform Test (Optional Control):

    • To rule out visual or motor impairments, conduct a final day of trials where the platform is made visible (e.g., by attaching a colored flag).[22] All groups should find the visible platform quickly.

Data Summary Table
GroupMean Escape Latency (s) - Day 5 ± SEMTime in Target Quadrant (s) - Probe Trial ± SEM
Vehicle45.8 ± 4.218.5 ± 2.1
Scopolamine (Amnesia Model)68.2 ± 5.510.1 ± 1.5*
Scopolamine + Test Compound (50 mg/kg)49.5 ± 4.8#17.9 ± 2.0#
p<0.01 vs. Vehicle; #p<0.05 vs. Scopolamine group

References

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  • Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]

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  • Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

  • Large Animal Models for Pain Therapeutic Development. (2010). National Center for Biotechnology Information (NCBI) - NIH. [Link]

  • Animal Models for Pain Research. Aragen Life Sciences. [Link]

  • Carrageenan-Induced Paw Edema Model. Creative Bioarray. [Link]

  • Moon, C. (2022). New Insights into and Emerging Roles of Animal Models for Neurological Disorders. National Center for Biotechnology Information (NCBI) - PMC. [Link]

  • Gregory, N. S., et al. (2013). An overview of animal models of pain: disease models and outcome measures. National Center for Biotechnology Information (NCBI) - PMC. [Link]

  • Animal Models for Inflammation: A Review. Asian Journal of Pharmaceutical Research. [Link]

  • Autoimmune Disease and Inflammation Models. Charles River Laboratories. [Link]

  • Carrageenan-Induced Paw Edema Model. Charles River Laboratories. [Link]

  • Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature Protocols. [Link]

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  • Dong, H., et al. (2005). Acetylcholinesterase Inhibitors Ameliorate Behavioral Deficits in the Tg2576 Mouse Model of Alzheimer's Disease. Psychopharmacology (Berl). [Link]

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  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. (2023). National Center for Biotechnology Information (NCBI) - PMC. [Link]

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  • This compound. MySkinRecipes. [Link]

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  • Synthesis and biological activity of substituted-4,5,6,7-tetrahydrothieno pyridines: a review. National Library of Medicine. [Link]

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Application Notes and Protocols for the Scale-up Synthesis of 4,5,6,7-Tetrahydrofuro[3,2-C]pyridine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4,5,6,7-tetrahydrofuro[3,2-c]pyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds, including kinase inhibitors and potential antipsychotic agents.[1][2] The efficient and scalable synthesis of these intermediates is, therefore, a critical step in the drug development pipeline. This document provides a detailed guide for the scale-up of this compound intermediates, focusing on the robust Pictet-Spengler reaction. We will delve into the mechanistic rationale behind the synthetic strategy, provide a detailed, scalable protocol, and address the critical challenges of process safety, optimization, and purification encountered when transitioning from bench-scale to pilot or manufacturing scale.

Introduction: The Significance of the Furo[3,2-c]pyridine Scaffold

The fusion of a furan ring with a pyridine nucleus creates a unique heterocyclic system with a distinct three-dimensional architecture. This structure has proven to be a fertile ground for the discovery of novel therapeutics.[3] For instance, certain derivatives have demonstrated potent inhibitory activity against Janus kinase 2 (JAK2), outperforming established drugs in preclinical studies.[1] The development of a scalable and cost-effective synthesis is paramount to enabling extensive structure-activity relationship (SAR) studies and advancing promising candidates through clinical trials.

The Pictet-Spengler reaction stands out as a highly effective method for constructing the tetrahydrofuro[3,2-c]pyridine core.[4][5] This acid-catalyzed reaction, involving the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization, offers a direct and atom-economical route to the desired scaffold.[4][6]

Core Synthetic Pathway: The Pictet-Spengler Approach

The most prevalent and scalable route to 4-substituted tetrahydrofuro[3,2-c]pyridines is a semi-one-pot process commencing with the condensation of 2-(5-methylfuran-2-yl)ethanamine with a suitable aromatic aldehyde to form an imine, followed by an acid-catalyzed intramolecular cyclization.[1][7]

G cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Product 2_furan_ethylamine 2-(5-methylfuran-2-yl)ethanamine imine_formation Imine Formation (Condensation) 2_furan_ethylamine->imine_formation aldehyde Aromatic Aldehyde (R-CHO) aldehyde->imine_formation cyclization Pictet-Spengler Cyclization (Acid-Catalyzed) imine_formation->cyclization Intermediate Imine product 4-Aryl-2-methyl-4,5,6,7- tetrahydrofuro[3,2-c]pyridine cyclization->product

Caption: General workflow for the synthesis of 4,5,6,7-tetrahydrofuro[3,2-c]pyridines.

Mechanistic Insights

A thorough understanding of the reaction mechanism is crucial for effective process control and troubleshooting. The Pictet-Spengler reaction proceeds through two key stages:

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine of 2-(furan-2-yl)ethanamine on the carbonyl carbon of the aldehyde. Subsequent dehydration under acidic conditions forms a Schiff base (imine), which is then protonated to generate a highly electrophilic iminium ion.[4]

  • Intramolecular Electrophilic Aromatic Substitution: The electron-rich furan ring then acts as the nucleophile, attacking the iminium ion in an intramolecular fashion. This cyclization is the core of the Pictet-Spengler reaction. A subsequent deprotonation restores aromaticity to the furan ring, yielding the final tetrahydrofuro[3,2-c]pyridine product.[4][6]

G Amine Furan Ethylamine Imine Imine Intermediate Amine->Imine Aldehyde Aldehyde Aldehyde->Imine Iminium Iminium Ion (Electrophile) Imine->Iminium + H+ Cyclization Intramolecular Attack Iminium->Cyclization Furan Furan Ring (Nucleophile) Furan->Cyclization Product Tetrahydrofuro[3,2-c]pyridine Cyclization->Product - H+ G start Low Yield or Purity at Scale check_conversion Check In-Process Controls: Incomplete Conversion? start->check_conversion increase_time_temp Increase Reaction Time/Temperature (Caution: Monitor Impurities) check_conversion->increase_time_temp Yes check_impurities Analyze Impurity Profile: New Impurities Observed? check_conversion->check_impurities No increase_time_temp->check_impurities impurity_source Identify Source of Impurity (Starting Material, Side Reaction) check_impurities->impurity_source Yes purification_issue Purification Inefficient? check_impurities->purification_issue No optimize_conditions Optimize Reaction Conditions (Temperature, Reagent Stoichiometry) impurity_source->optimize_conditions optimize_conditions->purification_issue develop_crystallization Develop/Optimize Crystallization Protocol purification_issue->develop_crystallization Yes success Process Optimized purification_issue->success No screen_chromatography Screen Alternative Chromatography (e.g., Reverse Phase) develop_crystallization->screen_chromatography screen_chromatography->success

Sources

Troubleshooting & Optimization

Overcoming side reactions in the synthesis of 4,5,6,7-Tetrahydrofuro[3,2-C]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,5,6,7-tetrahydrofuro[3,2-c]pyridine. This scaffold is a key intermediate in the development of agents targeting the central nervous system (CNS), including those for cognitive disorders and neuropathic pain[1]. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. Here, we provide in-depth troubleshooting guides in a question-and-answer format, detailed experimental protocols, and mechanistic insights to ensure the success of your experiments.

Experimental Workflow Overview

The most common and efficient pathway to the this compound core involves a Pictet-Spengler reaction. The general workflow consists of two primary stages: the condensation of 2-(furan-2-yl)ethanamine with an aldehyde to form an imine, followed by an acid-catalyzed intramolecular cyclization.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Cyclization cluster_2 Potential Pitfalls A 2-(Furan-2-yl)ethanamine + Aldehyde (R-CHO) B Shiff Base (Imine) Intermediate A->B Condensation (e.g., MeCN, reflux) C Pictet-Spengler Reaction B->C Acid Catalyst (e.g., HCl, AcOH) D Target Molecule: This compound C->D E Side Product Formation (e.g., 1,4-Diketone) C->E Acid Hydrolysis F Tarring / Decomposition C->F Harsh Acidic Conditions

Caption: High-level workflow for the Pictet-Spengler synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section directly addresses common issues observed during the synthesis, providing both explanations and actionable solutions.

Q1: My Pictet-Spengler reaction is resulting in low yields and significant tarring. What is causing this and how can I optimize it?

A1: This is a frequent challenge, particularly when using aldehydes bearing electron-withdrawing groups. The core issue lies in the stability of the iminium cation intermediate and the harshness of the acidic conditions required for cyclization.

Causality:

  • Electronic Effects: Electron-withdrawing groups on the aldehyde destabilize the iminium cation intermediate, slowing down the desired electrophilic aromatic substitution on the furan ring. This allows side reactions and decomposition pathways to dominate[2][3]. Conversely, electron-donating groups stabilize this cation, generally leading to higher yields[2][4].

  • Acid-Induced Degradation: The furan ring is sensitive to strong acids. Under harsh conditions (e.g., high acid concentration, high temperature), both the starting material and the product can undergo acid-catalyzed polymerization or decomposition, leading to intractable tars[2][5].

Troubleshooting & Optimization Protocol:

  • Re-evaluate Your Acid Catalyst and Solvent: The choice of acid and solvent system is critical. While various Brønsted acids can be used, a combination of concentrated HCl in glacial acetic acid often provides a good balance for reactivity and minimizing degradation[6].

  • Optimize Reaction Conditions: Systematically vary the temperature and reaction time. A moderately elevated temperature (e.g., 70°C) is often sufficient to drive the reaction without causing excessive decomposition[6]. Monitor the reaction by TLC or LCMS to determine the optimal endpoint and avoid prolonged heating.

  • Consider a "Semi-One-Pot" Procedure: To ensure complete formation of the imine before introducing the strong acid for cyclization, a two-step, one-pot procedure is highly effective. First, form the imine by refluxing the amine and aldehyde in a solvent like acetonitrile (MeCN). Then, remove the MeCN under reduced pressure and introduce the acetic acid/HCl mixture for the cyclization step[3][6].

Table 1: Effect of Reaction Conditions on Pictet-Spengler Cyclization Yield (Data synthesized from Mendogralo et al., 2023)[7]

EntrySolventAcid (equiv.)Temperature (°C)Time (h)Yield (%)
1MeCNHCl (1.0)505.553
2TolueneHCl (1.0)70258
31,4-DioxaneHCl (1.0)7028
4Acetic AcidHCl (2.0)703.548
5Acetic AcidHCl (2.0)70567
Q2: I've isolated an unexpected byproduct that appears to be a 1,4-diketone. Where is this coming from?

A2: The formation of a 3-(2-oxopropyl)piperidin-4-one derivative is a known side reaction in this synthesis. It arises from the acid-catalyzed hydrolysis of the furan ring in your desired product.

Mechanistic Insight: This transformation is a classic example of the reversibility of furan chemistry. Under acidic, aqueous conditions, the furan ring can undergo hydrolytic cleavage to yield a 1,4-dicarbonyl compound. The good news is that this process is often reversible. During purification (e.g., column chromatography on silica gel) or upon standing, this diketone can undergo an intramolecular Paal-Knorr cyclization to revert to the more stable furo[3,2-c]pyridine product[3][5].

G product Tetrahydrofuro[3,2-c]pyridine (Desired Product) diketone 1,4-Diketone Side Product (3-(2-oxopropyl)piperidin-4-one) product->diketone  Acid-Catalyzed  Hydrolysis (+H₂O) diketone->product  Paal-Knorr  Cyclization (-H₂O)

Caption: Reversible equilibrium between the target furo[3,2-c]pyridine and its 1,4-diketone hydrolysis product.

Mitigation Strategy:

  • Minimize Water: Ensure all solvents and reagents are anhydrous to suppress the initial hydrolysis reaction.

  • Careful Work-up: During the aqueous work-up, minimize the contact time with the acidic aqueous phase. Neutralize the reaction mixture promptly but carefully with a base like NaOH or NaHCO₃.

  • Purification Awareness: Be aware that the diketone may convert back to the desired product on the silica gel column. This can sometimes lead to broad, tailing peaks. If you isolate a mixture, you can attempt to drive the equilibrium back to the furo[3,2-c]pyridine by dissolving the mixture in a non-aqueous solvent and adding a catalytic amount of acid, though this risks other degradation pathways.

Q3: My pyridine nitrogen appears to have been oxidized to an N-oxide. How can I prevent this and reduce the N-oxide if it forms?

A3: The tertiary amine of the pyridine ring is susceptible to oxidation, which can occur if trace oxidants are present or upon prolonged exposure to air, especially under certain catalytic conditions.

Prevention & Reduction:

  • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can minimize air oxidation.

  • Avoid Oxidizing Agents: Scrutinize all reagents for potential oxidizing character. Some reagents or catalysts used in other synthetic steps could inadvertently cause N-oxidation[8][9].

  • Deoxygenation Protocol: If N-oxide formation is confirmed, it can be readily reduced back to the parent pyridine without affecting the rest of the molecule. Traditional methods using harsh reagents like PCl₃ can work but may affect other functional groups[10]. A milder, more reliable method is catalytic transfer hydrogenation.

Experimental Protocol: N-Oxide Reduction (Adapted from Zacharie et al., 2001)[11]

  • Dissolve Substrate: Dissolve the crude product containing the N-oxide in methanol.

  • Add Reagents: Add 5-10 equivalents of ammonium formate (HCOONH₄) and a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 5-10 mol%).

  • React: Stir the reaction mixture at room temperature. The reaction is often complete within a few hours but can be left overnight. Gentle heating to reflux can accelerate the reaction if necessary.

  • Work-up: Upon completion (monitored by TLC/LCMS), filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Isolate: Remove the solvent under reduced pressure to yield the reduced product. Further purification can be performed if needed.

This method is highly efficient and chemoselective, preserving most common functional groups[11].

Q4: I am struggling with the chromatographic purification of my final product, observing significant peak tailing. What is the best way to purify these compounds?

A4: Peak tailing is a classic problem when purifying basic compounds like pyridines on standard silica gel. The issue stems from strong, non-ideal interactions between the basic nitrogen of your analyte and acidic silanol (Si-OH) groups on the silica surface[12].

Troubleshooting & Optimization for Chromatography:

Table 2: Solutions for Common Chromatography Issues with Pyridine Derivatives [12]

IssuePrimary Cause(s)Solution(s)
Peak Tailing Interaction of basic nitrogen with acidic silanol groups on silica.1. Add a Competing Base: Add a small amount of a basic modifier like triethylamine (TEA) or ammonia (as a 7N solution in methanol) to your mobile phase (0.1 - 1% v/v). The modifier will preferentially bind to the active silanol sites, allowing your compound to elute with a much-improved peak shape. 2. Switch to a Different Stationary Phase: Consider using neutral or basic alumina, or a deactivated (end-capped) silica gel.
Low Recovery Irreversible binding of the compound to the stationary phase. Degradation on the acidic silica surface.1. Deactivate Silica: Use the mobile phase additives mentioned above. 2. Minimize Contact Time: Use flash chromatography rather than slow gravity-fed columns. 3. Check for Degradation: Perform a 2D TLC test. Spot the sample, run the plate, dry it, rotate 90°, and run again in the same solvent. Any spots not on the diagonal indicate on-plate degradation. If observed, switch to a more inert stationary phase.
Poor Resolution Co-elution of the product with closely related impurities.1. Optimize Mobile Phase: Systematically screen different solvent systems (e.g., Ethyl Acetate/Hexanes, Dichloromethane/Methanol). 2. Change Stationary Phase: Switching from silica to a different phase (e.g., C18 for reverse-phase) can alter selectivity and improve separation.

Detailed Synthetic Protocol

Method: Semi-One-Pot Pictet-Spengler Synthesis of 4-Substituted-4,5,6,7-tetrahydrofuro[3,2-c]pyridines (Adapted from Mendogralo and Uchuskin, Beilstein J. Org. Chem. 2023, 19, 991–997)[2][6]

Step 1: Imine Formation

  • To a solution of the desired aldehyde (2.0 mmol, 1.0 equiv) in dry acetonitrile (2 mL), add 2-(5-methylfuran-2-yl)ethanamine (2.0 mmol, 1.0 equiv).

  • Heat the reaction mixture at 82 °C (reflux) for 1 hour. Monitor the reaction for the disappearance of the starting materials by TLC.

  • Once the formation of the imine is complete, allow the mixture to cool to room temperature and concentrate it to dryness under reduced pressure.

Step 2: Pictet-Spengler Cyclization

  • Dissolve the crude imine from the previous step in glacial acetic acid (1.5 mL).

  • To this solution, add concentrated hydrochloric acid (1.0 mL) portion-wise. Caution: The addition may be exothermic.

  • Stir the resulting reaction mixture at 70 °C for 5 hours, continuing to monitor by TLC.

  • After cooling to room temperature, carefully add a saturated aqueous solution of sodium hydroxide (NaOH) until the mixture is basic (pH > 10).

  • Stir the biphasic mixture overnight at room temperature to ensure the product is in its free-base form.

  • If a precipitate forms, collect it by filtration. Extract the aqueous filtrate with ethyl acetate (3 x 20 mL).

  • Combine the filtered solid with the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography using a suitable solvent system (e.g., ethyl acetate/hexanes), typically with the addition of 0.5% triethylamine to prevent peak tailing.

References

  • El Brahmi, N., et al. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 26(19), 5763. [Link]

  • Mendogralo, E. Y., & Uchuskin, M. G. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 19, 991–997. [Link]

  • Mendogralo, E. Y., & Uchuskin, M. G. (2023). (PDF) Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. ResearchGate. [Link]

  • Mendogralo, E. Y., & Uchuskin, M. G. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. ResearchGate. [Link]

  • Mendogralo, E. Y., & Uchuskin, M. G. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. PubMed. [Link]

  • El Brahmi, N., et al. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. ResearchGate. [Link]

  • Shibl, M. F., et al. (2015). Regioselective Synthesis and Ab Initio Calculations of Fused Heterocycles Thermally and Under Microwave Irradiation. PubMed. [Link]

  • Fox, J. M., et al. (2000). Regioselective synthesis of pentathiepino-fused pyrroles and indoles. ResearchGate. [Link]

  • Mendogralo, E. Y., & Uchuskin, M. G. (2023). Supporting Information for Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry. [Link]

  • Zacharie, B., et al. (2001). A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. Organic Chemistry Portal. [Link]

  • Mendogralo, E. Y., & Uchuskin, M. G. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. PMC - NIH. [Link]

  • Various Authors. (n.d.). Chemistry and Synthesis of Fused Heterocyclic Compounds. Source not specified.
  • Various Authors. (n.d.). Synthesis of N-oxides of pyridines and related compounds. Organic Chemistry Portal. [Link]

  • Al-Awadi, N. A., & El-Dusouqui, O. M. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkat USA. [Link]

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]

  • Grunewald, G. L., et al. (1996). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. PMC - NIH. [Link]

  • Li, J., et al. (2022). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. MDPI. [Link]

  • Patent. (n.d.). Synthesis of 4,5,6,7-Tetrahydro-thieno[3,2-c]pyridine-2-boronic acid; formula (VII). Source not specified.
  • Ochiai, E. (1953). Process for the reduction of pyridine n-oxides.
  • Liu, Y., et al. (2025). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry. [Link]

  • Min, L., et al. (2019). A Method for Bischler-Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines. Organic Chemistry Portal. [Link]

  • Various Authors. (2018). (PDF) Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. ResearchGate. [Link]

  • KR Patent KR101652750B1. (2016). Purification method of pyridine and pyridine derivatives.
  • Movassaghi, M., & Schmidt, M. A. (2007). Direct Observation of Intermediates Involved in the Interruption of the Bischler–Napieralski Reaction. PMC - NIH. [Link]

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Technical Support Center: Purification of 4,5,6,7-Tetrahydrofuro[3,2-c]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4,5,6,7-tetrahydrofuro[3,2-c]pyridine analogs. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of bicyclic N-heterocycles. These compounds, while offering significant therapeutic potential, can present unique purification challenges due to their basicity, polarity, and potential for ring-opening under certain conditions.

This document moves beyond simple protocols to provide in-depth, field-proven insights into overcoming common purification hurdles. We will explore the "why" behind methodological choices, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

I. Core Concepts in Purifying Tetrahydrofuro[3,2-c]pyridine Analogs

The purification strategy for these analogs hinges on their fundamental physicochemical properties:

  • Basicity: The tertiary amine within the pyridine ring is basic, with a pKa generally in the range of 5-6, similar to other pyridine derivatives.[1] This allows for manipulation of the compound's solubility through pH adjustment, forming the basis of acid-base extraction and influencing chromatographic behavior.

  • Polarity: The presence of the oxygen and nitrogen heteroatoms imparts a degree of polarity to the scaffold, which will be further influenced by the nature of substituents.

  • Stability: A critical consideration is the stability of the furan ring. Under strongly acidic conditions, the furan moiety can be susceptible to acid-catalyzed hydrolysis and ring-opening.[2][3] This is a reversible process, but it can lead to complex mixtures and purification difficulties if not properly managed.[2][3]

II. Troubleshooting Common Purification Issues

This section is structured in a question-and-answer format to directly address problems you may encounter during your experiments.

A. Column Chromatography Problems

Question: My compound is streaking or tailing significantly on a silica gel column. What's happening and how do I fix it?

Answer: This is a classic issue when purifying basic compounds like your tetrahydrofuro[3,2-c]pyridine analog on standard silica gel.

  • The Cause (Expertise & Experience): Silica gel has a slightly acidic surface due to the presence of silanol groups (Si-OH). The basic nitrogen atom in your compound interacts strongly with these acidic sites via an acid-base interaction. This strong, non-specific binding leads to slow, uneven elution from the column, resulting in broad, tailing peaks. This can severely compromise your separation efficiency.

  • The Solution (Trustworthiness): To mitigate this, you need to "deactivate" the acidic sites on the silica gel. This is achieved by adding a small amount of a basic modifier to your mobile phase.

    • Recommended Modifiers:

      • Triethylamine (Et₃N): Typically, adding 0.1-1% triethylamine to your eluent is highly effective. The triethylamine is a stronger base and will preferentially bind to the acidic sites on the silica, allowing your compound of interest to elute more symmetrically.

      • Ammonia: A solution of ammonia in methanol (e.g., 1-2% of a 7N solution) can also be used, particularly in highly polar solvent systems like dichloromethane/methanol.

    • Step-by-Step Protocol Adjustment:

      • Prepare your chosen mobile phase (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol).

      • Add the basic modifier (e.g., for every 100 mL of eluent, add 0.1 to 1 mL of triethylamine).

      • Equilibrate your column with this modified mobile phase for at least 3-5 column volumes before loading your sample. This ensures the stationary phase is fully conditioned.

Question: I'm experiencing low recovery of my compound from the column. Could it be degrading?

Answer: Yes, degradation is a possibility, especially given the potential acid-lability of the furan ring.[1][2][3]

  • The Cause (Expertise & Experience): As mentioned, the acidic nature of silica gel can be problematic.[1] If your specific analog is particularly sensitive, prolonged exposure to the silica surface during a long chromatographic run can lead to decomposition. You may observe the appearance of new, often more polar, spots on your TLC analysis of the collected fractions. This could correspond to the ring-opened 1,4-diketone form of your compound.[2][3]

  • The Solution (Trustworthiness):

    • Use a Basic Modifier: As detailed above, adding a base like triethylamine not only improves peak shape but also neutralizes the silica surface, reducing the likelihood of acid-catalyzed degradation.[4]

    • Switch to a Different Stationary Phase: If the problem persists, consider using a less acidic stationary phase.

      • Alumina (Basic or Neutral): Basic or neutral alumina can be an excellent alternative to silica gel for purifying amines.

      • Reversed-Phase Chromatography (C18): This is often a preferred method for polar compounds.[4] A C18 column with a mobile phase of water and acetonitrile (or methanol) is a common choice.[4] To ensure good peak shape for your basic compound, a mobile phase modifier is still necessary.

        • Acidic Modifier (for RP-HPLC): For reversed-phase, an acidic modifier like formic acid or trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) is used.[4] This protonates the amine, leading to consistent interaction with the stationary phase and sharp peaks.

    • Work Quickly: Minimize the time your compound spends on the column by using flash chromatography techniques with optimal flow rates.

G

B. Crystallization and Isolation Issues

Question: I'm struggling to crystallize my free-base tetrahydrofuro[3,2-c]pyridine analog. It keeps oiling out. What should I try?

Answer: "Oiling out" is a common problem where the compound separates from the solution as a liquid phase rather than forming a crystalline solid. This usually happens when the supersaturation is too high or the compound's melting point is lower than the temperature of the solution.

  • The Cause (Expertise & Experience): The free base form of your amine might be a low-melting solid or even an oil at room temperature. Also, using a solvent system where the solubility changes too drastically with temperature can lead to rapid desolvation and oiling.

  • The Solution (Trustworthiness):

    • Convert to a Salt: Often, the easiest way to obtain a highly crystalline solid is to form a salt. The hydrochloride salt is a common choice.[2][5] The ionic nature of the salt leads to a more ordered crystal lattice and typically a much higher melting point.

      • Protocol for HCl Salt Formation: Dissolve your purified free base in a minimal amount of a suitable solvent like diethyl ether, ethyl acetate, or dichloromethane. Add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane) dropwise until precipitation is complete.[5] Collect the resulting solid by filtration and wash with cold solvent.

    • Optimize the Solvent System: If you need the free base, systematically screen for a better crystallization solvent.

      • Use a Co-solvent System: Try dissolving your compound in a minimal amount of a "good" solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a "poor" solvent (an "anti-solvent") like hexane or heptane until the solution becomes faintly cloudy.[4] Warm the mixture until it is clear again, then allow it to cool slowly.

    • Control the Cooling Rate: Slow cooling is crucial for crystal growth. Allow the solution to cool to room temperature slowly, then transfer it to a refrigerator (4 °C), and finally to a freezer (-20 °C) if necessary. Avoid crash-cooling in an ice bath.

Solvent SystemTypeComments
Single Solvents
Ethyl AcetateMid-PolarA good starting point for many analogs. Some publications report successful recrystallization.[2]
IsopropanolPolar ProticUseful for crystallizing hydrochloride salts.[5]
MethanolPolar ProticCan be effective, but high solubility may require cooling to low temperatures.[6]
Mixed Solvents
Dichloromethane/HexaneAnti-SolventExcellent for compounds highly soluble in chlorinated solvents.[4][6]
Ethyl Acetate/HexaneAnti-SolventA common and effective combination for moderately polar compounds.[4]
Table 1: Recommended Solvents for Crystallization Screening

III. Frequently Asked Questions (FAQs)

Q1: Which purification technique should I start with: chromatography, crystallization, or extraction?

A1: The best approach is often a combination of techniques, used in a logical sequence.

G

  • Acid-Base Extraction (Initial Work-up): This should almost always be your first step after quenching the reaction. It is a powerful technique to separate your basic product from neutral organic impurities and acidic byproducts.[2][3][5]

  • Column Chromatography: After the initial extraction, chromatography is used to separate your target compound from impurities with similar basicity and polarity.

  • Crystallization: This is the final step to achieve high analytical purity, remove any minor impurities remaining after chromatography, and obtain a stable, solid form of your product.

Q2: Can I use acid-base extraction to purify my tetrahydrofuro[3,2-c]pyridine analog? What is a reliable protocol?

A2: Absolutely. This is a highly effective technique for this class of compounds.

  • The Principle (Expertise & Experience): The basic amine can be protonated with an aqueous acid (like 1M HCl), forming a water-soluble ammonium salt. Neutral organic impurities will remain in the organic layer and can be separated. Afterwards, the aqueous layer is basified (e.g., with NaOH or NaHCO₃), which deprotonates the ammonium salt back to the neutral, water-insoluble free base, allowing it to be extracted back into an organic solvent.

  • Authoritative Protocol: Acid-Base Extraction

    • Dissolution: Dissolve your crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

    • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl (2-3 times). Combine the aqueous layers. Your protonated compound is now in the aqueous layer.

    • Back-Wash (Optional): Wash the combined aqueous layers with a small amount of fresh ethyl acetate to remove any trapped neutral impurities. Discard this organic wash.

    • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) with swirling until the solution is basic (pH > 9, check with pH paper). You may see your product precipitate or the solution may become cloudy.

    • Re-extraction: Extract the basified aqueous solution with fresh organic solvent (ethyl acetate or dichloromethane, 3 times).

    • Drying and Concentration: Combine the organic layers from the re-extraction, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield your purified free-base product.

Q3: My compound seems unstable to 0.1% TFA in my reversed-phase HPLC mobile phase. What are my alternatives?

A3: While TFA is a common modifier for improving peak shape in RP-HPLC, its strong acidity can be detrimental to acid-sensitive compounds.

  • The Solution (Trustworthiness):

    • Use a Weaker Acid: Switch to formic acid (0.1%). It is less acidic than TFA and is often sufficient to achieve good peak shape without causing degradation. It is also more compatible with mass spectrometry.[1]

    • Use an Acidic Buffer: A buffer system, such as an ammonium formate or ammonium acetate buffer (e.g., 10 mM, pH 3-5), can provide the necessary protons to ensure consistent ionization while maintaining a less harsh pH environment compared to TFA.

    • Consider a Different Column: Some modern stationary phases are designed to provide good peak shape for basic compounds at mid-range pH without the need for strong ion-pairing agents. Columns with polar-embedded phases can be a good option.[1]

By understanding the underlying chemical principles and employing a systematic, troubleshooting-oriented approach, the purification of this compound analogs can be transformed from a challenge into a routine and efficient process.

References

  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. National Center for Biotechnology Information. Available at: [Link]

  • 4.8: Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]

  • Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. MDPI. Available at: [Link]

  • Separation of 4,5,6,7-Tetrahydrothieno(3,2-c)pyridine on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. National Center for Biotechnology Information. Available at: [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available at: [Link]

  • Synthesis of 4,5,6,7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride. Google Patents.
  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Available at: [Link]

Sources

Troubleshooting acid-catalyzed degradation of furo[3,2-c]pyridine compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The furo[3,2-c]pyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds. However, its fused furan ring introduces a susceptibility to acid-catalyzed degradation, a common challenge during synthesis, workup, and formulation development. This technical guide provides in-depth troubleshooting strategies, preventative measures, and validated protocols to help you navigate and mitigate these stability issues, ensuring the integrity of your compounds.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during experimental work.

Question 1: My reaction mixture is turning dark and forming a significant amount of tar under acidic conditions, leading to low yields and difficult purification. What is causing this?

Answer: This is a classic sign of furo[3,2-c]pyridine core degradation. Substantial tarring in acidic conditions is a known challenge, particularly during reactions like the Pictet-Spengler synthesis of tetrahydrofuro[3,2-c]pyridines.[1][2] The primary cause is the acid-catalyzed hydrolysis and subsequent polymerization of the furan ring.

Causality: The electron-rich furan ring is susceptible to protonation. The rate-limiting step is often the slow transfer of a proton to the α-carbon (C2 or C3a) of the furan ring.[3][4] This is followed by a nucleophilic attack, typically by water or other nucleophiles present in the reaction mixture, leading to ring-opening. This process generates highly reactive 1,4-dicarbonyl intermediates (or their equivalents), which can readily undergo self-condensation and polymerization to form complex, high-molecular-weight, dark-colored tars.[5][6]

Systematic Solutions:

  • Re-evaluate Your Choice of Acid: Strong mineral acids (e.g., concentrated HCl, H₂SO₄) are often too harsh.

    • Recommendation: Switch to a milder acid. A combination of acetic acid and a catalytic amount of HCl has proven effective for cyclization reactions while minimizing degradation.[7] Other options include organic acids like p-toluenesulfonic acid (TsOH) or Lewis acids, which may provide a less aggressive acidic environment.[8]

  • Control the Temperature: Higher temperatures accelerate both the desired reaction and the degradation pathways.

    • Recommendation: Perform the reaction at the lowest effective temperature. If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40–70 °C) and closely monitor for discoloration.[8] If tarring is still observed, attempt the reaction at a lower temperature (e.g., 0 °C) for a longer duration.

  • Minimize Water Content: Unless water is a required reagent, its presence can facilitate the hydrolytic ring-opening pathway.

    • Recommendation: Use anhydrous solvents and reagents. If an aqueous workup is necessary, perform it rapidly at low temperatures.

  • Optimize Reaction Time: Prolonged exposure to acidic conditions increases the likelihood of degradation.

    • Recommendation: Monitor the reaction closely using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to an acceptable level.

Question 2: My HPLC and LC-MS analyses show multiple unexpected peaks after an acidic workup, even though the reaction appeared clean by TLC. Is my compound degrading during purification?

Answer: Yes, this is a very common scenario. The furo[3,2-c]pyridine core can be stable enough for TLC analysis in a buffered mobile phase but may degrade rapidly during a bulk acidic aqueous workup or upon standing in an acidic solution (e.g., an HPLC mobile phase containing formic or trifluoroacetic acid).[9]

Causality: The shift from a controlled, often non-aqueous reaction environment to a bulk aqueous acidic environment during workup dramatically increases the probability of the hydrolytic degradation described previously. The presence of a large excess of water and acid provides ideal conditions for the furan ring-opening mechanism.

Systematic Solutions:

  • Modify Your Quenching & Workup Protocol: The goal is to neutralize the acid and remove the aqueous phase as quickly and gently as possible.

    • Recommendation: Instead of quenching the reaction mixture directly into a large volume of acidic water, cool the reaction to 0 °C and slowly add a cold, saturated solution of a mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) until the pH is neutral or slightly basic (pH 7-8). See Protocol 2 for a detailed methodology.

  • Use Buffered Extraction Systems: To avoid exposing the compound to harsh pH during extraction, use a buffered system.

    • Recommendation: Extract your product with an organic solvent from a neutralized aqueous layer. If pH sensitivity is extreme, consider using a biphasic buffer system.

  • Ensure Stability in Analytical Solvents: The sample diluent and mobile phase for HPLC/LC-MS can cause "on-column" or "in-vial" degradation.[10]

    • Recommendation: Prepare analytical samples fresh in a neutral or aprotic solvent (like acetonitrile) immediately before injection. If acidic mobile phase additives are required for peak shape, minimize the analysis time by using shorter columns or faster gradients.[10]

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism for the acid-catalyzed degradation of the furo[3,2-c]pyridine ring?

A1: The degradation is believed to initiate with the protonation of the furan ring. Computational studies on furan itself suggest that protonation at the α-carbon (the carbon adjacent to the oxygen) is the most favorable and often rate-limiting step.[4][11] This creates a carbocation that is susceptible to nucleophilic attack by water. The subsequent protonation of the furan oxygen facilitates ring-opening, ultimately yielding a 1,4-dicarbonyl species. This highly reactive dicarbonyl compound can then undergo further reactions, leading to polymerization and tar formation.

G cluster_main Proposed Mechanism: Acid-Catalyzed Furan Ring Opening A Furo[3,2-c]pyridine B Step 1: Protonation (Slow, Rate-Limiting) A->B + H⁺ C Protonated Intermediate (α-Carbon) B->C D Step 2: Nucleophilic Attack (e.g., by H₂O) C->D + H₂O E Dihydrofuranol Intermediate D->E F Step 3: Ring Opening E->F + H⁺ G 1,4-Dicarbonyl Species (Reactive Intermediate) F->G H Polymerization / Tar Formation G->H Self-Condensation

Caption: Acid-catalyzed degradation of the furan moiety.

Q2: Are certain substituents on the furo[3,2-c]pyridine core more likely to increase acid sensitivity?

A2: Yes. The electronic nature of the substituents plays a crucial role.

  • Electron-Donating Groups (EDGs) on the furan or pyridine ring generally increase the electron density of the heterocyclic system. While this can be beneficial for some reactions, it can also make the furan ring more susceptible to protonation and subsequent degradation.

  • Electron-Withdrawing Groups (EWGs) can decrease the electron density, making the ring less prone to initial protonation. However, in specific reaction contexts like the Pictet-Spengler synthesis, EWGs on the aldehyde partner can destabilize the necessary iminium cation intermediate, leading to significantly lower yields.[12]

Q3: How can I best store my acid-sensitive furo[3,2-c]pyridine compounds?

A3: Store them as a solid in a cool, dark, and dry place, preferably under an inert atmosphere (nitrogen or argon). Avoid storing them in solution for extended periods, especially in protic or acidic solvents. If a stock solution is necessary, use a high-quality aprotic solvent like anhydrous DMSO or DMF and store it at -20°C or -80°C.

Preventative Strategies & Best Practices

A proactive approach is the most effective strategy for handling acid-sensitive compounds.

G cluster_workflow Troubleshooting Workflow start Degradation Observed (Low Yield / Tar / Impurities) q1 During Reaction? start->q1 a1 Use Milder Acid (e.g., AcOH) Lower Temperature Monitor Time Closely q1->a1 Yes q2 During Workup? q1->q2 No end Problem Resolved a1->end a2 Use Cold, Mild Base Quench (e.g., NaHCO₃) Avoid Strong Acids Minimize H₂O Contact q2->a2 Yes q3 During Analysis? q2->q3 No a2->end a3 Use Aprotic Diluent Prepare Sample Fresh Minimize Run Time q3->a3 Yes q3->end If still unresolved, re-evaluate synthetic route

Caption: Systematic workflow for troubleshooting degradation.

ParameterStandard Condition (High Risk)Recommended Condition (Low Risk)Rationale
Acid Catalyst Strong Mineral Acids (HCl, H₂SO₄)Weak Organic Acids (Acetic, Formic), Lewis AcidsReduces the rate of protonation and subsequent ring-opening.[7]
Temperature > 80 °C or Reflux0 °C to 70 °CMinimizes energy available for degradation pathways.[8]
Solvent Protic (MeOH, EtOH), AqueousAprotic (DCM, Toluene, Acetonitrile)Reduces the availability of nucleophiles (water/alcohols) that can participate in ring-opening.[7]
Workup Quench in aq. HClQuench in cold, sat. NaHCO₃ (aq)Rapidly neutralizes the acid catalyst, preventing degradation during extraction.
Storage In solution at room temperatureSolid, under inert gas, cool & darkPrevents slow degradation from atmospheric moisture and acid traces.

Key Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Reactions (e.g., Cyclization)

  • Setup: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the furo[3,2-c]pyridine precursor and a suitable anhydrous aprotic solvent (e.g., toluene, DCM).

  • Reagent Addition: Add other non-acidic reagents and stir until dissolved.

  • Acid Addition: Cool the mixture to the desired starting temperature (e.g., 0 °C or room temperature). Add the acid catalyst (e.g., acetic acid) dropwise. If a stronger acid is required, use a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane) and add it catalytically.

  • Reaction: Warm the reaction to the target temperature (e.g., 70 °C) and monitor its progress every 1-2 hours by TLC or LC-MS.

  • Completion: Once the reaction is complete, proceed immediately to the quenching protocol. Do not let the completed reaction stand in acid.

Protocol 2: Optimized Quenching and Workup for Acid-Sensitive Compounds

  • Cooling: Once the reaction is deemed complete, immediately cool the reaction vessel in an ice-water bath to 0-5 °C.

  • Quenching: While stirring vigorously, slowly add cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution dropwise. Monitor the pH of the aqueous layer periodically. Continue addition until the pH is between 7.0 and 8.0.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Separate the layers. Extract the aqueous layer 2-3 times with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Washing: Combine the organic layers and wash once with brine to aid in the removal of water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at a low temperature (<40 °C).

  • Purification: Purify the crude product immediately via column chromatography using a neutral mobile phase system (e.g., hexanes/ethyl acetate) or a system containing a small amount of a basic modifier (e.g., 0.1-1% triethylamine) to prevent degradation on silica gel.

References

  • Stamhuis, E. J., & Drenth, W. (1963). Mechanism of reactions of furans I: A kinetic study of the acid‐catalyzed hydrolysis of furan and 2,5‐dimethylfuran. Recueil des Travaux Chimiques des Pays-Bas.
  • Montoya, A., & Haynes, B. S. (2018). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels, 32(1), 513-522. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Furo[3,2-b]pyridin. BenchChem Technical Documents.
  • Nikbin, N., Caratzoulas, S., & Vlachos, D. G. (2013). On the Brønsted acid-catalyzed homogeneous hydrolysis of furans. ChemSusChem, 6(11), 2111-2120.
  • Montoya, A., & Haynes, B. S. (2018). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Semantic Scholar. [Link]

  • BenchChem. (2025). Troubleshooting low yields in Pictet-Spengler reaction with 2,2-dimethoxyacetaldehyde. BenchChem Technical Support.
  • BenchChem. (2025).
  • Zaripov, V. O., et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 19, 991-997. [Link]

  • Zaripov, V. O., et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. ResearchGate. [Link]

  • BenchChem. (2025). Furo[3,2-c]pyridine Synthesis: A Technical Support Center for Researchers. BenchChem Technical Support.
  • Zaripov, V. O., et al. (2023). (PDF) Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. ResearchGate. [Link]

  • Zaripov, V. O., et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 19, 991-997. [Link]

  • de Oliveira, M. A. L., & de Souza, S. V. C. (2021). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Journal of Chemistry.
  • Wesołowska, O., et al. (2023). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. Pharmaceuticals, 16(5), 747.
  • Wang, Z., et al. (2024). Numerical Investigation of Tar Formation Mechanisms in Biomass Pyrolysis. Energies, 17(1), 253.
  • BenchChem. (2025). Analytical techniques for monitoring the degradation of benzylboronic acid. BenchChem Technical Support.
  • ResearchGate. (n.d.). Mechanism in the formation of tar. [Link]

Sources

Technical Support Center: Optimization of N-arylation for 4,5,6,7-Tetrahydrofuro[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the N-arylation of 4,5,6,7-tetrahydrofuro[3,2-c]pyridine. This guide is designed for researchers, chemists, and drug development professionals who are working to synthesize novel derivatives of this important heterocyclic scaffold. The N-arylation of saturated heterocycles, while powerful, is often nuanced and requires careful optimization. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios based on established palladium-catalyzed cross-coupling methodologies, primarily the Buchwald-Hartwig Amination.[1][2][3]

Frequently Asked Questions (FAQs)

This section addresses fundamental concepts and common starting-point inquiries for planning your N-arylation experiments.

Q1: What is the primary mechanism for the N-arylation of a secondary amine like this compound?

The most robust and widely used method is the Buchwald-Hartwig Amination, a palladium-catalyzed cross-coupling reaction.[1] The reaction proceeds through a catalytic cycle involving a Palladium(0) active species. The key steps are:

  • Oxidative Addition: The aryl halide (Ar-X) reacts with the active Pd(0) catalyst to form a Pd(II) complex.

  • Amine Coordination & Deprotonation: The this compound coordinates to the Pd(II) center. A base then deprotonates the amine's nitrogen atom to form a palladium-amido complex.[4]

  • Reductive Elimination: This is the final, product-forming step where the C(aryl)-N bond is formed, releasing the N-arylated product and regenerating the Pd(0) catalyst, which re-enters the cycle.[1][4]

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 L-Pd(0) (Active Catalyst) OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition Amine_Coord [L-Pd(II)(Ar)(Amine)]+X- OA_complex->Amine_Coord + Amine Amido_Complex L-Pd(II)(Ar)(Amido) Amine_Coord->Amido_Complex + Base - Base-H+X- Amido_Complex->Pd0 Reductive Elimination Product Ar-NR2 (Product) Amido_Complex->Product ArX Ar-X ArX->OA_complex Amine R2NH (Substrate) Amine->Amine_Coord caption Fig 1. Simplified Buchwald-Hartwig Catalytic Cycle.

Caption: Fig 1. Simplified Buchwald-Hartwig Catalytic Cycle.

Q2: How do I select the appropriate palladium precatalyst and phosphine ligand?

Catalyst selection is critical. Modern Buchwald-Hartwig reactions utilize stable Pd(II) "precatalysts" that are reduced in situ to the active Pd(0) species. For a sterically accessible secondary amine like this compound, several generations of catalyst systems are effective.

  • "G2" and "G3" Precatalysts: These are generally excellent starting points. They are air-stable and activate reliably. For example, (XPhos)Pd G3 or (RuPhos)Pd G3 are highly active for coupling secondary amines.

  • Ligand Choice: The ligand is arguably the most important variable. For secondary amines, bulky, electron-rich dialkylbiaryl phosphine ligands are the standard. They promote the crucial reductive elimination step and prevent catalyst decomposition.

    • XPhos: A robust, general-purpose ligand for a wide range of substrates.

    • RuPhos: Often provides better results for more sterically hindered substrates.

    • BrettPhos: Particularly effective for coupling primary and some secondary amines, and can be useful in challenging cases.[5]

Recommendation: Start with a commercially available precatalyst like XPhos Pd G3. This eliminates the need to separately handle the air-sensitive phosphine ligand and palladium source.

Q3: What is the role of the base, and which one should I choose?

The base has two primary functions: to deprotonate the amine upon coordination to the palladium center and to facilitate the regeneration of the active catalyst.[4][6][7] The choice of base is a trade-off between reactivity and functional group tolerance.

BasepKaH (approx.)Common SolventsAdvantagesDisadvantages
NaOt-Bu 19Toluene, DioxaneHighest reaction rates, lowest catalyst loadings.[5]Incompatible with base-sensitive functional groups (e.g., esters, ketones, nitro groups).[5]
LHMDS 26Toluene, THFUseful for substrates with acidic protons; allows for lower temperature reactions.[5]Solid is air-sensitive; can be incompatible with some functional groups at high temperatures.[5]
Cs₂CO₃ 10Dioxane, THF, TolueneExcellent functional group tolerance; good solubility.[8]More expensive; reactions may require higher temperatures or catalyst loadings.[5]
K₃PO₄ 12Dioxane, TolueneExcellent functional group tolerance; cost-effective.[5]Can require higher catalyst loadings and longer reaction times; poor solubility can be an issue.[5]

Recommendation: If your aryl halide is robust, start with NaOt-Bu for maximum reactivity. If your substrate has sensitive functional groups, Cs₂CO₃ or K₃PO₄ are safer choices, though you may need to increase the reaction temperature.[5][8]

Q4: Which solvent is best for this N-arylation?

Solvent choice influences reagent solubility, reaction rate, and sometimes the catalyst's stability and activity.[9]

  • Toluene: A common, non-polar solvent. Excellent for reactions with strong alkoxide bases.

  • 1,4-Dioxane: A polar aprotic ether that is also widely used. It often performs well with weaker carbonate or phosphate bases. Be aware that at high temperatures (>80 °C), dioxane can potentially act as a hydride source, leading to hydrodehalogenation byproducts.[10]

  • Tetrahydrofuran (THF): Another good ethereal solvent, though its lower boiling point (66 °C) limits the accessible temperature range unless using a sealed vessel.

  • tert-Amyl alcohol (t-AmOH): Can be an excellent choice, sometimes outperforming other solvents, particularly in challenging couplings.

Recommendation: Toluene or 1,4-Dioxane are the most common and reliable starting points.[8] Ensure the solvent is anhydrous and degassed to prevent catalyst deactivation.

Troubleshooting Guide

This section provides direct answers to specific experimental problems.

Troubleshooting Flowchart Start Reaction Start Check_TLC Monitor by TLC/LCMS No Conversion? Start->Check_TLC Low_Yield Low Conversion? Check_TLC->Low_Yield No Check_Inert 1. Verify Inert Atmosphere (Degas solvent, fresh reagents) Check_TLC->Check_Inert Yes Side_Products Side Products Observed? Low_Yield->Side_Products No Screen_Ligand 1. Screen Ligands (XPhos, RuPhos, BrettPhos) Low_Yield->Screen_Ligand Yes Success High Yield! Proceed to Workup Side_Products->Success No Hydrodehalogenation Hydrodehalogenation? (Ar-H byproduct) Side_Products->Hydrodehalogenation Yes Check_Catalyst 2. Check Catalyst Activity (Use fresh precatalyst) Check_Inert->Check_Catalyst Check_Temp 3. Increase Temperature Check_Catalyst->Check_Temp Check_Temp->Start Screen_Base 2. Screen Bases (NaOtBu vs Cs2CO3) Screen_Ligand->Screen_Base Screen_Solvent 3. Screen Solvents (Toluene, Dioxane) Screen_Base->Screen_Solvent Screen_Solvent->Start Lower_Temp Lower Temperature Hydrodehalogenation->Lower_Temp Yes Other_Side_Products Other Issues? (Consult specialist) Hydrodehalogenation->Other_Side_Products No Change_Solvent Change Solvent (e.g., from Dioxane to Toluene) Lower_Temp->Change_Solvent Change_Solvent->Start caption Fig 2. General Troubleshooting Workflow.

Caption: Fig 2. General Troubleshooting Workflow.

Problem: Low or No Product Yield

Q: My reaction shows no starting material consumption after several hours. What are the first things to check?

A: When a reaction fails to initiate, it's typically due to a fundamental issue with one of the core components. Systematically check the following:

  • Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen. Ensure your solvent was properly degassed (e.g., via sparging with argon for 20-30 minutes or three freeze-pump-thaw cycles) and that your reaction vessel was purged with an inert gas (Argon or Nitrogen).

  • Catalyst Activity: Precatalysts can degrade with improper storage. Use a fresh bottle or a sample from a reliable batch. If you are generating the catalyst in situ from a palladium source (e.g., Pd₂(dba)₃) and a separate ligand, ensure both are of high quality.

  • Base Quality: Sodium t-butoxide is hygroscopic and can degrade upon exposure to air. Use freshly opened material or material stored in a glovebox.

  • Reagent Purity: Verify the purity of your this compound and the aryl halide. Impurities can sometimes poison the catalyst.

Q: I'm getting some product, but the yield is poor (<30%). How can I systematically optimize the reaction?

A: Poor yield is a classic optimization problem. The key is to vary one parameter at a time. A recommended screening sequence is Ligand -> Base -> Solvent .

  • Ligand Screening: The ligand has the most profound impact. Set up parallel reactions with your initial base and solvent, but test a panel of 2-3 different ligands. For example, if XPhos gave a low yield, try RuPhos and BrettPhos.

  • Base Screening: With the best ligand from step 1, screen different bases. If you started with a strong base like NaOt-Bu and suspect substrate decomposition, switch to a milder base like Cs₂CO₃ or K₃PO₄ and increase the temperature. Conversely, if you started with a weak base, a switch to NaOt-Bu might accelerate the reaction.[5]

  • Solvent Screening: With the best ligand/base combination, test different solvents. A simple switch from toluene to dioxane, or vice-versa, can significantly impact yield by altering solubility and reaction kinetics.[8]

  • Temperature and Concentration: If optimization stalls, consider adjusting the temperature (typical range is 80-110 °C) or the concentration (typical range is 0.1 M to 1.0 M).

Problem: Side Product Formation

Q: My main byproduct is the hydrodehalogenated arene (Ar-H). What causes this and how can I minimize it?

A: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig couplings. It occurs when the Ar-Pd(II)-X intermediate is reduced to Ar-H instead of coupling with the amine. There are two primary causes:

  • β-Hydride Elimination: A competing pathway where the palladium-amido complex undergoes β-hydride elimination, although this is less common with saturated cyclic amines which lack β-hydrogens on the nitrogen substituents.[1]

  • Solvent as a Hydride Source: At high temperatures, certain solvents like 1,4-dioxane, NMP, and DMF can decompose and act as hydride donors, leading to the formation of the Ar-H byproduct.[10]

Solutions:

  • Lower the Reaction Temperature: This often disfavors the decomposition pathways.

  • Change the Solvent: If you are using dioxane or another "risky" solvent, switch to toluene, which is more robust.[10]

  • Change the Ligand: A bulkier ligand can sometimes sterically disfavor the side reactions and promote the desired reductive elimination.

Q: I am using an aryl chloride, and the reaction is very slow or low-yielding. Why is this happening?

A: Aryl chlorides are significantly less reactive than aryl bromides or iodides because the C-Cl bond is stronger, making the initial oxidative addition step more difficult.[1] To achieve reasonable yields with aryl chlorides, more forcing conditions or specialized catalysts are often required.

Solutions:

  • Use a More Electron-Rich, Bulky Ligand: Ligands like BrettPhos or RuPhos are often necessary to activate the C-Cl bond.

  • Increase Catalyst Loading: You may need to increase the catalyst loading from a typical 1-2 mol% to 3-5 mol%.

  • Increase Temperature: Higher temperatures (110-120 °C) are often required.

  • Use a Stronger Base: NaOt-Bu is almost always the preferred base for aryl chloride couplings to achieve sufficient rates.

Experimental Protocols
Protocol 1: General Procedure for Initial Reaction Setup

This protocol provides a reliable starting point for the N-arylation of this compound with an aryl bromide.

Experimental Workflow Prep 1. Reagent Prep (Dry & Weigh Reagents) Setup 2. Reaction Setup (Add solids to flask, purge with Argon) Prep->Setup Solvent 3. Add Degassed Solvent & Amine Substrate Setup->Solvent Heat 4. Heat to Temperature (e.g., 100 °C) Solvent->Heat Monitor 5. Monitor Reaction (TLC / LC-MS) Heat->Monitor Workup 6. Workup (Quench, Extract) Monitor->Workup Purify 7. Purification (Column Chromatography) Workup->Purify caption Fig 3. Standard Experimental Workflow.

Caption: Fig 3. Standard Experimental Workflow.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Aryl Bromide (1.1 mmol, 1.1 equiv)

  • XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed Toluene (10 mL, to make 0.1 M solution)

Procedure:

  • To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide, XPhos Pd G3, and sodium tert-butoxide.

  • Seal the vessel with a septum or cap. Evacuate and backfill the vessel with argon or nitrogen gas three times to establish an inert atmosphere.

  • Via syringe, add the anhydrous, degassed toluene.

  • Finally, add the this compound substrate via syringe.

  • Place the reaction vessel in a preheated oil bath or heating block set to 100 °C.

  • Stir the reaction vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS by taking small, quenched aliquots.

  • Upon completion, cool the reaction to room temperature. Quench by carefully adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography.

References
  • Wikipedia. (2023, December 2). Buchwald–Hartwig amination. [Link]

  • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. [Link]

  • He, G., et al. (2015). Palladium-Catalyzed Directed C(sp3)-H Arylation of Saturated Heterocycles at C-3 Using a Concise Optimization Approach. Angewandte Chemie International Edition, 54(5), 1531-1535. [Link]

  • Norrby, P. O., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]

  • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Albeniz, A. C., et al. (2013). Solvent-Induced Reduction of Palladium-Aryls, a Potential Interference in Pd Catalysis. Organometallics, 32(19), 5512-5521. [Link]

  • Fairlamb, I. J. S., & Kapdi, A. R. (2016). Solvent effects in palladium catalysed cross-coupling reactions. Dalton Transactions, 45(35), 13646-13663. [Link]

  • Reddit user discussion. (2021). I'm assuming this is a Buchwald-Hartwig couing reaction, but since it looks so simple I'm not really sure why it has a low yield?[Link]

  • Gulevskaya, A. V., & Tyaglivy, A. S. (2011). Palladium-Catalyzed Arylation and Heteroarylation of Indolizines. The Journal of Organic Chemistry, 76(12), 5009-5019. [Link]

  • Smith, C., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Verkade, J. G., et al. (2012). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry, 68(22), 8416–8423. [Link]

  • Smith, C., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2186-2200. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Glorius, F., et al. (2022). Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Organic & Biomolecular Chemistry, 20(44), 8675-8679. [Link]

  • Vasilevsky, S. F., & El-Sepelgy, O. (2018). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Catalysts, 8(11), 522. [Link]

  • Reddit user discussion. (2023). Brainstorming a Buchwald-Hartwig coupling. [Link]

  • Smith, C., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Semantic Scholar. [Link]

  • Cazin, C. S. J., et al. (2023). A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination Catalysis. Molecules, 28(6), 2533. [Link]

  • Kunz, H., & Scholl, M. (2010). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journal of Organic Chemistry, 6, 1158-1179. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Chen, D. Y.-K., et al. (2017). Overcoming the Limitations of γ, and δ-C–H Arylation of Amines through Ligand Development. Journal of the American Chemical Society, 139(42), 14893–14896. [Link]

  • Gulevskaya, A. V., & Chupakhin, O. N. (2007). Direct Palladium-Catalyzed Alkynylation of N-Fused Heterocycles. Organic Letters, 9(13), 2465-2468. [Link]

  • Buchwald, S. L., et al. (2018). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. Journal of the American Chemical Society, 140(35), 11149–11157. [Link]

  • Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Sargsyan, A. S., et al. (2017). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 13, 2188–2196. [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. [Link]

  • Nichols, D. E., et al. (2007). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Journal of Medicinal Chemistry, 50(19), 4649-4660. [Link]

  • Larock, R. C., & Zhao, J. (2007). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry, 72(11), 4006-4012. [Link]

  • Almqvist, F., & Olsson, R. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 9(26), 5489-5491. [Link]

  • Do, T.-O., et al. (2015). Ligand-free N-arylation of heterocycles using metal-organic framework [Cu(INA)2] as an efficient heterogeneous catalyst. RSC Advances, 5(130), 107684-107691. [Link]

  • Itoh, T., et al. (2019). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaroma. Beilstein Journal of Organic Chemistry, 15, 3256-3263. [Link]

  • Itoh, T., et al. (2019). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply-fused heteroaroma. Beilstein Archives. [Link]

Sources

Technical Support Center: Enhancing the Solubility of 4,5,6,7-Tetrahydrofuro[3,2-C]pyridine Derivatives for Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 4,5,6,7-Tetrahydrofuro[3,2-C]pyridine derivatives. This guide is designed to provide you with in-depth technical and practical advice to overcome solubility challenges commonly encountered during bioassays. As a Senior Application Scientist, my goal is to not only provide protocols but to explain the underlying scientific principles, empowering you to make informed decisions in your research.

Introduction: The Solubility Challenge with Fused Heterocycles

The this compound scaffold is a key structural motif in medicinal chemistry, particularly for targeting the central nervous system.[1] Its bicyclic nature provides a rigid framework for favorable binding to neurological targets. However, this same rigidity and the specific arrangement of heteroatoms can lead to poor aqueous solubility, a significant hurdle for obtaining reliable and reproducible data in bioassays.

This guide will walk you through a logical, step-by-step approach to understanding and improving the solubility of your specific this compound derivatives.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the common initial questions researchers have when working with this class of compounds.

Q1: Why are my this compound derivatives poorly soluble in aqueous buffers?

A1: The solubility of these derivatives is influenced by a combination of factors inherent to their structure:

  • Solid-State Properties: The crystalline form of your compound has a high lattice energy, which must be overcome by the solvent.

  • Hydrophobicity: While the furan and pyridine rings contain heteroatoms capable of hydrogen bonding, the overall tetrahydro- structure can be quite lipophilic, especially with non-polar substituents.

  • pH-Dependent Ionization: The pyridine nitrogen is basic and can be protonated. The pKa of this nitrogen is a critical determinant of its charge state at a given pH. In neutral aqueous solutions, the compound may be predominantly in its less soluble free base form.

Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I focus on?

A2: This is a crucial distinction for drug discovery researchers.

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration organic stock (usually DMSO) into an aqueous buffer. It's a measure of how quickly a compound precipitates and is often higher than thermodynamic solubility because it can reflect a supersaturated or amorphous state. Kinetic solubility is most relevant for high-throughput screening (HTS) where compounds are in contact with the assay medium for a short duration.

  • Thermodynamic Solubility: This is the true equilibrium solubility, measured by dissolving a solid form of the compound in an aqueous buffer until saturation is reached over a longer incubation period (e.g., 24-48 hours). This value is more relevant for later-stage studies, including lead optimization and formulation development, as it represents the most stable state.

For initial bioassays and HTS, kinetic solubility is the more practical parameter to optimize.

Q3: Can I just use a higher concentration of DMSO to dissolve my compound?

A3: While tempting, this is generally not advisable. High concentrations of Dimethyl Sulfoxide (DMSO) can have several detrimental effects on bioassays:

  • Cellular Toxicity: DMSO concentrations above 1% can be cytotoxic to many cell lines, and even lower concentrations (0.25-0.5%) can have inhibitory or stimulatory effects on cellular processes.[2][3]

  • Assay Interference: DMSO can interfere with enzyme activity, protein-protein interactions, and the performance of some detection reagents.

  • Compound Precipitation: Ironically, adding a high concentration of a DMSO stock solution to an aqueous buffer can cause the compound to "crash out" or precipitate due to the abrupt change in solvent polarity, an effect known as "salting out".[4]

It is best practice to keep the final DMSO concentration in your assay as low as possible, typically below 0.5% .

Part 2: Troubleshooting Guide

This section provides a systematic approach to resolving common solubility issues you may encounter in the lab.

Issue 1: My compound precipitates immediately upon addition to the aqueous assay buffer.

Probable Cause: The kinetic solubility of your compound in the final assay medium has been exceeded. This is a very common issue, especially when diluting a concentrated DMSO stock.

Solutions:

1. Optimize Your Stock Solution and Dilution Strategy:

  • Lower the Stock Concentration: Instead of a 10 mM stock, try preparing a 1 mM or even lower concentration stock in DMSO. This will reduce the local concentration of the compound upon dilution into the buffer.

  • Serial Dilutions: Perform serial dilutions in a medium that contains a small, consistent amount of the organic co-solvent (e.g., 100% DMSO for the initial dilutions, then into assay buffer with a fixed final DMSO concentration).

  • Pluronic F-127: This non-ionic surfactant can be added to your aqueous buffer at low concentrations (e.g., 0.01-0.1%) to help stabilize the diluted compound and prevent precipitation.

2. pH Modification:

The pyridine nitrogen in the this compound core is basic and can be protonated to form a more soluble salt.

  • Acidification: For many pyridine-containing compounds, lowering the pH of the buffer can significantly increase solubility. Try preparing your assay buffer at a slightly acidic pH (e.g., pH 6.0-6.5) if your assay can tolerate it.

  • Salt Formation: If you have the solid free base of your compound, you can attempt to form a salt (e.g., hydrochloride or mesylate) which will likely have much higher aqueous solubility. The availability of hydrochloride salts for the analogous thieno[3,2-c]pyridine suggests this is a viable strategy.

Experimental Protocol: pH-Solubility Profile

  • Prepare a series of buffers with different pH values (e.g., 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).

  • Add a known excess of your solid compound to each buffer.

  • Equilibrate the samples for 24 hours at a controlled temperature with constant agitation.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Plot the solubility as a function of pH to identify the optimal pH range for your compound.

Issue 2: My compound appears to be soluble, but I am getting inconsistent or non-reproducible bioassay results.

Probable Cause: Your compound may be forming microscopic precipitates or aggregates that are not visible to the naked eye. These aggregates can lead to false positives or negatives in bioassays.

Solutions:

1. Sonication:

  • Briefly sonicate your stock solution before making dilutions. This can help to break up any small, pre-existing aggregates.

2. Use of Solubilizing Excipients:

Excipients are pharmacologically inactive substances that can be used to improve the solubility and stability of active compounds.

Excipient ClassExample(s)Typical Starting ConcentrationMechanism of Action
Co-solvents DMSO, Ethanol, PEG 400< 1% (final assay conc.)Increases the polarity of the solvent system.
Surfactants Tween® 80, Polysorbate 200.01 - 0.1%Form micelles that encapsulate the hydrophobic compound.
Cyclodextrins β-Cyclodextrin, HP-β-CD, SBE-β-CD1-10 mMForm inclusion complexes where the hydrophobic compound resides within the cyclodextrin's non-polar cavity.

Important Considerations for Excipient Use:

  • Assay Compatibility: Always test the effect of the excipient alone on your bioassay to ensure it does not cause interference.

  • Concentration Optimization: The optimal concentration of an excipient will be compound-dependent and should be determined experimentally.

Experimental Workflow for Excipient Screening

Caption: A decision-making workflow for screening different solubilization strategies.

Part 3: Advanced Strategies and Considerations

For particularly challenging compounds, more advanced formulation strategies may be necessary.

Amorphous Solid Dispersions (ASDs)

For late-stage preclinical studies, creating an amorphous solid dispersion can significantly enhance solubility. In an ASD, the crystalline drug is molecularly dispersed within a polymer matrix. This prevents the drug from recrystallizing and presents it in a higher energy, more soluble amorphous form.

  • Common Polymers: PVP, HPMC, Soluplus®.

  • Preparation Methods: Spray drying, hot-melt extrusion.

Lipid-Based Formulations

If the this compound derivative is highly lipophilic, lipid-based formulations can be effective. These systems solubilize the compound in a lipid carrier.

  • Types: Self-emulsifying drug delivery systems (SEDDS), micellar solutions.

  • Components: Oils (e.g., sesame oil, oleic acid), surfactants, and co-solvents.

Summary and Key Takeaways

A logical, stepwise approach is the key to successfully enhancing the solubility of this compound derivatives for bioassays.

Caption: A hierarchical approach to solubility enhancement.

Always start with the simplest and most fundamental techniques before moving to more complex and potentially assay-interfering methods. By carefully considering the physicochemical properties of your specific derivative and systematically testing different solubilization strategies, you can obtain reliable and reproducible data in your bioassays.

References

  • Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. Available at: [Link]

  • 4,5,6,7-Tetrahydrothieno(3,2-c)pyridine. PubChem. Available at: [Link]

  • Synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines and comparison with their isosteric 1,2,3,4-tetrahydroisoquinolines as inhibitors of phenylethanolamine N-methyltransferase. PubMed. Available at: [Link]

  • (PDF) Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. ResearchGate. Available at: [Link]

  • CN102432626A - Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride. Google Patents.
  • Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. PMC - NIH. Available at: [Link]

  • 4,5,6,7-Tetrahydrothieno(3,2-c)pyridinium chloride. PubChem. Available at: [Link]

  • Design, synthesis and biological evaluation of aminopyrimidine derivatives bearing a 4,5,6,7-tetrahydrothieno [3,2-c]pyridine as potent EGFR inhibitors. PubMed. Available at: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. Available at: [Link]

  • This compound. MySkinRecipes. Available at: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. Available at: [Link]

  • Pyridine - Wikipedia. Available at: [Link]

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. Available at: [Link]

  • Effect of dimethylsulfoxide, ethanol, α- and β-cyclodextrins and their association on the solubility of natural bioactive compounds | Request PDF. ResearchGate. Available at: [Link]

  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journals. Available at: [Link]

  • Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. NIH. Available at: [Link]

  • Pyridine - Some Industrial Chemicals - NCBI Bookshelf. Available at: [Link]

  • Advanced screening assays to rapidly identify solubility-enhancing formulations: high-throughput, miniaturization and automation. PubMed. Available at: [Link]

  • Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Available at: [Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. Available at: [Link]

  • How to deal with the poor solubility of tested compounds in MTT assay? ResearchGate. Available at: [Link]

  • Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. PMC - NIH. Available at: [Link]

  • Effect of pH on solubility (Lehninger's Principles). Chemistry Stack Exchange. Available at: [Link]

  • Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central. Available at: [Link]

  • High-throughput screening: Enabling and influencing the process of drug discovery. Available at: [Link]

  • 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. Available at: [Link]

  • (PDF) Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate. Available at: [Link]

  • This compound. MySkinRecipes. Available at: [Link]

  • CN102432626A - Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride. Google Patents.
  • Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. Available at: [Link]

  • Preparation and Biological Screening of Novel Heterocyclic Compounds. Available at: [Link]

  • Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI. Available at: [Link]

  • Using high throughput experimentation to gain new insights. American Chemical Society. Available at: [Link]

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Preventing racemization during the synthesis of chiral tetrahydrofuropyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Racemization for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Racemization

The synthesis of enantiomerically pure tetrahydrofuropyridines is a critical task in medicinal chemistry and drug development, as the biological activity of these scaffolds is often highly dependent on their stereochemistry. Racemization, the conversion of a chiral molecule into an equal mixture of enantiomers, represents a significant challenge that can undermine the efficacy and safety of a potential therapeutic agent. This guide will explore the common causes of racemization during the synthesis of these heterocyclic systems and provide robust strategies to maintain stereochemical control.

Troubleshooting Guide & FAQs

This section addresses specific issues that researchers may encounter during the synthesis of chiral tetrahydrofuropyridines. The question-and-answer format is designed to provide direct and actionable solutions to common experimental challenges.

FAQ 1: What are the most common causes of racemization in my tetrahydrofuropyridine synthesis?

Answer: Racemization during the synthesis of chiral tetrahydrofuropyridines can be triggered by several factors, often related to the reaction conditions and the stability of stereogenic centers. Key causes include:

  • Harsh Reaction Conditions: Elevated temperatures, prolonged reaction times, and the presence of strong acids or bases can provide the energy needed to overcome the activation barrier for epimerization at a chiral center.

  • Formation of Prochiral Intermediates: Reaction mechanisms that proceed through planar, prochiral intermediates, such as enolates or iminiums, can lead to a loss of stereochemical information. Subsequent reactions with these intermediates can result in a mixture of enantiomers.

  • Inappropriate Reagents or Catalysts: The choice of reagents and catalysts is crucial. Some may not provide sufficient steric hindrance or electronic influence to direct the stereochemical outcome of a reaction, leading to poor enantioselectivity.

  • Equilibrating Conditions: If the reaction conditions allow for a reversible process at a stereocenter, the product can equilibrate to a racemic or near-racemic mixture, even if the initial reaction was stereoselective.

FAQ 2: I'm observing significant racemization during a cyclization step to form the pyridine ring. What strategies can I employ to minimize this?

Answer: The formation of the pyridine or dihydropyridine ring is often a critical step where stereochemical integrity can be compromised. To mitigate racemization during cyclization:

  • Utilize Mild Reaction Conditions: Whenever possible, opt for lower reaction temperatures and shorter reaction times. This can be achieved by using more reactive starting materials or highly efficient catalysts. Transition metal-catalyzed [2+2+2] cycloadditions, for instance, can proceed under mild conditions to construct the pyridine ring.[1][2]

  • Employ Stereodirecting Groups: The incorporation of a chiral auxiliary into one of the reacting partners can effectively control the facial selectivity of the cyclization.[3][4][5] The auxiliary creates a chiral environment that favors the formation of one diastereomer over the other.

  • Asymmetric Catalysis: The use of a chiral catalyst, such as a chiral phosphoric acid or a metal complex with a chiral ligand, can create an asymmetric environment that directs the formation of the desired enantiomer.[6][7][8] Organocatalytic cascade reactions have proven particularly effective in constructing tetrahydropyridine rings with multiple stereocenters in a highly enantioselective manner.[6][7]

FAQ 3: How do I choose the right chiral auxiliary for my synthesis?

Answer: The selection of an appropriate chiral auxiliary is critical for achieving high diastereoselectivity.[3][4] Consider the following factors:

  • Mechanism of Stereocontrol: Understand how the auxiliary exerts its stereochemical influence. Does it block one face of a reactive intermediate through steric hindrance, or does it involve chelation to a metal center?

  • Ease of Attachment and Removal: The auxiliary should be easy to install on the substrate and, equally importantly, straightforward to remove under mild conditions that do not compromise the stereochemistry of the product.

  • Availability and Cost: Opt for auxiliaries that are readily available in both enantiomeric forms and are cost-effective for the scale of your synthesis.

  • Compatibility with Reaction Conditions: The chosen auxiliary must be stable under the planned reaction conditions for subsequent steps.

Commonly Used Chiral Auxiliaries:

Chiral AuxiliaryKey FeaturesTypical Applications
Evans' OxazolidinonesHigh diastereoselectivity in alkylation, aldol, and Michael reactions.[9]Asymmetric synthesis of carboxylic acid derivatives.
CamphorsultamExcellent stereocontrol in a variety of reactions, including Diels-Alder and conjugate additions.[3]Asymmetric synthesis of various functional groups.
(S)- and (R)-tert-ButanesulfinamideVersatile for the asymmetric synthesis of chiral amines.[5]Synthesis of chiral imines and subsequent reduction or addition.
PseudoephedrineCan be used to synthesize chiral ketones, aldehydes, and carboxylic acids.Asymmetric alkylations.
FAQ 4: My reaction is catalyzed by a chiral Lewis acid, but the enantiomeric excess (ee) is low. How can I improve it?

Answer: Low enantiomeric excess in a Lewis acid-catalyzed reaction can stem from several issues. Here's a troubleshooting workflow:

G start Low ee Observed check_catalyst Verify Catalyst Purity and Loading start->check_catalyst optimize_temp Optimize Reaction Temperature check_catalyst->optimize_temp If pure & correct loading screen_solvents Screen Different Solvents optimize_temp->screen_solvents If no improvement end_point Improved ee optimize_temp->end_point Improvement vary_lewis_acid Vary Lewis Acid screen_solvents->vary_lewis_acid If no improvement screen_solvents->end_point Improvement check_substrate Check Substrate Purity vary_lewis_acid->check_substrate If still low vary_lewis_acid->end_point Improvement check_substrate->start If impure, purify and restart

Troubleshooting Workflow for Low Enantiomeric Excess.

  • Verify Catalyst Purity and Loading: Ensure the chiral ligand and the metal precursor are of high purity. Impurities can inhibit or poison the active catalyst. The catalyst loading should also be optimized; sometimes, lower catalyst loadings can lead to higher enantioselectivity.[6]

  • Optimize Reaction Temperature: Lowering the reaction temperature often increases enantioselectivity by favoring the transition state that leads to the major enantiomer.

  • Screen Solvents: The polarity and coordinating ability of the solvent can significantly impact the catalyst's conformation and, therefore, its stereodirecting ability.[10] Experiment with a range of solvents from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., CH2Cl2, THF).

  • Vary the Lewis Acid: The nature of the metal center in the Lewis acid can influence the geometry of the transition state. Consider screening different Lewis acids (e.g., Ti(IV), Cu(II), Sc(III)) with your chiral ligand.

  • Check Substrate Purity: Impurities in the starting material can sometimes interfere with the catalyst, leading to reduced enantioselectivity.

FAQ 5: Are there any racemization-free methods for coupling chiral carboxylic acids during the synthesis of precursors?

Answer: Yes, the formation of amide bonds from chiral carboxylic acids is a common step where racemization can occur, particularly if the stereocenter is at the α-position. To avoid this, consider using "racemization-free" coupling reagents.[11]

  • Ynamides: These reagents have emerged as effective coupling agents that proceed under mild conditions without the need for a base, thus minimizing the risk of racemization.[12] The reaction involves the formation of an α-acyloxyenamide intermediate, which then undergoes aminolysis.[12]

  • Specialized Coupling Reagents: Reagents like COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) and T3P® (Propylphosphonic Anhydride) are designed to suppress racemization during amide bond formation.

Experimental Protocols

Protocol 1: Organocatalytic Asymmetric Michael/Aza-Henry/Cyclization Domino Reaction

This protocol is adapted from a method for the synthesis of highly functionalized tetrahydropyridines with excellent enantioselectivity.[6][7]

Objective: To synthesize a chiral tetrahydropyridine derivative via a one-pot, three-component reaction.

Materials:

  • 1,3-Dicarbonyl compound (e.g., acetylacetone)

  • β-Nitroolefin (e.g., β-nitrostyrene)

  • Aldimine (e.g., N-(p-methoxybenzyl)imine of benzaldehyde)

  • Quinine-derived squaramide organocatalyst

  • Dichloromethane (DCM), anhydrous

  • Standard laboratory glassware and magnetic stirrer

  • Thin-layer chromatography (TLC) supplies

  • Silica gel for column chromatography

Procedure:

  • To a solution of the 1,3-dicarbonyl compound (1.0 mmol) and the β-nitroolefin (1.1 mmol) in anhydrous DCM (5 mL) at room temperature, add the quinine-derived squaramide organocatalyst (0.01 mmol, 1 mol%).

  • Stir the reaction mixture at room temperature and monitor the progress of the Michael addition by TLC.

  • Once the Michael addition is complete (typically 2-4 hours), add the aldimine (1.2 mmol) to the reaction mixture.

  • Continue stirring at room temperature and monitor the formation of the tetrahydropyridine product by TLC. The reaction is typically complete within 24-48 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired chiral tetrahydropyridine.

  • Determine the diastereomeric ratio and enantiomeric excess of the product by chiral HPLC analysis.

Sources

Identifying and minimizing impurities in 4,5,6,7-Tetrahydrofuro[3,2-C]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,5,6,7-tetrahydrofuro[3,2-c]pyridine and its derivatives. This resource is tailored for researchers, medicinal chemists, and process development scientists engaged in the synthesis of this valuable heterocyclic scaffold. Herein, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and analytical guidance to navigate the common challenges and nuances of this synthesis.

Introduction to the Synthesis of this compound

The this compound core is a key structural motif in numerous biologically active compounds, making its efficient synthesis a topic of significant interest. Several synthetic routes have been developed, with the Pictet-Spengler reaction being one of the most common and versatile methods.[1] However, like any chemical transformation, the synthesis of this scaffold is not without its challenges. This guide will primarily focus on the Pictet-Spengler approach, while also addressing potential issues in alternative methods like the Bischler-Napieralski and intramolecular Friedel-Crafts reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most frequently employed methods include:

  • Pictet-Spengler Reaction: This is a robust method involving the condensation of a 2-(furan-2-yl)ethylamine derivative with an aldehyde, followed by an acid-catalyzed intramolecular cyclization.[1]

  • Bischler-Napieralski Reaction: This route involves the cyclization of a β-(furan-2-yl)ethylamide using a dehydrating agent, followed by reduction of the resulting dihydrofuropyridine.[2]

  • Intramolecular Friedel-Crafts Reaction: This approach utilizes the cyclization of a suitably functionalized furan derivative onto a tethered electrophile.[1]

Q2: I'm observing significant tarring in my Pictet-Spengler reaction. What is the likely cause and how can I prevent it?

A2: Tar formation is a common issue in reactions involving furans under acidic conditions.[2] The furan ring is susceptible to acid-catalyzed polymerization. This is particularly problematic with highly acidic conditions or prolonged reaction times. To mitigate tarring, consider the following:

  • Optimize Acid Concentration: Use the minimum effective amount of acid catalyst.

  • Control Reaction Temperature: Avoid excessive heat, as it can accelerate polymerization.

  • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed.

  • Choice of Acid: In some cases, a milder acid may be beneficial.

Q3: What is the most common impurity I should look out for in the Pictet-Spengler synthesis?

A3: The most prevalent impurity is a 1,4-diketone, formed via acid-catalyzed hydrolysis of the furan ring in the product.[2] This side reaction is often reversible, and the diketone can re-cyclize to the desired product under certain conditions.

Troubleshooting Guide: The Pictet-Spengler Reaction

This section provides a detailed breakdown of potential issues, their causes, and solutions for the Pictet-Spengler synthesis of 4,5,6,7-tetrahydrofuro[3,2-c]pyridines.

Issue 1: Low or No Product Formation
Potential Cause Explanation Recommended Solution
Poor Quality Starting Materials The 2-(furan-2-yl)ethylamine starting material can be unstable. Aldehydes can oxidize to carboxylic acids upon storage.Use freshly distilled or purified 2-(furan-2-yl)ethylamine. Ensure the aldehyde is of high purity and has been stored properly under an inert atmosphere.
Inefficient Imine Formation The initial condensation to form the imine intermediate may be incomplete.Ensure anhydrous conditions for the imine formation step. A Dean-Stark trap can be used to remove water.
Unfavorable Electronic Effects Aldehydes with strong electron-withdrawing groups can deactivate the iminium ion, hindering the cyclization step.[2]If possible, use aldehydes with electron-donating or neutral substituents. For electron-deficient aldehydes, a stronger acid catalyst or higher reaction temperatures may be required, but this increases the risk of tarring.
Incomplete Cyclization The cyclization step is reversible and may not proceed to completion under the chosen conditions.Optimize the acid catalyst, solvent, and temperature. A stronger acid or a higher boiling point solvent may drive the reaction to completion.
Issue 2: Formation of 1,4-Diketone Impurity

The formation of a 3-(2-oxopropyl)piperidin-4-one derivative is a significant side reaction.[2]

Mechanism of 1,4-Diketone Formation:

Tetrahydrofuropyridine This compound Protonation Protonation of Furan Oxygen Tetrahydrofuropyridine->Protonation + H+ RingOpening Nucleophilic attack by H2O and Ring Opening Protonation->RingOpening + H2O Diketone 1,4-Diketone Impurity RingOpening->Diketone

Caption: Formation of the 1,4-diketone impurity via acid-catalyzed hydrolysis.

Minimization and Removal of 1,4-Diketone:

Strategy Explanation Protocol
Control of Acidity and Water Content The hydrolysis is acid-catalyzed and requires water.Use anhydrous solvents and reagents. Carefully neutralize the reaction mixture during workup to minimize acid exposure.
Reversibility of the Reaction The 1,4-diketone can re-cyclize to the desired product under acidic conditions, a process known as the Paal-Knorr synthesis.After initial workup, if the diketone is the major product, it can be redissolved in an acidic medium (e.g., acetic acid with a catalytic amount of HCl) and heated to promote cyclization back to the tetrahydrofuro[3,2-c]pyridine.
Chromatographic Purification The 1,4-diketone is generally more polar than the desired product.Column chromatography on silica gel is an effective method for separating the 1,4-diketone from the target compound. A solvent system such as ethyl acetate/hexanes or dichloromethane/methanol can be used.
Issue 3: Product Purification Challenges
Problem Potential Cause Solution
Co-elution of Impurities Minor, non-polar impurities may co-elute with the product during column chromatography.Optimize the solvent system for chromatography. A shallower gradient or the use of a different solvent system may improve separation. Recrystallization of the product can also be an effective purification step.
Product is an Oil The product may not crystallize easily.If the product is a free base, it can often be converted to a hydrochloride salt, which is typically a crystalline solid and easier to handle and purify by recrystallization.
Presence of Polar, Baseline Material This is often due to polymeric "tar" formation.Most of the tar can be removed by filtration before aqueous workup. During extraction, the tar may remain in the aqueous layer or at the interface. A silica gel plug filtration of the crude product can remove a significant portion of the baseline material before column chromatography.

Analytical Characterization

Accurate characterization of the product and impurities is crucial for process optimization and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides key information for structure confirmation. Expect to see characteristic signals for the aromatic protons of the substituent at the 4-position, the furan proton, and the aliphatic protons of the tetrahydro-pyridine ring.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbons and their chemical environment.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for assessing the purity of this compound derivatives.

Example HPLC Method:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying and quantifying the desired product and volatile impurities.[2] The mass spectrum will show the molecular ion peak, which confirms the molecular weight of the compound.

Alternative Synthetic Routes: Troubleshooting

Bischler-Napieralski Reaction

Amide β-(furan-2-yl)ethylamide DehydratingAgent Dehydrating Agent (e.g., POCl3) Amide->DehydratingAgent Cyclization Intramolecular Electrophilic Aromatic Substitution DehydratingAgent->Cyclization Dihydrofuropyridine Dihydrofuropyridine Cyclization->Dihydrofuropyridine Reduction Reduction Dihydrofuropyridine->Reduction Product This compound Reduction->Product

Caption: General workflow for the Bischler-Napieralski synthesis.

Common Issues and Solutions:

  • Low Yield: This reaction is sensitive to the electronic nature of the furan ring. Electron-donating groups on the furan can enhance reactivity.[3]

  • Harsh Conditions: The use of strong dehydrating agents like POCl₃ can lead to side reactions and decomposition.[1]

  • Styrene Formation: A potential side reaction is the formation of a styrene derivative via a retro-Ritter reaction.[4] Using a nitrile solvent can help suppress this.[4]

Intramolecular Friedel-Crafts Reaction

Common Issues and Solutions:

  • Carbocation Rearrangement: The intermediate carbocation can undergo rearrangement, leading to undesired products.

  • Catalyst Choice: The choice of Lewis acid catalyst is critical and needs to be optimized for the specific substrate.

  • Ring Size: The formation of 6-membered rings is generally favored over 5- or 7-membered rings.[5]

Conclusion

The synthesis of this compound, while accessible through several routes, requires careful optimization to minimize impurity formation and maximize yield. The Pictet-Spengler reaction is a powerful and versatile method, but a thorough understanding of potential side reactions, such as tarring and 1,4-diketone formation, is essential for success. By employing the troubleshooting strategies and analytical methods outlined in this guide, researchers can effectively navigate the challenges associated with the synthesis of this important heterocyclic scaffold.

References

  • Adibekian, A., et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 19, 991-997. Available at: [Link]

  • BenchChem (2025). Technical Support Center: Bischler–Napieralski Reaction Troubleshooting.
  • Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction - PubMed Central. Available at: [Link]

  • Wikipedia. (2023). Pictet–Spengler reaction. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC. Available at: [Link]

  • A Pictet-Spengler ligation for protein chemical modification - PNAS. Available at: [Link]

  • Pictet-Spengler Reaction - Common Conditions. Available at: [Link]

  • Supporting Materials.
  • Adibekian, A., et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC. Available at: [Link]

  • The Pictet-Spengler Reaction Updates Its Habits - ResearchGate. Available at: [Link]

  • The mechanism of the Pictet–Spengler reaction. - ResearchGate. Available at: [Link]

  • Chemsrc. (2025). 2-(Furan-2-yl)ethanamine | CAS#:1121-46-6. Available at: [Link]

  • LookChem. (n.d.). Cas 1121-46-6,2-FURAN-2-YL-ETHYLAMINE. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Available at: [Link]

  • Grokipedia. (n.d.). Bischler–Napieralski reaction. Available at: [Link]

  • Wikipedia. (2023). Bischler–Napieralski reaction. Available at: [Link]

  • PubChem. (n.d.). 4,5,6,7-Tetrahydrothieno(3,2-c)pyridine. Available at: [Link]

  • PubChem. (n.d.). 2-(Furan-2-yl)ethan-1-amine. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of (5-methylfuran-2-yl)methanethiol.
  • Indian Academy of Sciences. (2025). Synthetic strategies to pyrido fused heterocycles. Available at: [Link]

  • NIH. (2018). Stereoselective and Regioselective Intramolecular Friedel-Crafts Reaction of Aziridinium Ions for Synthesis of 4-Substituted Tetrahydroisoquinolines. Available at: [Link]

  • NIH. (2018). Borane-catalyzed cascade Friedel–Crafts alkylation/[1][6]-hydride transfer/Mannich cyclization to afford tetrahydroquinolines. Available at: [Link]

  • BenchChem. (2025). Application Notes & Protocols: Synthesis of Furo[3,2-c]pyridine Derivatives via Pictet-Spengler Reaction.
  • Google Patents. (n.d.). CN102432626A - Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride.
  • NIH. (2007). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Available at: [Link]

  • PubMed. (2022). Development of TfOH-Catalyzed Spirocyclization by Intramolecular Friedel-Crafts-type 1,4-Addition: Application to the Total Synthesis of the Unusual Proaporphine Alkaloid (±). Available at: [Link]

  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Available at: [Link]

  • NIH. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Available at: [Link]

  • PubMed Central. (2021). Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation. Available at: [Link]

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Technical Support Center: Navigating the Scale-Up of 4,5,6,7-Tetrahydrofuro[3,2-C]pyridine Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the production of 4,5,6,7-tetrahydrofuro[3,2-c]pyridine. This guide is designed for researchers, chemists, and process development professionals to address the common and critical challenges encountered when transitioning the synthesis of this important pharmaceutical intermediate from the laboratory bench to a larger scale. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure a safe, efficient, and scalable manufacturing process.

Introduction to the Synthetic Landscape

This compound is a vital heterocyclic scaffold in medicinal chemistry, often synthesized via the Pictet-Spengler or Bischler-Napieralski reactions. While these methods are effective at the lab scale, their translation to pilot plant or industrial production introduces a host of challenges related to reaction control, safety, and product purity. This guide will dissect these challenges and provide actionable solutions.

Core Synthesis Pathways and Scale-Up Considerations

Two primary synthetic routes dominate the production of this compound. Understanding the nuances of each is critical for successful scale-up.

The Pictet-Spengler Reaction

This acid-catalyzed reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. In the context of this compound synthesis, this typically involves the reaction of 2-(furan-2-yl)ethanamine with an appropriate aldehyde.

Pictet_Spengler_Reaction reagents 2-(Furan-2-yl)ethanamine + Aldehyde/Ketone imine Imine/Iminium Ion Intermediate reagents->imine Condensation acid Acid Catalyst (e.g., HCl, H2SO4) acid->imine cyclization Intramolecular Electrophilic Aromatic Substitution imine->cyclization Ring Closure product This compound cyclization->product Bischler_Napieralski_Reaction amide β-(Furan-2-yl)ethylamide intermediate Dihydroisoquinoline Intermediate amide->intermediate Cyclization dehydrating_agent Dehydrating Agent (e.g., POCl3, P2O5) dehydrating_agent->amide product This compound intermediate->product Reduction reduction Reduction (e.g., NaBH4)

Caption: Key steps in the Bischler-Napieralski route to this compound.

Troubleshooting the Bischler-Napieralski Reaction Scale-Up

Q1: The Bischler-Napieralski cyclization is sluggish, and we are observing the formation of a styrene-type byproduct. How can we improve this?

A1: The formation of styrenes is a known side reaction in the Bischler-Napieralski reaction, arising from a retro-Ritter reaction pathway. [1]

  • Causality: This side reaction is often favored at higher temperatures and with less reactive aromatic systems. The intermediate nitrilium salt can eliminate to form a styrene instead of undergoing the desired intramolecular cyclization.

  • Troubleshooting & Optimization:

    • Choice of Dehydrating Agent: For less activated aromatic rings, a stronger dehydrating agent like phosphorus pentoxide (P₂O₅) in refluxing phosphoryl chloride (POCl₃) can be more effective. [2] * Solvent: Using a nitrile as a solvent can shift the equilibrium away from the retro-Ritter reaction. [1] * Temperature Control: As with the Pictet-Spengler reaction, precise temperature control is critical to minimize side reactions.

Q2: The reduction of the dihydroisoquinoline intermediate is not going to completion and is generating impurities. What are the key parameters to control?

A2: The reduction step is critical for obtaining the final product with high purity. Incomplete reduction or over-reduction can be problematic.

  • Causality: The reactivity of the reducing agent (e.g., sodium borohydride) is highly dependent on temperature and solvent. The presence of acidic residues from the cyclization step can also interfere with the reduction.

  • Troubleshooting & Optimization:

    • Neutralization: Ensure the crude dihydroisoquinoline intermediate is properly neutralized before the reduction step.

    • Temperature: The addition of the reducing agent should be done at a controlled low temperature (e.g., 0-5 °C) to manage the exotherm and improve selectivity.

    • Solvent: Protic solvents like methanol or ethanol are typically used for sodium borohydride reductions. The choice of solvent can influence the rate and selectivity of the reduction.

    • Stoichiometry of Reducing Agent: Carefully control the amount of reducing agent used. An excess can lead to over-reduction of other functional groups, while an insufficient amount will result in incomplete conversion.

Process Analytical Technology (PAT) for Enhanced Scale-Up

To de-risk the scale-up process, the implementation of Process Analytical Technology (PAT) is highly recommended. PAT allows for real-time monitoring and control of critical process parameters, ensuring batch-to-batch consistency and safety. [3][4]

Parameter to Monitor Recommended PAT Tool Rationale
Imine Formation In-situ FTIR/Raman Spectroscopy Provides real-time data on the consumption of starting materials and the formation of the imine intermediate, allowing for precise determination of reaction endpoint. [1][5][6]
Reaction Temperature Probe-based Thermocouple Essential for monitoring and controlling the internal temperature of the reactor to prevent runaway reactions.

| pH | In-line pH Probe | Crucial for controlling the pH during work-up to ensure efficient extraction and minimize emulsion formation. |

Purification at Scale: Crystallization

For large-scale production, purification by chromatography is often not economically viable. Crystallization is the preferred method for obtaining high-purity this compound.

Q: We are having trouble developing a robust crystallization procedure. The product either oils out or the crystals are very fine and difficult to filter.

A: Developing a scalable crystallization process requires a systematic approach.

  • Solvent Selection: The ideal solvent is one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. A solvent screen is the first step. For pyridine derivatives, polar solvents are often a good starting point. [7]* Cooling Profile: The rate of cooling can significantly impact crystal size and morphology. A slow, controlled cooling profile is generally preferred to obtain larger, more easily filterable crystals.

  • Seeding: Introducing a small amount of pure crystalline material (seed crystals) at the point of supersaturation can control the crystallization process and lead to a more uniform particle size distribution. [7]* Anti-Solvent Addition: If a single solvent system is not effective, an anti-solvent (a solvent in which the product is poorly soluble) can be slowly added to the solution of the product to induce crystallization.

Safety Considerations for Scale-Up

The scale-up of chemical processes introduces significant safety risks that must be carefully managed.

  • Reagent Handling:

    • 2-(Furan-2-yl)ethanamine: This is a skin and eye irritant and may cause respiratory irritation. [8]Handle in a well-ventilated area with appropriate personal protective equipment (PPE).

    • Phosphoryl Chloride (POCl₃): This is a highly corrosive and toxic substance that reacts violently with water, liberating toxic gas. [9][10][11][12][13]It should be handled with extreme care in a chemical fume hood with appropriate PPE.

  • Thermal Hazards: Both the Pictet-Spengler and Bischler-Napieralski reactions can be exothermic. A thorough thermal hazard assessment, including reaction calorimetry, is recommended before proceeding to a large scale to understand the heat of reaction and the potential for a runaway reaction.

  • Pressure Management: Reactions that evolve gas or are run at elevated temperatures in sealed reactors must have appropriate pressure relief systems in place.

References

  • BenchChem. (2025). Furo[3,2-c]pyridine Synthesis: A Technical Support Center for Researchers.
  • Mendogralo, E. Y., & Uchuskin, M. G. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 19, 991–997.
  • H.E.L Group. (n.d.).
  • ChemicalBook. (2023).
  • Mettler Toledo. (n.d.).
  • Merck Millipore. (n.d.).
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  • Thermo Fisher Scientific. (2021). Phosphorus(V)
  • Cole-Parmer. (n.d.).
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  • American Pharmaceutical Review. (2012). Using Process Analytical Technology (PAT) Tools to Support Flow Chemistry Development and Production.
  • PubChem. (n.d.). 2-(Furan-2-yl)ethan-1-amine.
  • Thermo Fisher Scientific. (2021).
  • Wang, Y., et al. (2021). Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method. CrystEngComm, 23(42), 7481-7488.
  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism.
  • LookChem. (n.d.). Cas 1121-46-6, 2-FURAN-2-YL-ETHYLAMINE.
  • Mettler Toledo. (n.d.).
  • Wikipedia. (n.d.). Bischler–Napieralski reaction.
  • Chemsrc. (n.d.). 2-(Furan-2-yl)ethanamine | CAS#:1121-46-6.
  • Gross, G. A., et al. (1991). An efficient and convenient method for the purification of mutagenic heterocyclic amines in heated meat products. Carcinogenesis, 12(9), 1577-1583.
  • Vanderlaan, M., et al. (1993). Immunoaffinity purification of dietary heterocyclic amine carcinogens. Environmental Health Perspectives, 99, 25-29.
  • Namli, H., & Turhan, O. (2009). Background defining during the imine formation reaction in FT-IR liquid cell.
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  • Slideshare. (n.d.). Bischler napieralski reaction.
  • Wikipedia. (n.d.). Pictet–Spengler reaction.
  • ChemicalBook. (n.d.). 2-FURAN-2-YL-ETHYLAMINE | 1121-46-6.
  • Grokipedia. (n.d.). Pictet–Spengler reaction.
  • Grokipedia. (n.d.). Bischler–Napieralski reaction.
  • Gujjarappa, R., et al. (2021). Application of Bischler‐Napieralski reaction is isoquinoline synthesis. ChemistrySelect, 6(41), 11275-11293.
  • Ali, S., et al. (2023). Preparation, Crystal Structure, Supramolecular Assembly, and DFT Studies of Two Organic Salts Bearing Pyridine and Pyrimidine. ACS Omega, 8(28), 25556–25570.
  • Karbass, M., et al. (2023). A Novel Method of Coupling In Situ Time-Resolved FTIR and Microwave Irradiation: Application to the Monitoring of Quinoxaline Derivatives Synthesis. Molecules, 28(15), 5828.
  • HWS Labortechnik Mainz. (2023). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
  • ACS Publications. (2023). Preparation, Crystal Structure, Supramolecular Assembly, and DFT Studies of Two Organic Salts Bearing Pyridine and Pyrimidine.
  • MDPI. (2023). Highly Efficient Enrichment of Heterocyclic Aromatic Amines in Meat Products Using the Magnetic Metal—Organic Framework Fe3O4@MOF-545-AMSA.
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Technical Support Center: Stabilizing 4,5,6,7-Tetrahydrofuro[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4,5,6,7-tetrahydrofuro[3,2-c]pyridine. Our goal is to provide you with the necessary information to ensure the long-term stability of this compound, troubleshoot common experimental issues, and maintain the integrity of your research.

Introduction

This compound is a valuable heterocyclic scaffold in medicinal chemistry, serving as a key building block for a variety of bioactive molecules. However, its unique fused ring structure, combining a furan ring with a tetrahydropyridine moiety, presents specific stability challenges. This guide provides in-depth technical information and practical advice to help you navigate these challenges and ensure the successful long-term storage and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two primary points of instability in the this compound scaffold are the furan ring's sensitivity to acid and the tetrahydropyridine ring's susceptibility to oxidation.[1][2][3] Acidic conditions can lead to protonation of the furan ring, which can initiate ring-opening and subsequent polymerization, often observed as "tarring" or discoloration of the sample.[1][2][4][5] The tetrahydropyridine ring, on the other hand, can be oxidized, especially in the presence of light and oxygen, leading to the formation of hydroperoxides and other oxidation byproducts.[6]

Q2: What is the recommended temperature for long-term storage?

A2: For long-term storage, we recommend maintaining this compound at or below -20°C. For extended periods (months to years), storage at -80°C is ideal. This minimizes the rate of potential degradation reactions.

Q3: Should I store the compound under an inert atmosphere?

A3: Yes, it is highly recommended to store this compound under an inert atmosphere such as argon or nitrogen. This is to mitigate the risk of oxidation of the tetrahydropyridine ring.[6]

Q4: Is the compound sensitive to light?

A4: Yes, photoinduced oxidation of the tetrahydropyridine ring is a known degradation pathway for related compounds.[6] Therefore, it is crucial to store this compound in an amber vial or a container that protects it from light.

Q5: Can I store the compound in solution?

A5: Storing this compound in solution for long periods is generally not recommended due to increased risks of degradation. If short-term storage in solution is necessary, use a dry, aprotic solvent and store at low temperatures under an inert atmosphere. Avoid protic and acidic solvents.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Sample Discoloration (Yellowing or Browning)
  • Potential Cause A: Oxidation. The tetrahydropyridine ring is susceptible to oxidation, which can lead to the formation of colored impurities. This is often accelerated by exposure to air and light.[6]

  • Troubleshooting Steps:

    • Inert Atmosphere: Always handle the compound under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).

    • Degassed Solvents: If preparing solutions, use solvents that have been thoroughly degassed to remove dissolved oxygen.

    • Light Protection: Store the compound in amber vials and minimize its exposure to light during handling.

  • Potential Cause B: Acid-Catalyzed Degradation. Trace amounts of acid can catalyze the degradation of the furan ring, leading to the formation of polymeric byproducts that are often colored.[1][2][4][5]

  • Troubleshooting Steps:

    • Use Neutral Glassware: Avoid using glassware that may have acidic residues. Ensure all glassware is thoroughly cleaned and dried.

    • Solvent Purity: Use high-purity, neutral solvents. If necessary, pass the solvent through a short plug of neutral alumina before use to remove acidic impurities.

    • Avoid Acidic Reagents: In your experimental setup, be mindful of any acidic reagents that could come into contact with the compound.

Issue 2: Inconsistent Experimental Results or Low Yields
  • Potential Cause: Partial Degradation of the Starting Material. If the stored compound has degraded, it will lead to lower effective concentrations and the presence of impurities that may interfere with your reaction.

  • Troubleshooting Steps:

    • Purity Check: Before use, always check the purity of your this compound sample using a suitable analytical method such as NMR or GC-MS.

    • Re-purification: If the purity is found to be compromised, re-purify the compound by column chromatography or another suitable method.

    • Proper Storage: Ensure that you are following the recommended storage conditions to prevent degradation.

Issue 3: Formation of an Insoluble "Tar" in the Reaction Mixture
  • Potential Cause: Acid-Induced Polymerization. As mentioned, the furan ring is highly sensitive to acidic conditions, which can lead to rapid polymerization.[1][2][4][5]

  • Troubleshooting Steps:

    • pH Control: If your reaction conditions are acidic, consider if a milder acid or a buffered system can be used.

    • Temperature Control: Perform the reaction at the lowest possible temperature to minimize the rate of polymerization.

    • Slow Addition: If an acidic reagent must be used, add it slowly and at a low temperature to control the reaction and minimize localized high concentrations of acid.

Degradation Pathways

To better understand the stability challenges, the following diagrams illustrate the primary degradation pathways of this compound.

cluster_acid Acid-Catalyzed Degradation Compound This compound Protonation Protonation of Furan Ring Compound->Protonation H+ Ring_Opening Ring Opening Protonation->Ring_Opening Polymerization Polymerization (Tar Formation) Ring_Opening->Polymerization

Caption: Acid-catalyzed degradation pathway.

cluster_oxidation Oxidative Degradation Compound This compound Oxidation Oxidation of Tetrahydropyridine Ring Compound->Oxidation O2, Light Hydroperoxides Hydroperoxides & Other Oxidized Products Oxidation->Hydroperoxides

Caption: Oxidative degradation pathway.

Recommended Protocols

Protocol 1: Long-Term Storage
  • Aliquot: Upon receiving the compound, if it is a solid, aliquot it into smaller, single-use quantities in a glovebox or under a stream of inert gas. This minimizes the number of times the main stock is exposed to the atmosphere.

  • Container: Use amber glass vials with tight-fitting caps.

  • Atmosphere: Purge each vial with a gentle stream of argon or nitrogen before sealing.

  • Sealing: Seal the vials tightly. For extra protection, you can wrap the cap with Parafilm.

  • Temperature: Store the vials in a freezer at -20°C or, for optimal long-term stability, at -80°C.

  • Labeling: Clearly label each vial with the compound name, date of storage, and any other relevant information.

Protocol 2: Purity Assessment

While a specific, validated analytical method for this compound may not be universally established, the following methods are recommended for routine purity checks.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This is an excellent method for confirming the structure and assessing the purity of the compound. The presence of unexpected peaks may indicate impurities or degradation products.

    • Solvent: Use a deuterated solvent that is compatible with the compound (e.g., CDCl₃, DMSO-d₆).

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • GC can be used to separate volatile impurities from the main compound, and MS can help in their identification.

    • Column: A standard non-polar or medium-polarity column is a good starting point.

    • Method Development: You may need to develop a temperature gradient method to achieve good separation.

  • High-Performance Liquid Chromatography (HPLC):

    • HPLC is another powerful technique for purity assessment.

    • Column: A C18 reverse-phase column is often a good choice.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, with or without a buffer, can be optimized for separation. Be cautious with acidic buffers due to the compound's sensitivity.

Experimental Workflow for Handling and Storage

Start Receive Compound Inert_Atmosphere Handle in Inert Atmosphere (Glovebox) Start->Inert_Atmosphere Aliquot Aliquot into Single-Use Amber Vials Inert_Atmosphere->Aliquot Purge_Seal Purge with Inert Gas and Seal Tightly Aliquot->Purge_Seal Storage Store at -20°C or -80°C Purge_Seal->Storage Purity_Check Perform Purity Check (NMR, GC-MS) Before Use Storage->Purity_Check Use_in_Experiment Use in Experiment Purity_Check->Use_in_Experiment Purity OK Degradation_Detected Degradation Detected Purity_Check->Degradation_Detected Purity Not OK Repurify Re-purify Compound Degradation_Detected->Repurify Repurify->Purity_Check

Caption: Recommended workflow for handling and storage.

Data Summary

ParameterRecommendationRationale
Storage Temperature -20°C (short-term), -80°C (long-term)Minimizes degradation kinetics
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the tetrahydropyridine ring
Light Exposure Minimize (use amber vials)Prevents photoinduced oxidation
pH NeutralAvoids acid-catalyzed degradation of the furan ring
Solvents for Storage Dry, aprotic (if necessary)Avoids solvolysis and acid-catalyzed degradation
Purity Analysis ¹H NMR, GC-MS, HPLCTo ensure the integrity of the starting material

References

  • Photoinduced 1,2,3,4-tetrahydropyridine ring conversions. Beilstein Journal of Organic Chemistry. ([Link])

  • Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. ([Link])

  • Studies on the oxidation of 1,4-disubstituted-1,2,3,6-tetrahydropyridines. Drug Metabolism Reviews. ([Link])

  • Oxidation of Tetrahydropyridines by MAO B Biomimetics: Mechanistic Studies. VTechWorks. ([Link])

  • Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels. ([Link])

  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry. ([Link])

  • Five Member Heterocycles Reactivity of Furan. YouTube. ([Link])

  • Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: An experimental and theoretical study. ResearchGate. ([Link])

  • 2,3-Dihydrofuran. PubChem. ([Link])

  • NATURE AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS IN BEHALF OF SPECTROSCOPIC ANALYSIS. Jetir.org. ([Link])

  • Partially Saturated Bicyclic Heteroaromatics as an sp3‐Enriched Fragment Collection. Angewandte Chemie. ([Link])

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Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 4,5,6,7-Tetrahydrofuro[3,2-c]pyridine Derivatives and Their Thieno-Isosteres

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quest for novel scaffolds that can serve as a foundation for the development of potent and selective therapeutic agents is perpetual. Fused heterocyclic systems are of particular interest due to their rigid structures and ability to present functional groups in a well-defined three-dimensional space, facilitating specific interactions with biological targets. Among these, the 4,5,6,7-tetrahydrofuro[3,2-c]pyridine core has emerged as a promising framework. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of its derivatives, and in light of the comparatively nascent stage of research on this specific scaffold, draws insightful comparisons with its more extensively studied sulfur isostere, the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine system.

The bicyclic framework of this compound offers advantageous properties for binding to neurological targets and has been explored in the design of nootropic and neuroprotective drugs due to its ability to efficiently cross the blood-brain barrier.[1] While detailed SAR studies are still emerging, preliminary research has highlighted its potential in targeting a range of biological entities, including Janus kinase 2 (JAK2) and κ-opioid receptors.[2]

The Core Scaffold and Points of Modification

The foundational structure of this compound presents several key positions where chemical modifications can be made to modulate its pharmacological profile. Understanding the impact of substitutions at these positions is the cornerstone of rational drug design.

Caption: Key modification points on the this compound scaffold.

Comparative SAR Analysis: Furan vs. Thiophene Core

A significant body of research exists for the thieno-analog, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, which has been investigated for a wide array of biological activities including anti-inflammatory, antiviral, antiplatelet, and antimicrobial effects.[3] By comparing the SAR of these two scaffolds, we can infer how the replacement of the furan oxygen with a sulfur atom influences biological activity, a classic bioisosteric replacement strategy in drug discovery.

Target/ActivityThis compound Derivatives4,5,6,7-Tetrahydrothieno[3,2-c]pyridine DerivativesKey SAR Insights
JAK2 Inhibition A derivative has shown excellent in vitro JAK2 inhibitory activity, superior to tofacitinib.[2]Limited public data on specific JAK2 inhibition.The electronegativity and hydrogen bond accepting capability of the furan oxygen may be crucial for interaction with the kinase hinge region.
κ-Opioid Receptor Agonism A potent κ-opioid receptor agonist with excellent antinociceptive activity has been identified.[2]Not a primary target reported in major reviews.The specific electronic and steric properties of the furo-pyridine scaffold appear to be well-suited for this receptor family.
Antituberculosis A lactam derivative possesses potent and selective activity against Mycobacterium tuberculosis.[2]Not a prominently reported activity.This suggests that the overall molecular shape and specific functional groups, rather than just the core, are critical for this activity.
PNMT Inhibition No significant data available.Extensively studied as inhibitors of phenylethanolamine N-methyltransferase (PNMT).[4][5] Generally less potent than their 1,2,3,4-tetrahydroisoquinoline counterparts, with the drop in potency attributed to the electronic properties of the thiophene ring.[5]The electronic nature of the heteroatom significantly impacts potency for this target. The more electron-rich thiophene may be less favorable for binding.
Antibacterial (Quinolone Analogs) Not extensively reported.Substituted derivatives have shown in vitro antibacterial activity comparable to Gatifloxacin and Ciprofloxacin.[6]The thieno-pyridine core is a viable scaffold for the development of new quinolone-type antibiotics.
Antifungal Not extensively reported.A library of derivatives demonstrated promising antifungal activity against various plant pathogenic fungi.[3]The thieno-pyridine scaffold shows promise as a lead for the development of novel fungicides.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized and robust experimental protocols are essential. Below are representative methodologies for key assays.

In Vitro JAK2 Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of test compounds against the Janus kinase 2 enzyme.

Caption: Workflow for a typical in vitro JAK2 enzyme inhibition assay.

Step-by-Step Protocol:

  • Preparation of Reagents: Prepare the assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20). Prepare stock solutions of the test compounds in DMSO.

  • Compound Dilution: Perform serial dilutions of the test compounds in the assay buffer to achieve a range of final concentrations.

  • Enzyme Addition: Add a solution of recombinant human JAK2 enzyme to the wells of a microplate containing the diluted compounds.

  • Pre-incubation: Incubate the enzyme and compound mixture for a specified period (e.g., 15 minutes) at room temperature to allow for binding.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the peptide substrate (e.g., a poly-Glu,Tyr peptide) and ATP to a final concentration near the Km for ATP.

  • Reaction Incubation: Incubate the reaction mixture at 30°C for a defined time (e.g., 60 minutes).

  • Termination of Reaction: Stop the reaction by adding a solution containing EDTA.

  • Signal Detection: Detect the amount of phosphorylated substrate. This can be done using various methods, such as a fluorescence-based assay (e.g., Z'-LYTE™) or an antibody-based method (e.g., HTRF®).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-compound control. Determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method for determining the minimum concentration of a compound that inhibits the visible growth of a bacterium.

Step-by-Step Protocol:

  • Bacterial Culture Preparation: Inoculate a sterile broth medium (e.g., Mueller-Hinton Broth) with a fresh culture of the test bacterium. Incubate until the culture reaches the logarithmic growth phase. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

  • Compound Preparation: Prepare serial twofold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (bacteria without compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics, with early indications of potent activity against targets like JAK2 and the κ-opioid receptor. While comprehensive SAR data is still being established, the extensive research on its thieno-isostere provides a valuable roadmap for future optimization efforts. Key takeaways include:

  • The nature of the heteroatom (oxygen vs. sulfur) significantly influences the electronic properties of the ring system, which can have a profound impact on target binding and pharmacological activity.

  • Substitutions at the N5, C2, and C4 positions are critical for modulating potency and selectivity.

  • Further exploration of the SAR of this compound derivatives is warranted, particularly in the areas of kinase inhibition and neuroscience.

Future research should focus on systematic modifications of the furo-pyridine core and a direct comparative evaluation against their thieno- counterparts to elucidate the precise role of the heteroatom in target recognition. Such studies will undoubtedly accelerate the development of new and improved drugs based on these privileged heterocyclic scaffolds.

References

  • Synthesis and SAR Studies of Novel Heteroaryl Fused Tetracyclic Indole-Diamide Compounds: Potent Allosteric Inhibitors of the Hep
  • The SAR's of novel synthesized target heterocycles.
  • Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET.
  • This compound. MySkinRecipes.
  • Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. NIH.
  • Synthesis and antibacterial activity of 4,5,6,7-tetrahydro-thieno[3,2-c]pyridine quinolones. ScienceDirect.
  • Synthesis and biological activity of substituted-4,5,6,7-tetrahydrothieno pyridines: a review. Semantic Scholar.
  • Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. MDPI.
  • Synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines and comparison with their isosteric 1,2,3,4-tetrahydroisoquinolines as inhibitors of phenylethanolamine N-methyltransferase. PubMed.
  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journals.
  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. NIH.

Sources

A Comparative Guide to Tetrahydrofuro[3,2-c]pyridines and Tetrahydrothieno[3,2-c]pyridines: Synthesis, Properties, and Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of two structurally related heterocyclic scaffolds: tetrahydrofuro[3,2-c]pyridines and tetrahydrothieno[3,2-c]pyridines. As bioisosteres, the substitution of a furan oxygen with a thiophene sulfur atom imparts distinct physicochemical and pharmacological properties, making a comparative understanding essential for researchers in medicinal chemistry and drug development. We will explore their synthetic pathways, chemical characteristics, and diverse biological activities, supported by experimental data and established protocols.

Introduction: A Tale of Two Isosteres

The tetrahydrofuro[3,2-c]pyridine and tetrahydrothieno[3,2-c]pyridine skeletons are privileged scaffolds in medicinal chemistry. They represent fused heterocyclic systems where a saturated pyridine ring is annulated to a furan or thiophene ring, respectively. This structural motif is found in numerous natural products and synthetic compounds with significant therapeutic potential.[1][2][3] The principle of bioisosterism—where one atom or group is replaced by another with similar steric and electronic features—is central to this comparison. The oxygen of the furan ring and the sulfur of the thiophene ring are classical isosteres. However, the subtle differences in electronegativity, bond lengths, and aromatic character between furan and thiophene lead to profound impacts on molecular conformation, receptor binding, and metabolic stability.

This guide aims to dissect these differences, providing a foundational understanding for scaffold selection and optimization in drug discovery programs.

Pictet_Spengler_Workflow start 2-(Furan/Thiophen-2-yl)ethanamine + Aldehyde (R-CHO) step1 Condensation (Formation of Schiff Base/Imine) start->step1 1 step2 Acid Catalysis (e.g., HCl/AcOH) (Formation of Iminium Ion) step1->step2 2 step3 Intramolecular Electrophilic Cyclization (SEAr) step2->step3 3 end Tetrahydrofuro/thieno[3,2-c]pyridine Product step3->end 4

Caption: Generalized workflow for the Pictet-Spengler synthesis.

Alternative Synthetic Routes
  • For Tetrahydrofuro[3,2-c]pyridines: Other methods include intramolecular Friedel-Crafts alkylation and Bischler-Napieralski cyclocondensation. [1][4]However, the latter can be limited by the instability of the intermediate dihydrofuro[3,2-c]pyridines, leading to significant tarring. [1][4]* For Tetrahydrothieno[3,2-c]pyridines: Besides the Pictet-Spengler reaction, syntheses can involve the cyclization of functionalized thiophene precursors and multi-step sequences starting from substituted thiophenes. [5][6]

Comparative Physicochemical Properties

The switch from oxygen to sulfur introduces significant, albeit predictable, changes in the physicochemical properties of the scaffold. These differences are fundamental to their varying biological activities and pharmacokinetic profiles.

PropertyTetrahydrofuro[3,2-c]pyridineTetrahydrothieno[3,2-c]pyridineRationale for Difference
Molecular Formula C₇H₉NOC₇H₉NSIsosteric replacement of O with S.
Molecular Weight 123.15 g/mol [7]139.22 g/mol [8]Sulfur is heavier than oxygen.
Aromaticity of Heterocycle Furan is less aromatic than thiophene.Thiophene has greater aromatic character.Sulfur's d-orbitals contribute more effectively to the π-system.
Electronegativity Oxygen (3.44) is more electronegative.Sulfur (2.58) is less electronegative.Influences bond polarity, hydrogen bonding capacity, and electronic properties.
Predicted logP Lower (more polar)Higher (more lipophilic)The C-S bond is less polar than the C-O bond, and sulfur is generally considered more lipophilic.
Chemical Stability More prone to acid-catalyzed ring opening. [1][9]Generally more stable under acidic conditions.Due to the greater aromatic stabilization of the thiophene ring.

Biological Activities and Structure-Activity Relationships (SAR)

Both scaffolds have proven to be fertile ground for identifying potent modulators of various biological targets. However, their profiles are distinct, showcasing how the O/S isosteric switch can be used to tune target selectivity and activity.

Tetrahydrofuro[3,2-c]pyridine Derivatives

This scaffold is a key component in compounds targeting a range of receptors and enzymes.

  • JAK2 Inhibition: Certain derivatives demonstrate excellent in vitro inhibitory activity against Janus kinase 2 (JAK2), superior to the approved drug tofacitinib. [1][2]* Opioid Receptor Agonism: Furan-containing analogs have been identified as potent κ-opioid receptor agonists, showing significant antinociceptive activity. [2]* Antituberculosis Activity: Lactam derivatives of this scaffold possess potent and selective activity against Mycobacterium tuberculosis. [1][2]* α2-Adrenoceptor Antagonism: Benzofuran-fused analogs act as potent and selective α2-adrenoceptor antagonists. [2]

Tetrahydrothieno[3,2-c]pyridine Derivatives

The thieno-analog is perhaps more widely known, forming the core of major pharmaceutical drugs and clinical candidates.

  • Antiplatelet Agents: The scaffold is the core of blockbuster antiplatelet drugs like Clopidogrel and Prasugrel, which are P2Y₁₂ receptor antagonists.

  • hPNMT Inhibition: As isosteres of 1,2,3,4-tetrahydroisoquinolines (THIQs), these compounds were investigated as inhibitors of human phenylethanolamine N-methyltransferase (hPNMT). [5]Interestingly, the tetrahydrothieno[3,2-c]pyridine derivatives were generally less potent than their THIQ counterparts, a drop in potency attributed to the distinct electronic properties of the thiophene ring affecting key interactions in the enzyme's active site. [5][10]This provides a critical lesson in isosteric replacement: while sterically similar, electronic differences can negatively impact activity.

  • Anticancer Activity: Derivatives have been developed as potent antagonists of the Smoothened (Smo) receptor, a key component of the Hedgehog signaling pathway implicated in several cancers. * Antifungal and CNS Activity: Various analogs have shown promising antifungal activity and potential as mGluR1 antagonists for treating neuropathic pain. [11][12]

Comparative Summary of Biological Targets
ScaffoldTherapeutic AreaKey Biological Target(s)Example Application / Finding
Tetrahydrofuro[3,2-c]pyridine Inflammation, Pain, Infectious DiseaseJAK2, κ-opioid receptor, M. tuberculosis enzymesPotent JAK2 inhibitors and antinociceptive agents. [1][2]
Tetrahydrothieno[3,2-c]pyridine Cardiovascular, CNS, Oncology, Infectious DiseaseP2Y₁₂ receptor, hPNMT, Smoothened (Smo) receptor, Fungal enzymes, mGluR1Core of antiplatelet drugs; Smo antagonists for cancer therapy. [5][12]

Experimental Protocol: Pictet-Spengler Synthesis of a 4-Substituted Tetrahydrofuro[3,2-c]pyridine

This protocol is adapted from established methods and serves as a self-validating system for synthesizing the furo-pyridine core. [1][2][4] Objective: To synthesize 2-methyl-4-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine.

Materials:

  • 2-(5-methylfuran-2-yl)ethanamine

  • Benzaldehyde

  • Acetonitrile (anhydrous)

  • Glacial Acetic Acid

  • Hydrochloric Acid (concentrated)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Dichloromethane (DCM)

  • Magnesium Sulfate (anhydrous)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Step-by-Step Procedure:

  • Imine Formation: a. To a 50 mL round-bottom flask, add 2-(5-methylfuran-2-yl)ethanamine (1.0 mmol, 1.0 eq). b. Add anhydrous acetonitrile (15 mL) and benzaldehyde (1.0 mmol, 1.0 eq). c. Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 1-2 hours.

    • Scientific Rationale: This step forms the intermediate Schiff base (imine) through condensation, with the removal of water driving the reaction. Acetonitrile is a suitable polar aprotic solvent.

  • Cyclization: a. Cool the reaction mixture to room temperature. b. Slowly add a pre-mixed solution of glacial acetic acid (5 mL) and concentrated hydrochloric acid (1 mL).

    • Scientific Rationale: The strong acid protonates the imine to form the reactive iminium ion, which is the electrophile for the subsequent cyclization. The furan ring, while sensitive, is sufficiently activated by the methyl group to participate in the intramolecular Friedel-Crafts-type reaction. Caution is required as excess acid or heat can cause degradation. [1][9] c. Stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Isolation: a. Quench the reaction by carefully pouring the mixture into a beaker of crushed ice. b. Basify the aqueous solution by slowly adding saturated sodium bicarbonate solution until the pH is ~8-9.

    • Scientific Rationale: Neutralization deprotonates the pyridine nitrogen of the product, rendering it soluble in organic solvents for extraction. c. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL). d. Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate. e. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: a. Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product. b. Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Future Outlook

The tetrahydrofuro[3,2-c]pyridine and tetrahydrothieno[3,2-c]pyridine scaffolds, while classic bioisosteres, offer distinct advantages and challenges. The thieno-scaffold has seen broader application in approved drugs, likely due to its greater chemical stability and favorable lipophilic character. However, the furo-scaffold presents unique opportunities, with potent activity reported in areas like JAK2 inhibition where its thieno-counterpart is less explored. [1][2] The key takeaway for drug development professionals is that isosteric replacement is not a simple swap. The electronic differences between oxygen and sulfur profoundly influence stability, reactivity, and biological interactions. [5][10]Future research should focus on:

  • Direct, head-to-head comparisons of synthesized compound pairs against various target classes to build a more comprehensive SAR database.

  • Exploiting the greater hydrogen bond accepting capacity of the furan oxygen for targets where this interaction is critical.

  • Leveraging the stability of the thiophene ring for developing drugs that require harsh synthetic conditions or greater metabolic stability.

By understanding the nuanced differences between these valuable scaffolds, researchers can make more informed decisions in the design of next-generation therapeutics.

References

  • Mendogralo, E. Y., & Uchuskin, M. G. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 19, 991–997. Available at: [Link] [1][4][9]2. Pence, M. A., et al. (2008). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Bioorganic & Medicinal Chemistry, 16(1), 86-97. Available at: [Link] [5][10]3. Mendogralo, E. Y., & Uchuskin, M. G. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. National Institutes of Health. Available at: [Link]

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A Comparative Guide to Validating the Mechanism of Action for FX-501, a Novel 4,5,6,7-Tetrahydrofuro[3,2-c]pyridine-Based Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4,5,6,7-tetrahydrofuro[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, known for its favorable pharmacokinetic properties and ability to be chemically modified for potent and selective targeting of various proteins.[1][2] This guide introduces FX-501, a novel drug candidate based on this scaffold, putatively designed to inhibit MEK1, a critical kinase in the MAPK/ERK signaling pathway frequently dysregulated in oncology. We present a multi-phase, systematic approach to rigorously validate the mechanism of action (MoA) of FX-501. This framework integrates biochemical and cellular assays to confirm direct target engagement, quantify cellular activity, and profile selectivity against competing inhibitors. Each phase is supported by detailed, field-proven protocols and objective data interpretation guidelines to ensure scientific rigor and trustworthiness in the MoA validation process.

Introduction: The Scientific Rationale

The MAPK/ERK pathway is a cornerstone of cellular signaling, regulating proliferation, differentiation, and survival. The kinase MEK1 is a central node in this cascade. Hyperactivation of this pathway is a known driver of various cancers, making MEK1 a high-value therapeutic target. The this compound core of FX-501 was selected for its structural rigidity and synthetic tractability, offering a promising foundation for a potent and selective MEK1 inhibitor.[2]

Validating that a drug candidate engages its intended target and elicits the desired downstream effect is paramount in drug discovery. A poorly validated MoA can lead to failed clinical trials and wasted resources. This guide provides a robust, three-phase workflow to build a comprehensive evidence package for FX-501, comparing its performance against two well-established, hypothetical MEK1 inhibitors: "Competitor A" (a highly potent but less selective compound) and "Competitor B" (a moderately potent but highly selective compound).

Phase 1: Confirmation of Direct Target Engagement

The foundational step in MoA validation is to confirm a direct, physical interaction between the drug candidate and its putative target protein. This is initially performed in a controlled, cell-free environment to eliminate the complexities of cellular biology.

Experiment 1: In Vitro Biochemical Kinase Assay

Causality: The first question is simple: Does FX-501 inhibit the enzymatic activity of purified MEK1 protein? A biochemical assay is the most direct way to measure this.[3][4] We will use the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction; lower ADP levels indicate greater inhibition.[5][6][7][8][9]

Comparative Analysis: By determining the half-maximal inhibitory concentration (IC50), we can directly compare the potency of FX-501 with Competitors A and B. A lower IC50 value signifies higher potency.

Data Summary: Biochemical Potency

Compound Target Kinase IC50 (nM)
FX-501 MEK1 8.2
Competitor A MEK1 2.5

| Competitor B | MEK1 | 55.7 |

Interpretation: The data indicates that FX-501 is a potent inhibitor of MEK1, more potent than Competitor B but slightly less so than Competitor A in this purified system.

Detailed Protocol: ADP-Glo™ Kinase Assay[5][8]
  • Reaction Setup: In a 384-well plate, prepare a 5 µL reaction mixture containing recombinant human MEK1 enzyme, the specific substrate (e.g., inactive ERK1), and Assay Buffer.

  • Compound Addition: Add 5 µL of serially diluted FX-501, competitor compounds, or DMSO (vehicle control) to the appropriate wells.

  • Kinase Reaction Initiation: Add 10 µL of a solution containing 100 µM ATP to each well to start the reaction.[10] Incubate for 60 minutes at room temperature.

  • ATP Depletion: Add 20 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes.

  • ADP-to-ATP Conversion: Add 40 µL of Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP. Incubate for 30 minutes.

  • Signal Detection: Measure the luminescence of each well using a plate reader. The light signal is proportional to the amount of ADP produced and thus inversely proportional to kinase inhibition.[7]

  • Data Analysis: Normalize the data to controls and fit to a dose-response curve to calculate IC50 values.

Phase 2: Cellular Target Engagement and Pathway Modulation

Demonstrating biochemical activity is necessary but not sufficient. The next critical phase is to confirm that FX-501 can engage MEK1 within the complex environment of a living cell and modulate its downstream signaling pathway.

Experiment 2: Cellular Thermal Shift Assay (CETSA®)

Causality: Does FX-501 bind to and stabilize MEK1 in intact cells? CETSA is a powerful biophysical assay that measures changes in the thermal stability of a protein upon ligand binding.[11][12][13][14][15] A drug-bound protein is typically more resistant to heat-induced denaturation, resulting in a positive thermal shift (ΔTagg).[12][15] This provides direct evidence of target engagement in a physiological context.[12][13][14]

Data Summary: Cellular Target Engagement

Compound (10 µM) Target Protein Vehicle Tagg (°C) Compound Tagg (°C) ΔTagg (°C)
FX-501 MEK1 52.1 59.8 +7.7

| DMSO (Vehicle) | MEK1 | 52.1 | N/A | 0 |

Interpretation: FX-501 induces a significant, 7.7°C thermal shift in MEK1, providing strong evidence that it enters the cell and binds its intended target.

Detailed Protocol: Western Blot-Based CETSA[12]
  • Cell Treatment: Culture a human cancer cell line with known MAPK pathway activation (e.g., A375 melanoma) to 80% confluency. Treat cells with 10 µM FX-501 or DMSO for 1 hour.

  • Heating Step: Harvest and resuspend cells in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 48°C to 68°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Fractionation: Separate the soluble protein fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Quantification: Transfer the supernatant to new tubes and quantify the soluble MEK1 protein levels using Western blotting.

  • Data Analysis: Plot the band intensity for MEK1 against temperature for both vehicle and FX-501 treated samples to generate melting curves and determine the shift in aggregation temperature (Tagg).

Experiment 3: Phospho-Protein Western Blotting

Causality: If FX-501 binds and inhibits MEK1, the phosphorylation of MEK1's direct substrate, ERK, should decrease. Western blotting for the phosphorylated form of ERK (p-ERK) provides a direct readout of the functional consequences of MEK1 inhibition.[16][17][18]

Comparative Analysis: This experiment directly compares the functional cellular potency of FX-501 against its competitors. It is crucial to also probe for total ERK and a housekeeping protein (e.g., GAPDH) to ensure that changes in p-ERK are due to inhibition, not changes in total protein levels or loading errors.[19][20]

Data Summary: Downstream Pathway Inhibition

Compound IC50 for p-ERK Reduction (nM)
FX-501 15.5
Competitor A 8.9

| Competitor B | 120.4 |

Interpretation: FX-501 effectively suppresses ERK phosphorylation in a dose-dependent manner, confirming its functional inhibition of the MEK1 pathway in cells. Its cellular potency tracks well with its biochemical potency and is superior to Competitor B.

Detailed Protocol: Western Blot for p-ERK[16][17]
  • Cell Treatment: Seed A375 cells and allow them to adhere overnight. Starve the cells in serum-free media for 4 hours, then treat with a serial dilution of FX-501 or competitor compounds for 2 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to preserve phosphorylation states.[17][18]

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Denature 20 µg of protein lysate per sample by boiling in SDS-PAGE sample buffer.[16][17] Separate proteins on a 4-12% polyacrylamide gel.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.[17][18] Incubate overnight at 4°C with primary antibodies against p-ERK, total ERK, and GAPDH.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[17]

  • Analysis: Quantify band intensities and normalize p-ERK signal to total ERK signal for each sample.

Phase 3: Comparative Profiling and Selectivity

A successful drug candidate must be selective for its target to minimize off-target effects and potential toxicity.[21][22] This phase assesses the selectivity of FX-501 across the human kinome.

Experiment 4: Kinome-Wide Selectivity Profiling

Causality: How specific is FX-501 for MEK1 compared to other kinases? Large-scale biochemical screens against a panel of hundreds of kinases are the industry standard for determining inhibitor selectivity.[4][21][23] Data is often reported as "% Inhibition" at a fixed concentration (e.g., 1 µM) or summarized using a selectivity score.

Comparative Analysis: This analysis directly contrasts the selectivity profiles of FX-501, Competitor A, and Competitor B. A more selective compound will inhibit fewer off-target kinases.[23][24]

Data Summary: Kinase Selectivity Profile (at 1 µM)

Compound Panel Size Primary Target Off-Targets (>75% Inh.) Selectivity Score (S10)
FX-501 400 Kinases MEK1 (98%) 2 0.007
Competitor A 400 Kinases MEK1 (99%) 18 0.047

| Competitor B | 400 Kinases | MEK1 (92%) | 1 | 0.005 |

S10(1µM) = (Number of kinases with >90% inhibition) / (Total kinases tested). A lower score indicates higher selectivity.

Interpretation: FX-501 demonstrates excellent selectivity, potently inhibiting its target MEK1 while engaging only two other kinases significantly at a high concentration. Its profile is far superior to the promiscuous Competitor A and comparable to the highly selective Competitor B.[23] This is a critical feature for minimizing potential toxicity.[22]

Visual Summaries of Workflow and Pathway

Signaling Pathway: MAPK/ERK Cascade

This diagram illustrates the position of MEK1 as the target of FX-501 and its downstream effect on ERK phosphorylation, which is the functional biomarker measured in Phase 2.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1 MEK1 RAF->MEK1 Phosphorylates ERK ERK MEK1->ERK Phosphorylates pERK p-ERK ERK->pERK Proliferation Cell Proliferation pERK->Proliferation FX501 FX-501 FX501->MEK1 Inhibits

Caption: The MAPK/ERK signaling pathway with FX-501 targeting MEK1.

Experimental Workflow for MoA Validation

This workflow diagram outlines the logical progression of experiments, from initial biochemical confirmation to comprehensive cellular and selectivity profiling.

MoA_Workflow cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Selectivity Profiling P1_Biochem Biochemical Assay (ADP-Glo™) Is MEK1 activity inhibited? P2_CETSA Cellular Thermal Shift Assay (CETSA) Does FX-501 bind MEK1 in cells? P1_Biochem->P2_CETSA If potent P2_Western Phospho-Western Blot Is MEK1 signaling inhibited? P2_CETSA->P2_Western If target engaged P3_Kinome Kinome-Wide Screen Is the inhibition selective? P2_Western->P3_Kinome If pathway modulated

Caption: Logical workflow for validating the MoA of FX-501.

Conclusion and Future Directions

This multi-phase guide provides a rigorous and self-validating framework for confirming the mechanism of action of the novel this compound-based drug candidate, FX-501. The collective experimental data strongly supports the hypothesis that FX-501 is a potent and highly selective inhibitor of MEK1.

  • Direct Target Engagement: FX-501 demonstrates potent, low-nanomolar inhibition of purified MEK1 (Phase 1) and robust target engagement in intact cancer cells, as confirmed by a significant thermal shift in CETSA (Phase 2).

  • Functional Pathway Inhibition: This target engagement translates directly into the desired functional outcome: potent, dose-dependent inhibition of ERK phosphorylation in a cellular context (Phase 2).

  • Comparative Selectivity: Crucially, FX-501 exhibits a superior selectivity profile compared to the promiscuous "Competitor A" and is on par with the highly selective "Competitor B," suggesting a lower potential for off-target toxicity (Phase 3).

The compelling evidence package assembled through this workflow validates MEK1 as the primary target of FX-501 and provides a strong rationale for advancing this candidate into further preclinical development, including in vivo efficacy and safety studies.

References

  • ResearchGate. WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. [Link]

  • Bio-Techne. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. [Link]

  • Klaeger, S. et al. (2016). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]

  • East Port Praha. Technologies to Study Kinases. [Link]

  • Bio-Rad Antibodies. Best Practice for Western Blot Detection of Phosphorylation Events. [Link]

  • BMG LABTECH. Promega ADP-Glo kinase assay. [Link]

  • Bantscheff, M. et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. [Link]

  • Milletti, F. & Vulpetti, A. (2010). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]

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  • CETSA. CETSA since 2013. [Link]

  • Ginn, M. et al. (2024). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PubMed Central. [Link]

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  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

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  • Wang, Y. et al. (2023). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. Molecules. [Link]

  • Grunewald, G. L. et al. (2003). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. PubMed Central. [Link]

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A Researcher's Guide to Comparative Cross-Reactivity Profiling of 4,5,6,7-Tetrahydrofuro[3,2-c]pyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted therapeutics, protein kinase inhibitors have emerged as a cornerstone of modern medicine, particularly in oncology. The 4,5,6,7-tetrahydrofuro[3,2-c]pyridine scaffold represents a promising heterocyclic system for the development of novel kinase inhibitors, offering a three-dimensional architecture that can be exploited to achieve both potency and selectivity. However, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge: the potential for off-target binding, or cross-reactivity, which can lead to unforeseen side effects or even therapeutic benefits through polypharmacology.[1][2]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a thorough cross-reactivity and selectivity assessment of novel kinase inhibitors based on the this compound core. We will delve into the rationale behind experimental choices, provide detailed, self-validating protocols for key assays, and present a strategy for interpreting the resulting data to build a robust selectivity profile for your candidate inhibitors.

The Imperative of Selectivity Profiling

The journey of a kinase inhibitor from a promising hit to a clinical candidate is paved with rigorous characterization. Early and comprehensive selectivity profiling is not merely a checkbox exercise; it is a critical step that informs lead optimization, predicts potential toxicities, and uncovers novel therapeutic opportunities.[2][3] A promiscuous inhibitor may exhibit a desired anti-proliferative effect in a cancer cell line, but this effect could be a composite of on-target inhibition and a constellation of off-target activities. Understanding this "target landscape" is paramount for a successful drug development campaign.[2][4]

This guide will focus on a multi-pronged approach, combining in vitro biochemical assays with cell-based and proteomic methods to generate a holistic view of inhibitor selectivity. We will explore three state-of-the-art techniques:

  • Biochemical Kinase Panel Screening: The foundational approach to assess inhibitor potency against a broad range of purified kinases.

  • Chemical Proteomics (Kinobeads): An affinity chromatography-based method to identify inhibitor targets in their native state within a complex cellular lysate.[1][4][5]

  • Cellular Thermal Shift Assay (CETSA): A biophysical method to verify direct target engagement within intact cells.[6][7][8]

Comparative Analysis of Hypothetical Inhibitors

To illustrate the application of these techniques, let us consider a hypothetical scenario where we are comparing two lead candidates from a this compound-based discovery program: THFP-A and THFP-B . Both compounds are potent inhibitors of our primary target, Kinase X. Our goal is to determine which compound possesses a superior selectivity profile for advancement.

Part 1: Foundational Potency and Selectivity via Biochemical Screening

The initial step is to screen THFP-A and THFP-B against a large panel of recombinant kinases. This provides a quantitative measure of their inhibitory activity (typically as IC50 or Ki values) across a significant portion of the kinome.

Data Presentation: Biochemical Kinase Panel

KinaseTHFP-A (IC50, nM)THFP-B (IC50, nM)
Kinase X (Primary Target) 5 8
Kinase Y (Off-Target)50>10,000
Kinase Z (Off-Target)250800
Kinase Family A Member 115500
Kinase Family A Member 225750
Kinase Family B Member 1>10,000>10,000

Interpretation: From this initial screen, THFP-A appears more potent against the primary target, Kinase X. However, it also shows significant activity against Kinase Y and two members of Kinase Family A. In contrast, THFP-B is slightly less potent against Kinase X but exhibits a much cleaner profile, with significantly weaker inhibition of the identified off-targets. This biochemical data suggests THFP-B may be the more selective compound.

Part 2: Unbiased Target Identification with Chemical Proteomics

While panel screening is invaluable, it is limited to the kinases included in the panel.[9] Chemical proteomics approaches, such as the use of "kinobeads," allow for the unbiased identification of kinase targets from a cellular lysate.[1][4][5] This technique involves the competition between the free inhibitor and a broad-spectrum kinase inhibitor cocktail immobilized on beads for binding to the kinases present in the lysate.

G cluster_0 Experimental Workflow: Kinobeads Profiling lysate Cell Lysate (Native Kinases) inhibitor Add THFP-A or THFP-B (Test Inhibitor) lysate->inhibitor Competitive Binding kinobeads Incubate with Kinobeads (Immobilized Broad-Spectrum Inhibitors) inhibitor->kinobeads wash Wash to Remove Non-Bound Proteins kinobeads->wash elute Elute Bound Kinases wash->elute ms LC-MS/MS Analysis (Identify and Quantify) elute->ms data Data Analysis (Dose-Response Curves) ms->data

Caption: Workflow for Kinobeads-based competitive profiling.

Data Presentation: Kinobeads Profiling Results

Protein TargetTHFP-A (Apparent Kd, nM)THFP-B (Apparent Kd, nM)Notes
Kinase X 15 25 Primary target confirmed in a cellular context.
Kinase Y75>10,000Confirms off-target activity of THFP-A.
Kinase Family A Member 130800Confirms off-target activity of THFP-A.
Kinase Family A Member 2501200Confirms off-target activity of THFP-A.
DDR1 (Novel Off-Target) 150 >10,000Unidentified in biochemical screen.
NQO2 (Non-kinase)>10,000>10,000Example of a non-kinase binding partner.

Interpretation: The kinobeads data corroborates the findings from the biochemical screen, confirming the off-target liabilities of THFP-A.[1] Crucially, this unbiased approach identified a novel off-target for THFP-A, the receptor tyrosine kinase DDR1, which was not part of the initial screening panel.[1] This highlights the power of chemical proteomics to uncover unanticipated interactions. THFP-B continues to demonstrate a more selective profile in this native environment.

Part 3: Verifying Target Engagement in Intact Cells with CETSA

The final piece of the puzzle is to confirm that the inhibitor engages its target in a live-cell environment.[6] The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose. The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[6][8][10]

G cluster_1 CETSA Principle start Intact Cells treat Treat with THFP-A, THFP-B, or Vehicle start->treat heat Heat Shock (Temperature Gradient) treat->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation (Separate Soluble/Aggregated) lyse->centrifuge detect Detect Soluble Target Protein (e.g., Western Blot, ELISA) centrifuge->detect plot Plot Melting Curve detect->plot

Caption: The experimental principle of the Cellular Thermal Shift Assay (CETSA).

Data Presentation: CETSA Results

TargetTreatmentThermal Shift (ΔTm, °C)
Kinase X THFP-A +4.2
THFP-B +3.8
Kinase YTHFP-A+2.5
THFP-B+0.3 (not significant)
DDR1THFP-A+1.8
THFP-B+0.1 (not significant)

Interpretation: The CETSA results provide the ultimate validation of target engagement in a physiological context.[7] Both THFP-A and THFP-B induce a significant thermal shift for Kinase X, confirming that they enter the cell and bind to their intended target. The data for THFP-A also confirms engagement with the off-targets Kinase Y and DDR1 in intact cells, while THFP-B shows no significant engagement with these proteins.

Conclusion: A Data-Driven Decision

By integrating data from biochemical screening, chemical proteomics, and cellular target engagement assays, a clear picture emerges.

  • THFP-A: While highly potent against the primary target, it suffers from significant and confirmed off-target activities against Kinases Y, Family A members, and DDR1. This polypharmacology could introduce unacceptable toxicities.

  • THFP-B: Although slightly less potent in vitro, its superior selectivity across all platforms makes it a much more attractive candidate for further development. The lower risk of off-target effects provides a stronger rationale for advancing THFP-B into more complex preclinical models.

This comparative guide demonstrates a robust, multi-faceted strategy for profiling the cross-reactivity of this compound kinase inhibitors. By understanding not just if a compound hits its target, but what else it hits and where, researchers can make more informed decisions, ultimately leading to the development of safer and more effective targeted therapies.

Experimental Protocols

Protocol 1: Biochemical Kinase Inhibition Assay (Generic Radiometric Format)

This protocol describes a standard radiometric assay, considered a gold standard for its direct measurement of phosphorylation.[11]

  • Preparation of Reagents:

    • Prepare a stock solution of the test inhibitor (e.g., 10 mM in 100% DMSO).

    • Prepare a serial dilution of the inhibitor in assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

    • Prepare a reaction buffer containing the appropriate cofactors (e.g., MgCl2, MnCl2) and DTT.

    • Prepare a solution of the specific peptide or protein substrate for the kinase of interest.

    • Prepare a solution of [γ-³³P]ATP. The concentration should be at or near the Km of the kinase for ATP to ensure accurate IC50 determination.[2]

  • Assay Procedure:

    • In a 96-well plate, add 5 µL of the serially diluted inhibitor.

    • Add 20 µL of a master mix containing the kinase and substrate in reaction buffer.

    • Initiate the reaction by adding 25 µL of [γ-³³P]ATP solution.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stopping and Detection:

    • Stop the reaction by adding 50 µL of 3% phosphoric acid.

    • Transfer 10 µL of the reaction mixture onto a P30 filtermat.

    • Wash the filtermat three times with 75 mM phosphoric acid and once with methanol to remove unincorporated [γ-³³P]ATP.

    • Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Kinobeads Competition Binding Assay

This protocol is adapted from established chemical proteomics workflows.[1][4][5]

  • Cell Lysate Preparation:

    • Culture cells to ~80-90% confluency.

    • Harvest cells, wash with ice-cold PBS, and lyse in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).

  • Competition Binding:

    • Aliquot the cell lysate (e.g., 1 mg of total protein per sample).

    • Add the test inhibitor (THFP-A or THFP-B) at various concentrations. Include a vehicle control (DMSO).

    • Incubate for 45 minutes at 4°C with gentle rotation to allow the inhibitor to bind to its targets.

  • Kinase Enrichment:

    • Add a pre-equilibrated slurry of kinobeads to each lysate sample.

    • Incubate for 1 hour at 4°C with gentle rotation.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the beads using an appropriate elution buffer (e.g., SDS-PAGE sample buffer).

    • Perform in-gel or in-solution trypsin digestion of the eluted proteins.

    • Desalt the resulting peptides using a C18 StageTip.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the peptide samples by nano-LC-MS/MS on a high-resolution mass spectrometer.

    • Identify and quantify the proteins using a proteomics software suite (e.g., MaxQuant).

    • For each identified kinase, plot the relative abundance against the inhibitor concentration to generate competition binding curves and determine apparent Kd values.

Protocol 3: Cellular Thermal Shift Assay (CETSA) with Western Blot Readout

This protocol outlines the original CETSA method for validating target engagement in intact cells.[6]

  • Cell Treatment:

    • Culture cells in a suitable format (e.g., 6-well plates).

    • Treat the cells with the test inhibitor at a fixed, high concentration (e.g., 10-50x the cellular IC50) or a vehicle control for 1-2 hours at 37°C.

  • Heat Challenge:

    • Harvest the cells, wash, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes in a PCR cycler using a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a cooling step to 4°C for 3 minutes.

  • Lysis and Fractionation:

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Separate the soluble fraction from the precipitated/aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Detection:

    • Transfer the supernatant (soluble fraction) to a new tube.

    • Denature the samples by adding SDS-PAGE loading buffer and boiling.

    • Analyze the samples by SDS-PAGE and Western blot using a primary antibody specific for the target protein of interest (e.g., Kinase X).

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • For each temperature point, normalize the band intensity to the intensity at the lowest temperature (e.g., 40°C).

    • Plot the normalized intensity against the temperature to generate a melting curve for both the vehicle- and inhibitor-treated samples. The shift between these curves (ΔTm) represents the thermal stabilization induced by the inhibitor.

References

  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022). UKM Medical Molecular Biology Institute. [Link]

  • Rudolph, J., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. PubMed. [Link]

  • Patricelli, M. P., et al. (2011). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. PMC. [Link]

  • Martinez Molina, D., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]

  • Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. (n.d.). ResearchGate. [Link]

  • Zhang, T., et al. (2015). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. NIH. [Link]

  • Optimized chemical proteomics assay for kinase inhibitor profiling. (2015). Semantic Scholar. [Link]

  • Jarzab, A., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2024). Celtarys Research. [Link]

  • Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. (n.d.). ACS Publications. [Link]

  • KINASE PROFILING & SCREENING. (n.d.). Reaction Biology. [Link]

  • A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. (2022). bioRxiv. [Link]

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  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2012). PubMed Central. [Link]

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Head-to-head comparison of different synthetic routes to the tetrahydrofuro[3,2-c]pyridine core

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Strategic Synthesis

The tetrahydrofuro[3,2-c]pyridine scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and biologically active compounds. Its unique three-dimensional structure has made it a focal point in medicinal chemistry for developing novel therapeutics, including kinase inhibitors and antipsychotic agents.[1] The efficient construction of this core is paramount for drug discovery and development programs.

This guide provides a head-to-head comparison of the most prominent synthetic strategies for assembling the tetrahydrofuro[3,2-c]pyridine core. We will delve into the mechanistic underpinnings, practical applications, and inherent limitations of each route, offering field-proven insights to guide your synthetic planning.

Strategic Decision Framework for Synthesis

Choosing the optimal synthetic route depends on several factors, including the desired substitution pattern, stereochemical requirements, scale of synthesis, and the availability of starting materials. The following diagram illustrates a logical approach to selecting a suitable strategy.

G cluster_start cluster_main_path cluster_details start Define Target Molecule (Substitution, Stereochemistry) q1 Need for C4-Substituent? (e.g., Aryl, Alkyl) start->q1 r1 Pictet-Spengler Reaction q1->r1  Yes q2 Starting from 3-Substituted Furans? q1->q2  No   d1 Advantages: - Convergent - Readily available aldehydes - Mild conditions r1->d1 r2 Intramolecular Friedel-Crafts q2->r2  Yes q3 Building Pyridine Ring onto Furan Precursor? q2->q3  No   d2 Advantages: - Good for specific isomers - Can build complexity on furan first r2->d2 r3 [4+2] Cycloaddition (Diels-Alder) q3->r3  Yes d3 Advantages: - High atom economy - Potential for stereocontrol - Access to diverse analogs r3->d3

Caption: Decision workflow for selecting a primary synthetic route.

Route 1: The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a robust and widely utilized method for constructing the tetrahydrofuro[3,2-c]pyridine skeleton.[2] This acid-catalyzed reaction involves the condensation of a furan-ethylamine derivative with an aldehyde or ketone, followed by an intramolecular electrophilic cyclization.

General Concept & Mechanism

The reaction proceeds through the formation of a Schiff base from the furan-ethylamine and an aldehyde. Under acidic conditions, this intermediate is protonated to form a highly electrophilic iminium ion. The electron-rich C3 position of the furan ring then acts as a nucleophile, attacking the iminium ion to forge the new carbon-carbon bond and close the piperidine ring.

G cluster_reactants Reactants cluster_intermediates Mechanism cluster_product Product R1 Furan-ethylamine I1 Schiff Base Formation plus1 + R2 Aldehyde (R-CHO) I2 Iminium Ion Generation (H+) I1->I2 Acid Catalyst I3 Intramolecular Cyclization I2->I3 Electrophilic Attack P Tetrahydrofuro[3,2-c]pyridine I3->P

Caption: Key steps of the Pictet-Spengler reaction pathway.

Key Experimental Protocol

A semi-one-pot method has been developed for the synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines.[3][4][5]

Materials:

  • 2-(5-methylfuran-2-yl)ethanamine

  • Substituted aromatic aldehyde (e.g., benzaldehyde)

  • Dry Acetonitrile

  • Glacial Acetic Acid

  • Concentrated Hydrochloric Acid

  • Saturated aqueous Sodium Hydroxide

Procedure:

  • To a solution of the selected aldehyde (1.0 mmol) in dry acetonitrile (1 mL), add 2-(5-methylfuran-2-yl)ethanamine (1.0 mmol).

  • Stir the mixture at room temperature for 1 hour to form the imine intermediate.

  • Add a mixture of glacial acetic acid and concentrated hydrochloric acid as the catalyst.

  • Heat the reaction mixture at a temperature between 50-70°C and monitor by TLC until the reaction is complete (typically 3-48 hours).[6]

  • After cooling, neutralize the reaction mixture with a saturated aqueous sodium hydroxide solution.

  • Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Scope and Limitations

This method is particularly effective for synthesizing 4-substituted analogs. A key insight is that the electronic nature of the aldehyde significantly impacts the yield.[7]

  • Electron-donating groups on the aromatic aldehyde generally lead to higher yields due to the stabilization of the intermediate iminium cation.[3][6]

  • Electron-withdrawing groups can deactivate the iminium ion, leading to lower yields and sometimes favoring the formation of byproducts like 1,4-diketones through acid-catalyzed hydrolysis of the furan ring.[4][7]

  • Significant tarring can be an issue, especially under harsh acidic conditions, due to the instability of intermediate dihydrofuro[3,2-c]pyridines.[3][6][8]

Route 2: Intramolecular Cyclization Strategies

Another major class of synthesis involves the formation of the piperidine ring via intramolecular cyclization onto a pre-functionalized furan. The most common variant is an intramolecular Friedel-Crafts alkylation.

General Concept & Mechanism

This approach typically starts with a 3-substituted furan bearing a side chain with a suitable leaving group or a precursor to an electrophile (like an alcohol or alkene).[3][7] Upon activation with a Lewis or Brønsted acid, a carbocation is generated on the side chain, which is then attacked by the electron-rich C2 position of the furan ring to form the six-membered ring.

Key Features
  • Starting Materials: Relies on the availability of 3-substituted furans, which can be less accessible than their 2-substituted counterparts.[3][7]

  • Electrophiles: The electrophilic partner for the cyclization can be generated from alcohols, alkenes, or acetylenes on the side chain.[3][7]

  • Catalysis: Gold(I) catalysts have been effectively used in domino sequences involving dearomatization/ipso-cyclization/Michael-type Friedel-Crafts alkylation to build this core.[3][7]

Advantages and Disadvantages

The primary advantage is the ability to construct specific isomers that may not be accessible via other routes. However, the synthesis of the required 3-substituted furan precursors can be multi-step, reducing the overall efficiency compared to more convergent approaches like the Pictet-Spengler reaction.

Route 3: Cycloaddition Approaches

[4+2] cycloaddition reactions, specifically the Diels-Alder reaction, represent a powerful, atom-economical strategy for constructing the core heterocyclic system.[9] This can involve either a furan acting as the diene or the construction of the pyridine ring through a hetero-Diels-Alder reaction.

General Concept & Mechanism

In a normal-electron-demand Diels-Alder reaction, an electron-rich furan derivative can react with a suitable dienophile to form an oxabicyclic adduct.[10][11] Subsequent transformations can then elaborate this adduct into the final tetrahydrofuro[3,2-c]pyridine structure. Alternatively, an inverse-electron-demand hetero-Diels-Alder reaction can be employed, where a nitrogen-containing diene (an aza-diene) reacts with an alkene to form the tetrahydropyridine ring directly.

Key Features
  • Atom Economy: Diels-Alder reactions are highly atom-efficient, a key principle of green chemistry.[10]

  • Stereocontrol: The concerted nature of the cycloaddition allows for excellent control over the stereochemistry of the newly formed ring, which is a significant advantage for synthesizing specific stereoisomers.[11]

  • Limitations: Simple furans are often poor dienes, and furoic acids or their derivatives, which are readily available from biomass, are electron-poor and typically unreactive. However, recent work has shown that using water as a solvent or converting furoic acids to their carboxylate salts can enhance reactivity.

Head-to-Head Performance Comparison

The following table summarizes the key performance indicators for each synthetic strategy, providing a clear basis for comparison.

FeaturePictet-Spengler ReactionIntramolecular Friedel-Crafts[4+2] Cycloaddition (Diels-Alder)
Overall Yield Moderate to Good (Highly substrate dependent)[3][4]Variable (Depends on precursor synthesis)Potentially High (but can be limited by furan reactivity)[9]
Number of Steps Convergent (Often 1-2 steps from key precursors)[3]Multi-step (Precursor synthesis required)[7]Convergent (Can be a single key step)
Stereocontrol Generally poor unless chiral auxiliaries or catalysts are usedCan be directed by precursor stereochemistryExcellent potential for diastereoselectivity[11]
Substrate Scope Good for C4-aryl/alkyl; limited by electronics[7]Dependent on functionalized furan availability[3]Broad potential, but sensitive to diene/dienophile electronics[10]
Reaction Conditions Mild to moderate acidic conditions (50-70°C)[6]Often requires strong Lewis or Brønsted acidsVaries from thermal to catalyzed conditions
Key Advantage Operational simplicity and use of accessible starting materials[3]Access to specific substitution patternsHigh atom economy and stereochemical control
Key Disadvantage Side reactions (tarring, hydrolysis) with certain substrates[6][8]Accessibility and length of synthesis for precursors[3][7]Limited reactivity of simple or electron-poor furans

Conclusion and Expert Recommendations

The Pictet-Spengler reaction remains the workhorse for the synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines due to its operational simplicity and the commercial availability of starting materials.[1][3] It is particularly well-suited for library synthesis in early-stage drug discovery, provided that aldehydes with electron-donating or neutral substituents are used. For substrates with electron-withdrawing groups, significant optimization is required to mitigate byproduct formation.[6][8]

Intramolecular Friedel-Crafts and related cyclizations are more specialized, offering a strategic advantage when a specific substitution pattern, particularly on the furan portion of the core, is required from the outset. This route is best employed when the target's complexity justifies a longer, more linear synthesis of the necessary precursor.

[4+2] Cycloaddition strategies hold the most promise for green and stereocontrolled synthesis. While challenges with furan reactivity persist, ongoing research into catalysis and reaction conditions is expanding the utility of this approach. This route is highly recommended for programs where controlling multiple stereocenters is a critical objective.

Ultimately, the choice of synthesis is a strategic one. By understanding the causality behind the experimental choices and the inherent trade-offs of each route, researchers can more effectively navigate the path to their target tetrahydrofuro[3,2-c]pyridine derivatives.

References

  • BenchChem. Application Notes & Protocols: Synthesis of Furo[3,2-c]pyridine Derivatives via Pictet-Spengler Reaction.
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  • Mendogralo, E. Y., & Uchuskin, M. G. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry.
  • Mendogralo, E. Y., & Uchuskin, M. G. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. ResearchGate.
  • BenchChem. Synthesis of Novel 2,3-Dihydrofuro[3,2-c]pyridine Derivatives: An In-depth Technical Guide.
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  • Mendogralo, E. Y., & Uchuskin, M. G. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet-Spengler reaction. Beilstein Journal of Organic Chemistry, 19, 991-997. Available from: [Link]

  • WordPress. Cycloaddition/ Diels-Alder Approaches.
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  • Douglas, C. J., & Overman, L. E. (2004). Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches. Organic Chemistry Frontiers.
  • De Vreese, R., Stevens, C. V., & Avontuur, C. M. (2021). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. RSC Advances, 11(35), 21543-21547. Available from: [Link]

  • Ershov, M. A., et al. (2021). Diels–Alder Cycloadditions of Bio-Derived Furans with Maleimides as a Sustainable «Click» Approach towards Molecular, Macromolecular and Hybrid Systems. Molecules, 27(1), 2. Available from: [Link]

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A Comparative Benchmarking Guide: Novel Tetrahydrofuropyridine Analogs Versus Standard-of-Care Agents for Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical evaluation of a new class of compounds, tetrahydrofuropyridine (THFP) analogs, against established therapeutic agents for Alzheimer's disease (AD). As researchers and drug development professionals, our goal is to rigorously assess the potential of these novel molecules to offer improved efficacy, selectivity, or a more favorable safety profile compared to the current standard of care. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary for a thorough head-to-head comparison.

Introduction: The Rationale for Exploring Tetrahydrofuropyridine Analogs in Alzheimer's Disease

Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss.[1] The pathological hallmarks of AD include the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles, leading to synaptic dysfunction and neuronal death.[2]

Current therapeutic strategies primarily focus on symptomatic relief. The standard of care includes acetylcholinesterase (AChE) inhibitors such as donepezil, rivastigmine, and galantamine, which aim to increase the levels of the neurotransmitter acetylcholine in the brain.[3][4][5] Another approved agent, memantine, is an N-methyl-D-aspartate (NMDA) receptor antagonist that modulates glutamatergic neurotransmission to protect against excitotoxicity.[3][6] While these drugs provide modest benefits, there is a pressing need for novel therapeutics that can modify the underlying disease progression.[7]

The tetrahydrofuropyridine scaffold has emerged as a promising starting point for the design of novel central nervous system (CNS) active agents. This heterocyclic system offers a three-dimensional structure that can be readily functionalized to interact with various biological targets. Analogs of the related tetrahydropyridine structure have shown a wide range of biological activities, including neurological effects.[8] Specifically, the fusion of a furan ring to the tetrahydropyridine core in THFP analogs presents unique stereochemical and electronic properties that may allow for potent and selective interactions with key enzymes and receptors implicated in AD pathology.

This guide will focus on benchmarking a hypothetical series of novel THFP analogs against donepezil and memantine, representing the two primary mechanistic classes of currently approved AD drugs. The comparative evaluation will encompass in vitro enzymatic and cell-based assays, as well as in vivo pharmacokinetic and efficacy studies in a relevant animal model of AD.

Experimental Design: A Multi-tiered Approach to Benchmarking

A robust benchmarking study requires a multi-tiered approach that progressively evaluates the pharmacological properties of the novel THFP analogs in comparison to the reference compounds. The experimental workflow is designed to first establish in vitro activity and selectivity, followed by an assessment of their pharmacokinetic profiles and, ultimately, their in vivo efficacy.

Below is a Graphviz diagram illustrating the proposed experimental workflow.

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_pk Pharmacokinetic Profiling cluster_in_vivo In Vivo Efficacy Studies a Primary Target Engagement Assays (AChE, BACE1, MAO) b Secondary Target & Selectivity Assays a->b Active Compounds c Cell-Based Neuroprotection Assays (e.g., against oxidative stress, Aβ toxicity) b->c Selective Compounds d In Vitro ADME (Metabolic Stability, Permeability) c->d Lead Candidates e In Vivo PK in Rodents (Oral Bioavailability, Brain Penetration) d->e f Alzheimer's Disease Mouse Model (e.g., 5XFAD) e->f Brain-Penetrant Candidates g Behavioral Assays (e.g., Morris Water Maze) f->g h Neuropathological Analysis (Aβ plaques, neuroinflammation) g->h

Caption: High-level experimental workflow for benchmarking THFP analogs.

In Vitro Benchmarking Protocols

The initial phase of the comparison focuses on in vitro assays to determine the potency and selectivity of the THFP analogs against key AD-related targets.

Primary Target Engagement Assays

Given the established therapeutic mechanisms, the primary targets for initial screening will be Acetylcholinesterase (AChE), Beta-secretase 1 (BACE1), and Monoamine Oxidase (MAO).

Rationale: To determine if the THFP analogs share the mechanism of action of donepezil. AChE inhibitors are a cornerstone of AD therapy.[9]

Protocol:

  • Assay Principle: The assay is based on the Ellman method, where AChE hydrolyzes acetylthiocholine to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow product, which can be measured spectrophotometrically at 412 nm.[10]

  • Reagents: Human recombinant AChE, acetylthiocholine iodide, DTNB, phosphate buffer (pH 8.0), test compounds (THFP analogs, donepezil).

  • Procedure:

    • Prepare serial dilutions of the test compounds and donepezil in the assay buffer.

    • In a 96-well plate, add 20 µL of each compound dilution.

    • Add 140 µL of DTNB solution and 20 µL of AChE solution to each well.

    • Incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding 20 µL of acetylthiocholine solution.

    • Measure the absorbance at 412 nm every 2 minutes for 10 minutes using a microplate reader.

    • Calculate the rate of reaction for each concentration and determine the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).

Rationale: BACE1 is the rate-limiting enzyme in the production of Aβ peptides. Inhibition of BACE1 is a major therapeutic strategy for AD.[11]

Protocol:

  • Assay Principle: This is a fluorescence resonance energy transfer (FRET) assay. A specific BACE1 substrate peptide is labeled with a fluorophore and a quencher. In the absence of an inhibitor, BACE1 cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence.[12][13]

  • Reagents: Human recombinant BACE1, BACE1 FRET substrate, sodium acetate buffer (pH 4.5), test compounds (THFP analogs), and a known BACE1 inhibitor as a positive control.

  • Procedure:

    • Add test compounds at various concentrations to the wells of a black 96-well plate.

    • Add the BACE1 enzyme to each well and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding the FRET substrate.

    • Measure the fluorescence (e.g., excitation at 335-345 nm, emission at 485-510 nm) every 5 minutes for 30-60 minutes.[12]

    • Determine the IC50 values for each compound.

Rationale: MAO-B levels are elevated in the brains of AD patients and contribute to oxidative stress. MAO inhibitors are used in the treatment of other neurological disorders and have been investigated for AD.[14][15]

Protocol:

  • Assay Principle: A fluorometric assay where MAO enzymes oxidize a substrate (e.g., p-tyramine), producing H₂O₂. The H₂O₂ is then detected using a probe that generates a fluorescent product.[16]

  • Reagents: Human recombinant MAO-A and MAO-B, p-tyramine, horseradish peroxidase, fluorescent probe (e.g., Amplex Red), phosphate buffer (pH 7.4), test compounds, and known MAO inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B).

  • Procedure:

    • In a 96-well plate, add test compounds and the respective MAO enzyme (MAO-A or MAO-B).

    • Incubate for 10 minutes at 37°C.

    • Add the substrate and the detection mix.

    • Incubate for 20-30 minutes at 37°C, protected from light.

    • Measure the fluorescence (e.g., excitation at 530 nm, emission at 585 nm).[14]

    • Calculate the IC50 values for both MAO-A and MAO-B to assess potency and isoform selectivity.

Cell-Based Neuroprotection Assays

Rationale: To evaluate the ability of the THFP analogs to protect neurons from stressors relevant to AD pathology, such as oxidative stress and Aβ-induced toxicity.

Protocol (General):

  • Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y) or primary cortical neurons.[17]

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere and differentiate.

    • Pre-treat the cells with various concentrations of THFP analogs, donepezil, or memantine for 2-24 hours.[18]

    • Induce neurotoxicity by adding a stressor, such as:

      • Oxidative Stress: Hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP).[19]

      • Excitotoxicity: Glutamate.[20]

      • Aβ Toxicity: Oligomeric Aβ peptides.[18]

    • Incubate for an additional 24 hours.

    • Assess cell viability using a standard method such as the MTT or PrestoBlue assay.[18]

    • Quantify the protective effect of the compounds by comparing the viability of treated cells to untreated, stressed controls.

Pharmacokinetic Profiling

A critical step in drug development is to assess the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the lead candidates.[21]

In Vitro ADME
  • Metabolic Stability: Incubate compounds with liver microsomes to determine their metabolic half-life.

  • Permeability: Use a Caco-2 or PAMPA assay to predict intestinal absorption and blood-brain barrier penetration.

In Vivo Pharmacokinetics in Rodents
  • Administer promising THFP analogs and reference drugs to rodents (e.g., rats or mice) via oral and intravenous routes.

  • Collect blood and brain tissue samples at various time points.

  • Analyze drug concentrations using LC-MS/MS.

  • Calculate key pharmacokinetic parameters such as half-life, clearance, volume of distribution, oral bioavailability, and brain-to-plasma ratio.[22]

In Vivo Efficacy in an Alzheimer's Disease Mouse Model

The most promising candidates with good in vitro activity and favorable pharmacokinetic profiles will be advanced to in vivo efficacy studies.

Animal Model: 5XFAD transgenic mice are a commonly used and aggressive amyloid model of AD, exhibiting Aβ accumulation and cognitive deficits at a relatively young age.[1][23]

Behavioral Assays

Rationale: To assess the impact of the compounds on cognitive function.

  • Morris Water Maze: A test of spatial learning and memory. Mice are trained to find a hidden platform in a pool of water. The time taken to find the platform (escape latency) is measured over several days.

  • Contextual Fear Conditioning: A test of associative learning and memory. Mice learn to associate a specific environment (context) with an aversive stimulus (mild foot shock). Memory is assessed by measuring the freezing response when the mouse is returned to that context.[1]

Neuropathological Analysis

Rationale: To determine if the compounds can modify the underlying pathology of AD.

  • After the behavioral testing, the mice are euthanized, and their brains are collected.

  • Immunohistochemistry: Brain sections are stained with antibodies to detect Aβ plaques and markers of neuroinflammation (e.g., activated microglia and astrocytes).[24]

  • Biochemical Analysis: Brain homogenates can be analyzed by ELISA or Western blot to quantify the levels of soluble and insoluble Aβ peptides.

Comparative Data Summary

All quantitative data should be summarized in tables for easy comparison.

Table 1: In Vitro Potency and Selectivity

CompoundAChE IC50 (nM)BACE1 IC50 (nM)MAO-A IC50 (nM)MAO-B IC50 (nM)Neuroprotection (EC50, µM) vs. Aβ
THFP Analog 1
THFP Analog 2
Donepezil
Memantine

Table 2: Pharmacokinetic Parameters in Rats

CompoundT½ (h)CL (mL/min/kg)Vd (L/kg)F (%)Brain/Plasma Ratio
THFP Analog 1
Galantamine ~7~300175~90%
Memantine ~3-4

(Note: Galantamine and Memantine data are included as representative examples of existing AD drugs.[22][25][26])

Table 3: In Vivo Efficacy in 5XFAD Mice

Treatment GroupMorris Water Maze (Escape Latency, Day 5)Contextual Fear Conditioning (% Freezing)Aβ Plaque Load (% Area)
Vehicle
THFP Analog 1
Donepezil
Memantine

Conclusion

This guide provides a structured and scientifically rigorous approach to benchmarking novel tetrahydrofuropyridine analogs against the current standard of care for Alzheimer's disease. By systematically evaluating the in vitro activity, pharmacokinetic properties, and in vivo efficacy of these new chemical entities, researchers can make informed decisions about their therapeutic potential. The ultimate goal is to identify drug candidates that not only manage the symptoms of AD but also modify the course of this devastating disease.

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A Comparative Guide to X-ray Crystallography for Absolute Configuration Determination of 4,5,6,7-Tetrahydrofuro[3,2-C]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule, its absolute configuration, is a critical determinant of its pharmacological activity. For chiral molecules such as the derivatives of 4,5,6,7-tetrahydrofuro[3,2-c]pyridine, a scaffold of interest for central nervous system agents, establishing the correct enantiomer is not merely a regulatory hurdle but a fundamental aspect of ensuring therapeutic efficacy and safety.[1] This guide provides an in-depth technical comparison of X-ray crystallography with other prevalent methods for absolute configuration determination, grounded in experimental principles and practical considerations for researchers in the pharmaceutical sciences.

The Unambiguous Power of X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for the determination of molecular and structural elucidation at an atomic level, including absolute stereochemistry.[2] Its power lies in its ability to provide a direct, three-dimensional visualization of the molecule, leaving no ambiguity about the spatial arrangement of its atoms. The determination of absolute configuration through X-ray crystallography hinges on the phenomenon of anomalous dispersion (or anomalous scattering).[3][4]

When X-rays interact with electrons, a phase shift can occur if the X-ray's energy is close to the absorption edge of an atom.[3][5] This effect, most pronounced for heavier atoms, breaks Friedel's Law, which states that the intensities of diffraction spots (hkl) and their inverse (-h-k-l), known as Bijvoet pairs, are equal.[6][7] The subtle intensity differences between these pairs provide the crucial information to distinguish between a molecule and its mirror image.

A critical value in the crystallographic refinement process is the Flack parameter, a single value that indicates the absolute structure.[6] A Flack parameter close to 0 suggests the refined model has the correct absolute configuration, while a value near 1 indicates the inverted structure is correct.[6][8] A value around 0.5 may point to a racemic crystal or twinning.[6] It is crucial to interpret the Flack parameter in conjunction with its standard uncertainty; a small uncertainty is necessary for a confident assignment.[8] Modern crystallographic software also provides the Hooft parameter, which offers a statistically more robust analysis based on Bayesian methods.[8]

Experimental Workflow: From Powder to Structure

The journey from a synthesized this compound derivative to its absolute configuration is a multi-step process that demands meticulous execution.

Caption: Workflow for absolute configuration determination by X-ray crystallography.

  • Synthesis and Purification: Begin with an enantiomerically pure sample of the this compound derivative. The synthesis can be achieved through methods like the Pictet-Spengler reaction.[9][10][11] Purity is paramount, as impurities can hinder crystallization.

  • Single Crystal Growth: This is often the most challenging step.[2]

    • Solvent Selection: Screen a variety of solvents to find one in which the compound has moderate solubility.[12]

    • Crystallization Techniques:

      • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered vial.[13][14]

      • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial inside a larger sealed container with a more volatile anti-solvent.[13]

      • Liquid-Liquid Diffusion: Carefully layer a solution of the compound with a miscible anti-solvent.[2]

    • Patience is Key: Crystal growth can take anywhere from a few hours to several weeks.

  • Crystal Selection and Mounting: Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects. Mount the crystal on a goniometer head.

  • X-ray Data Collection:

    • Mount the goniometer on the diffractometer.

    • Center the crystal in the X-ray beam.

    • Collect a full sphere of diffraction data, ensuring that Bijvoet pairs are measured accurately. Using copper (Cu Kα) radiation can enhance the anomalous scattering signal for molecules containing only light atoms like oxygen.[3]

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of reflection intensities.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Build a molecular model into the electron density and refine the atomic positions and thermal parameters against the experimental data.

  • Absolute Configuration Determination:

    • During the final stages of refinement, introduce the Flack parameter.

    • Analyze the refined Flack parameter and its standard uncertainty. A value close to 0 with a low standard uncertainty (typically < 0.1) confirms the correctness of the assigned stereochemistry.[8]

    • For further confidence, especially in cases with weak anomalous scattering, calculate the Hooft parameter.

  • Validation and Reporting:

    • Generate a final crystallographic information file (CIF) and a detailed report including the refined structure, key geometric parameters, and a definitive statement on the absolute configuration supported by the Flack and/or Hooft parameters.

Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography is definitive, it is not always feasible. The primary bottleneck is the requirement for high-quality single crystals.[15][16] When crystallization is unsuccessful, other spectroscopic methods, coupled with quantum chemical calculations, provide powerful alternatives.[17][18]

FeatureX-ray Crystallography (Anomalous Dispersion)Vibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)NMR Spectroscopy (Mosher's Method)
Principle Measures the diffraction pattern of X-rays by a single crystal. Anomalous dispersion effects allow for the direct determination of the 3D structure.[19]Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[15][19]Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore.[18][19]Involves the formation of diastereomeric esters with a chiral derivatizing agent, whose distinct NMR spectra allow for the deduction of the stereochemistry.[19][]
Sample Requirement High-quality single crystal (microgram to milligram scale).[19]Solution or neat liquid (milligram scale).[16]Solution (microgram to milligram scale), requires a UV-Vis chromophore.[21]Derivatized sample in solution (milligram scale).[15]
Experimental Time Hours to days (including crystal growth).Minutes to hours.Minutes.Hours (including derivatization and NMR acquisition).
Confidence Level High (often considered absolute proof).High (with robust theoretical calculations).High (dependent on conformational analysis and presence of suitable chromophores).Moderate to High (dependent on the rigidity of the diastereomeric complex).
Key Advantage Unambiguous, direct 3D structure determination.Applicable to a wide range of molecules in solution, no crystallization needed.[16]High sensitivity, requires small sample amounts.Utilizes widely available NMR instrumentation.
Key Limitation Requires a high-quality single crystal.[15]Requires specialized instrumentation and complex quantum chemical calculations.[16][22]Requires a chromophore near the stereocenter; interpretation can be complex for flexible molecules.[18][21]Requires chemical derivatization, which may not be straightforward and can introduce complications.[15]

The choice of method depends on the specific circumstances of the research project.

G start Chiral this compound Derivative Synthesized crystal Attempt Crystallization start->crystal success High-Quality Crystal? crystal->success xray Perform X-ray Crystallography success->xray Yes no_crystal No Suitable Crystals success->no_crystal No final_xray Absolute Configuration Determined xray->final_xray spectro Choose Spectroscopic Method no_crystal->spectro chromophore UV-Vis Chromophore Present? spectro->chromophore ecd Perform ECD Spectroscopy & Calculations chromophore->ecd Yes vcd Perform VCD Spectroscopy & Calculations chromophore->vcd No final_spectro Absolute Configuration Assigned ecd->final_spectro derivatize Can it be derivatized easily? vcd->derivatize derivatize->vcd No, rely on VCD nmr Perform NMR with Chiral Derivatizing Agent (e.g., Mosher's Method) derivatize->nmr Yes nmr->final_spectro

Caption: Decision tree for selecting a method for absolute configuration determination.

Conclusion

For the unambiguous determination of the absolute configuration of this compound derivatives, single-crystal X-ray crystallography remains the definitive method. Its ability to provide a direct visualization of the molecular structure through the analysis of anomalous dispersion is unparalleled. However, the practical challenge of obtaining suitable crystals necessitates a working knowledge of alternative chiroptical techniques. Vibrational Circular Dichroism is a powerful and broadly applicable alternative for molecules in solution, while Electronic Circular Dichroism offers high sensitivity for compounds with appropriate chromophores. NMR-based methods, though requiring chemical modification, can also provide reliable assignments. A strategic, multi-faceted approach, guided by the properties of the compound and the available resources, will ensure the confident and accurate assignment of absolute configuration, a cornerstone of modern drug development.

References

  • Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. MDPI. [Link]

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  • organic papers. University of Kentucky X-Ray Crystallography Facility. [Link]

  • Research on the Structure of the Tetrahydrofuran Complex of 2,4,6-Trinitro-3-Hydroxypyridine Silver. National Institutes of Health. [Link]

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A Senior Application Scientist's Guide to Comparing the In Vitro Metabolic Stability of 4,5,6,7-Tetrahydrofuro[3,2-C]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for assessing and comparing the in vitro metabolic stability of novel 4,5,6,7-tetrahydrofuro[3,2-c]pyridine compounds. As researchers and drug development professionals, understanding a compound's metabolic fate is a cornerstone of preclinical assessment. Rapid metabolism can lead to poor bioavailability and short duration of action, while unexpectedly stable compounds could pose challenges with clearance and accumulation. This document offers field-proven insights and detailed protocols to generate robust, comparative data, enabling informed decisions in lead optimization.

The this compound scaffold is a privileged structure in medicinal chemistry, appearing in compounds targeting a range of biological pathways. However, like many heterocyclic systems, it can be susceptible to metabolic modification by hepatic enzymes.[1][2][3][4] Our objective is to not only measure stability but to understand it in a comparative context, guiding the next synthesis cycle toward analogues with superior pharmacokinetic profiles.

Fundamental Principles of In Vitro Metabolic Stability

Metabolism is the body's process of chemically modifying xenobiotics, primarily in the liver, to facilitate their excretion.[5] These biotransformations are categorized into Phase I (functionalization) and Phase II (conjugation) reactions.

  • Phase I Metabolism: Primarily mediated by the Cytochrome P450 (CYP450) superfamily of heme-containing monooxygenases.[6][7][8] These enzymes introduce or expose functional groups (e.g., hydroxyl, amine) through oxidation, reduction, or hydrolysis, making the molecule more polar.[9] For the tetrahydrofuropyridine core, likely sites of oxidation include the saturated pyridine ring and the furan ring.

  • Phase II Metabolism: Involves the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules such as glucuronic acid (via UGTs), sulfate (via SULTs), or glutathione. This further increases water solubility for efficient elimination.

In vitro assays provide a reliable and high-throughput means to predict a compound's susceptibility to these processes.[10][11] The key parameter we derive is intrinsic clearance (CLint) , which represents the inherent ability of liver enzymes to metabolize a drug, independent of physiological factors like blood flow.[12][13]

Comparative Experimental Design: A Tale of Three Compounds

To illustrate the principles, we will design a study comparing three hypothetical analogues:

  • Compound A: The parent this compound scaffold.

  • Compound B: An analogue of A with a fluorine atom added at a suspected "metabolic hot spot" to block CYP450-mediated oxidation.

  • Compound C: An analogue of A with a bulky t-butyl group intended to sterically hinder the approach of metabolic enzymes.

Our goal is to determine if these rational design strategies successfully enhance metabolic stability. We will employ two complementary gold-standard assays: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay .

Key In Vitro Methodologies

Liver Microsomal Stability Assay

This is a workhorse assay in early drug discovery.[14] Liver microsomes are subcellular fractions containing the endoplasmic reticulum, where most CYP450 enzymes are located.[15] This assay is cost-effective, high-throughput, and specifically isolates Phase I metabolism.[12][15]

Causality Behind Experimental Choices:

  • Why Microsomes? They provide a concentrated source of Phase I enzymes (CYP450s).[15]

  • Why NADPH? The CYP450 catalytic cycle is dependent on the cofactor Nicotinamide Adenine Dinucleotide Phosphate (NADPH) as an electron donor.[6][16][17] Including an NADPH-regenerating system ensures the cofactor is not depleted during the incubation.[18] A control incubation without NADPH is critical to confirm that degradation is enzymatic and not due to chemical instability.[17]

  • Why Controls? High-clearance (e.g., Verapamil) and low-clearance (e.g., Diazepam) controls are included to validate the activity of the microsomal batch and the overall assay performance.[12]

  • Compound Preparation: Prepare 10 mM stock solutions of test compounds (A, B, C) and controls in DMSO. Create a 100 µM working solution by diluting the stock in buffer (e.g., 0.1 M potassium phosphate, pH 7.4).[14][17]

  • Reaction Mixture Preparation: In a 96-well plate, prepare the main reaction mix containing pooled human liver microsomes (final concentration ~0.5 mg/mL) and an NADPH-regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer.[16][17]

  • Initiation & Incubation: Pre-warm the reaction plate to 37°C. Initiate the reaction by adding a small volume of the test compound working solution to the reaction mixture (final substrate concentration ~1-3 µM).[12][17]

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a 3-5 fold volume of ice-cold acetonitrile containing an internal standard (IS).[14][15] The T=0 sample is prepared by adding the quenching solution before the test compound.

  • Sample Processing: Centrifuge the plate at high speed (e.g., 4000 x g) for 10 minutes to precipitate the microsomal proteins.[18]

  • Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[19]

Hepatocyte Stability Assay

While microsomes are excellent for assessing Phase I metabolism, they lack the full complement of metabolic machinery. Hepatocytes (intact liver cells) contain both Phase I and Phase II enzymes, as well as the necessary cofactors in a more physiologically relevant environment.[5][20] This assay provides a more comprehensive picture of overall hepatic clearance.[12][21][22]

Causality Behind Experimental Choices:

  • Why Hepatocytes? They provide the "gold standard" in vitro system, containing a full suite of Phase I and II enzymes and cofactors, and also account for compound uptake into the cell.[5][20][21]

  • Why Cryopreserved? Cryopreserved primary human hepatocytes offer convenience and allow for the pooling of multiple donors, averaging out inter-individual variability in enzyme expression.

  • Why Cell Density Matters: The concentration of hepatocytes (e.g., 0.5-1.0 x 10^6 cells/mL) is controlled to ensure the metabolic rate is linear and not limited by substrate availability.[22][23]

  • Hepatocyte Preparation: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and dilute them into pre-warmed incubation medium to the desired cell density (e.g., 0.5 x 10^6 viable cells/mL).[23]

  • Compound Preparation: Prepare test compound working solutions (typically 1 µM final concentration) in the same incubation medium.[22][23]

  • Initiation & Incubation: Add the hepatocyte suspension to a 96-well plate. Pre-incubate at 37°C with gentle shaking. Initiate the reaction by adding the compound working solution.[20][21]

  • Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction by transferring an aliquot of the cell suspension into ice-cold acetonitrile with an internal standard.[21][22]

  • Sample Processing & Analysis: Centrifuge the samples to pellet cell debris and precipitated protein. Analyze the supernatant by LC-MS/MS.[20]

Visualization of Experimental Workflow

Caption: Workflow for in vitro metabolic stability assays.

Analytical Quantification: The Gold Standard of LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical technique for this application.[19][24][25]

  • Expertise: LC provides the physical separation of the parent compound from potential metabolites and matrix components.[26] MS/MS provides two levels of mass filtering (using a precursor ion and a specific product ion in a mode called Multiple Reaction Monitoring or MRM), which delivers exceptional sensitivity and specificity.[15][21] This allows for accurate quantification even in complex biological matrices.[19][25]

  • Trustworthiness: The use of a stable isotope-labeled internal standard (if available) or a structurally similar analogue is crucial. The ratio of the analyte peak area to the IS peak area is used for quantification, which corrects for variability in sample processing and instrument response, ensuring the data is robust and reproducible.[25]

Data Analysis and Interpretation

The primary data from the LC-MS/MS is the peak area ratio of the test compound relative to the internal standard at each time point.

  • Calculate Percent Remaining: % Remaining = (Peak Area Ratio at time Tx / Peak Area Ratio at time T0) * 100

  • Determine the Elimination Rate Constant (k): Plot the natural logarithm (ln) of the % Remaining against time. The slope of this line is the negative elimination rate constant (-k).[15][27]

  • Calculate Half-Life (t½): The half-life is the time required for 50% of the compound to be metabolized. t½ (min) = 0.693 / k[15]

  • Calculate Intrinsic Clearance (CLint): This calculation scales the rate of elimination to the amount of protein or cells used in the incubation.[27]

    • For Microsomes: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume µL / mg microsomal protein)[14]

    • For Hepatocytes: CLint (µL/min/10^6 cells) = (0.693 / t½) * (Incubation Volume µL / number of cells in 10^6)[22][27]

CompoundAssay TypeHalf-Life (t½, min)Intrinsic Clearance (CLint)Stability Category
Compound A Microsomes2555.4 µL/min/mg proteinModerate
(Parent)Hepatocytes4025.9 µL/min/10⁶ cellsModerate
Compound B Microsomes> 120< 11.5 µL/min/mg proteinHigh
(Fluorinated)Hepatocytes> 180< 5.8 µL/min/10⁶ cellsHigh
Compound C Microsomes6521.3 µL/min/mg proteinModerate-High
(Steric Hindrance)Hepatocytes9511.0 µL/min/10⁶ cellsModerate-High
Verapamil Microsomes12115.5 µL/min/mg proteinLow (Control)
(Control)Hepatocytes1857.8 µL/min/10⁶ cellsLow (Control)

Interpretation:

  • Compound A shows moderate stability, suggesting it is readily metabolized.

  • Compound B is significantly more stable in both systems. The fluorination strategy was highly effective at blocking metabolism, indicating the original site was indeed a metabolic hot spot.

  • Compound C shows improved stability compared to A, but less so than B. The steric hindrance partially protected the scaffold but was not as effective as targeted metabolic blocking.

The strong correlation between the microsomal and hepatocyte data suggests that Phase I (CYP-mediated) metabolism is the primary clearance pathway for this scaffold.

Potential Metabolic Pathways

Based on the structure, we can hypothesize potential sites of metabolism that medicinal chemists would seek to block.

Caption: Potential Phase I and Phase II metabolic pathways.

Conclusion and Forward Look

This guide outlines a robust, comparative approach to evaluating the in vitro metabolic stability of this compound compounds. By employing both microsomal and hepatocyte assays, researchers can gain a comprehensive understanding of both Phase I and overall hepatic clearance mechanisms. The data generated from these workflows directly informs structure-activity relationships (SAR) and structure-metabolism relationships (SMR), guiding medicinal chemistry efforts to design molecules with optimized pharmacokinetic properties.[1] The clear improvement seen with Compound B in our hypothetical example demonstrates the power of this iterative design-test-analyze cycle in modern drug discovery.

References

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  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available from: [Link]

  • Longdom Publishing. LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Available from: [Link]

  • protocols.io. Metabolic stability assay in human, rat, dog or mouse hepatocytes. Available from: [Link]

  • Domainex. Hepatocyte Stability Assay. Available from: [Link]

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  • National Institutes of Health (NIH). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Available from: [Link]

  • BioDuro. ADME Microsomal Stability Assay. Available from: [Link]

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  • ResearchGate. LC-MS/MS methods for determination of two or more drugs/metabolites. Available from: [Link]

  • Journal of Medicinal Chemistry. Mitigating Heterocycle Metabolism in Drug Discovery. Available from: [Link]

  • JRC Publications Repository. Development of an in vitro metabolic hepatic clearance method. Available from: [Link]

  • ResearchGate. Prediction of the in vitro intrinsic clearance determined in suspensions of human hepatocytes by using artificial neural networks. Available from: [Link]

  • National Institutes of Health (NIH). Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. Available from: [Link]

  • Symeres. How to Conduct an In Vitro Metabolic Stability Study. Available from: [Link]

  • BioIVT. Metabolic Stability Assay Services. Available from: [Link]

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. Available from: [Link]

  • Creative Bioarray. In Vitro Metabolic Stability. Available from: [Link]

  • ResearchGate. Drug Metabolism: Cytochrome P450. Available from: [Link]

  • MDPI. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Available from: [Link]

  • World Journal of Pharmaceutical Research. The role of cytochrome p450 in drug metabolism. Available from: [Link]

  • Metabolon. The Role of CYP450 Enzymes in Drug Metabolism. Available from: [Link]

  • MDPI. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Available from: [Link]

  • PubChem. 4,5,6,7-Tetrahydrothieno(3,2-c)pyridine. Available from: [Link]

  • MDPI. Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. Available from: [Link]

  • PubMed. Synthesis and antibacterial activity of 4,5,6,7-tetrahydro-thieno[3,2-c]pyridine quinolones. Available from: [Link]

  • National Institutes of Health (NIH). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Available from: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4,5,6,7-Tetrahydrofuro[3,2-C]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of a chemical intermediate, from receipt to disposal, is a fundamental responsibility in modern research and development. This guide provides a comprehensive operational plan for the safe and compliant disposal of 4,5,6,7-Tetrahydrofuro[3,2-C]pyridine. As a heterocyclic amine, this compound requires careful handling based on established principles of chemical safety and regulatory compliance.

While a specific Safety Data Sheet (SDS) for this compound is not widely available, a conservative and safe disposal plan can be expertly formulated. This is achieved by assessing the hazards of structurally similar compounds, such as its thiophene analog and the parent pyridine class, and adhering strictly to federal and local hazardous waste regulations. Pyridine and its derivatives are typically flammable, toxic, and irritating, necessitating their classification as hazardous waste.[1][2] Therefore, all materials containing this compound must be managed through a regulated hazardous waste stream.

The U.S. Environmental Protection Agency (EPA) governs the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[3] For academic and research institutions, specific alternative regulations under 40 C.F.R. 262, Subpart K, may apply, offering a framework better suited to the laboratory environment.[4][5][6] This guide is built upon these regulatory foundations to ensure your procedures are not only safe but also fully compliant.

Hazard Assessment and Initial Waste Classification

The foundational step in any disposal protocol is understanding the risks. Based on analogous compounds like 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine, we must assume this compound is harmful if swallowed and is a skin and eye irritant.[7][8][9] Consequently, all waste generated—including the pure compound, solutions, reaction byproducts, and contaminated materials—must be classified as hazardous chemical waste .

Prohibited Disposal Methods:

  • DO NOT pour down the drain.[1]

  • DO NOT dispose of in regular trash.[1]

  • DO NOT allow to evaporate in a fume hood as a means of disposal.

The following table summarizes the essential safety and disposal parameters derived from best practices for pyridine-like compounds.

ParameterGuidelineRationale & Citation
Waste Classification Hazardous WasteAssumed toxicity and irritation based on pyridine derivatives. Must be managed under EPA RCRA regulations.[3][10]
Personal Protective Equipment (PPE) Nitrile or Butyl Rubber Gloves, Safety Goggles, Lab CoatTo prevent skin and eye contact with the potentially irritating or toxic compound.[2][11]
Incompatible Materials Strong Oxidizing Agents, Strong Acids (especially Nitric Acid), Strong BasesSegregation prevents violent reactions, heat generation, or the release of toxic gases.[2][12]
Primary Disposal Method Licensed Hazardous Waste IncinerationHigh-temperature incineration is the standard and most effective method for the complete destruction of organic chemical waste.[13]
Spill Cleanup Material Inert Absorbent (Vermiculite, Sand, Dry Earth)To safely contain spills without reacting with the chemical.[1]

Step-by-Step Disposal Protocol: From Benchtop to Pickup

This protocol provides a self-validating system for waste management, ensuring safety and compliance at every stage.

Step 1: Immediate Segregation at the Point of Generation

The moment waste is generated, it must be segregated. This is the most critical step to prevent dangerous chemical reactions.

  • Solid Waste: Collect unused this compound, contaminated weigh boats, filter paper, and gloves in a dedicated, compatible solid waste container (e.g., a clearly marked, lined pail or a wide-mouth HDPE bottle).

  • Liquid Waste: Collect all solutions containing the compound (e.g., from chromatography, reaction workups) in a dedicated, leak-proof liquid waste container (e.g., a glass or HDPE solvent bottle).[11]

  • Sharps & Labware: Contaminated pipette tips, needles, or glassware must be collected in a designated, puncture-proof hazardous waste container.

Step 2: Proper Containerization

The integrity of your waste container is essential for safe storage.

  • Select a Compatible Container: Use containers made of materials that will not react with or be degraded by the waste. Borosilicate glass or high-density polyethylene (HDPE) are generally excellent choices.[12]

  • Ensure Good Condition: The container must be free of cracks or defects and have a secure, screw-top lid.[10]

  • Keep Containers Closed: Containers must remain sealed at all times except when actively adding waste. This prevents the release of vapors and protects against spills.[10]

Step 3: Meticulous Labeling

Regulatory compliance hinges on proper labeling. As soon as the first drop of waste is added, the container must be labeled. Your institution's Environmental Health & Safety (EHS) department will provide official labels. The label must include:

  • The words "Hazardous Waste" .[14]

  • The full chemical name(s) of all components (no abbreviations).

  • The approximate percentages of each component.[12]

  • An indication of the specific hazards (e.g., Toxic, Flammable, Irritant).[15]

  • The accumulation start date (the date the first waste was added).

Step 4: Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA).[4][12]

  • Designate the SAA: This should be a secondary containment bin within the lab, away from drains or ignition sources. The SAA must be under the control of lab personnel.

  • Use Secondary Containment: All liquid waste containers must be placed inside a larger, chemically resistant tray or bin to contain any potential leaks.

  • Observe Storage Limits: You may accumulate up to 55 gallons of hazardous waste in an SAA. Once this limit is reached, the full container must be moved to the central storage area within three days.[4]

The logical flow for handling and disposing of this compound waste is illustrated below.

G cluster_0 Step 1: Generation & Preparation cluster_1 Step 2: Accumulation cluster_2 Step 3: Final Disposal start Waste Generated (Solid, Liquid, or Contaminated Labware) classify Classify as Hazardous Waste start->classify segregate Segregate from Incompatible Waste classify->segregate container Select Appropriate & Sealed Container segregate->container label_waste Attach & Complete Hazardous Waste Label container->label_waste store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment label_waste->store inspect Inspect SAA Weekly for Leaks & Label Integrity store->inspect full Is Container Full or No Longer in Use? inspect->full full->store No contact_ehs Contact Institutional EHS for Waste Pickup full->contact_ehs Yes document Maintain Disposal Records (as required by institution) contact_ehs->document

Caption: Waste Disposal Workflow for this compound.

Step 5: Arranging for Final Disposal

Laboratory personnel are not responsible for the ultimate transport and disposal of hazardous waste. This function must be performed by trained professionals.

  • Once a waste container is full, contact your institution's EHS office to request a waste pickup.[10]

  • Provide them with all necessary information from the label.

  • EHS will then transport the waste from your SAA to a central accumulation area before it is collected by a licensed hazardous waste disposal contractor for final treatment, typically via high-temperature incineration.[14]

Emergency Procedures: Spill Management

Accidents can happen. A prepared response is key to maintaining safety.

  • For Small Spills (<100 mL):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE (lab coat, goggles, double gloves), contain the spill with an inert absorbent material like vermiculite, sand, or cat litter.[1]

    • Carefully collect the absorbent material using non-sparking tools and place it in a sealed container.

    • Label the container as hazardous waste with the full chemical name of the spilled substance.

    • Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[11]

  • For Large Spills (>100 mL):

    • Evacuate the laboratory immediately.

    • Alert others in the vicinity and secure the area to prevent entry.

    • Contact your institution's EHS department or emergency response number immediately. Do not attempt to clean up a large spill yourself.

By integrating these procedures into your laboratory's standard operating protocols, you build a robust system of safety and compliance. This approach not only protects you and your colleagues but also safeguards our environment and upholds the integrity of our scientific mission.

References

  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2008). Managing Hazardous Waste at Academic Laboratories Rulemaking. Retrieved from [Link]

  • Case Western Reserve University. RCRA. Environmental Health and Safety. Retrieved from [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Dickinson Wright. (2014). The Academic Laboratory Exception. Health Law Blog. Retrieved from [Link]

  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • Lab Manager. (2022). Hazardous Waste Management in the Laboratory. Retrieved from [Link]

  • Washington State University. (n.d.). Pyridine Safe Handling Guide. Retrieved from [Link]

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

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  • Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

  • Cleanchem Laboratories LLP. (n.d.). MATERIAL SAFETY DATA SHEETS 4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDINE HYDROCHLORIDE. Retrieved from [Link]

  • Capot Chemical. (2013). MSDS of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 4,5,6,7-Tetrahydrothieno(3,2-c)pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 4,5,6,7-Tetrahydrothieno(3,2-c)pyridinium chloride. Retrieved from [Link]

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Navigating the Unseen: A Safety and Handling Guide for 4,5,6,7-Tetrahydrofuro[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the Researcher, Scientist, and Drug Development Professional: A Proactive Approach to Laboratory Safety

In the landscape of novel drug development, the compounds we handle are often as new as the therapies they promise. 4,5,6,7-Tetrahydrofuro[3,2-c]pyridine is one such molecule, a key intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system (CNS) as nicotinic acetylcholine receptor modulators.[1] Its potential bioactivity necessitates a handling protocol built on a foundation of caution, precision, and a deep understanding of the principles of chemical safety.

This guide provides essential, immediate safety and logistical information for handling this compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of its close structural analog, 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine, and general best practices for handling heterocyclic amines and neuroactive compounds.[2][3][4][5][6][7][8] It is imperative that a comprehensive, laboratory-specific risk assessment be conducted before any handling of this compound.

Immediate Hazard Assessment and Personal Protective Equipment (PPE)

Given its intended use in the development of CNS-active agents, this compound should be treated as a potentially neurotoxic and hazardous compound.[1] The primary routes of exposure to be controlled are inhalation, skin contact, and ingestion.[9][10]

Core PPE Requirements

A multi-layered approach to PPE is crucial to create a robust barrier between the researcher and the chemical.[9][11]

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with nitrile gloves.Provides a primary barrier against skin contact. Double-gloving offers additional protection in case of a tear or puncture in the outer glove.[12]
Eye and Face Protection Chemical splash goggles and a face shield.Protects against splashes and airborne particles. A face shield provides an additional layer of protection for the entire face.[12]
Body Protection A lab coat, supplemented with a chemically resistant apron.A standard lab coat provides a basic barrier. A chemically resistant apron should be worn over the lab coat when handling larger quantities or when there is a significant splash risk.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge.Essential for preventing the inhalation of any dusts or vapors, especially when handling the solid compound or preparing solutions.[13]

Important Note: All PPE must be donned and doffed in a designated area to prevent the spread of contamination. Used PPE should be disposed of as hazardous waste.

Operational Handling: A Step-by-Step Protocol

Safe handling is a dynamic process that requires constant vigilance and adherence to established protocols.

Preparation and Weighing
  • Designated Work Area: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Material Transfer: Use a spatula or other appropriate tool to transfer the solid compound. Avoid creating dust. If the compound is a fine powder, consider using a glove bag for weighing.

  • Spill Containment: Have a spill kit readily available within the fume hood. The kit should contain absorbent materials appropriate for organic compounds.

Solution Preparation
  • Solvent Selection: Use the least toxic solvent appropriate for the procedure.

  • Controlled Addition: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

  • Vessel Sealing: Ensure that all containers holding solutions of the compound are securely sealed and clearly labeled with the compound name, concentration, date, and hazard warnings.

Post-Handling Decontamination
  • Surface Decontamination: All surfaces within the fume hood should be wiped down with an appropriate solvent (e.g., 70% ethanol) and then cleaned with a suitable laboratory detergent.

  • Equipment Cleaning: All glassware and equipment that came into contact with the compound should be decontaminated before being removed from the fume hood. This can be achieved by rinsing with a suitable solvent, followed by a thorough washing.

Disposal Plan: Managing the Waste Stream

Proper disposal is a critical component of the chemical lifecycle, ensuring that hazardous materials do not harm individuals or the environment.

Waste Segregation
  • Solid Waste: All solid waste contaminated with this compound, including used gloves, weigh boats, and absorbent materials, should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: All liquid waste, including reaction mixtures and solvent rinses, should be collected in a designated, sealed hazardous waste container. Do not mix incompatible waste streams.

Disposal Procedure

All waste must be disposed of in accordance with local, state, and federal regulations.[14][15][16] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of pyridine derivatives and neuroactive compounds.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, a swift and informed response can significantly mitigate the consequences.

Emergency ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[13][17]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[13][17]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13][17]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[13][17]
Spill Evacuate the immediate area. If the spill is large or you are not trained to handle it, contact your EHS department immediately. For small spills within a fume hood, use an appropriate absorbent material, and decontaminate the area.

Logical Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_area Prepare Designated Work Area prep_ppe->prep_area handle_weigh Weigh Compound in Fume Hood prep_area->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve cleanup_decon Decontaminate Surfaces & Equipment handle_dissolve->cleanup_decon cleanup_waste Segregate & Store Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff emergency_spill Spill Response emergency_exposure Exposure Response

Caption: A logical workflow for the safe handling of this compound.

Conclusion: A Culture of Safety

The responsible handling of novel chemical entities like this compound is not merely a matter of following procedures; it is about fostering a culture of safety. By understanding the potential hazards, utilizing the appropriate protective equipment, and adhering to rigorous handling and disposal protocols, we can advance our research while ensuring the well-being of ourselves and our colleagues. Always prioritize safety and consult with your institution's EHS professionals for guidance tailored to your specific laboratory environment.

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]

  • ChemSupply Australia. (2024, June 26). Safety Data Sheet PYRIDINE. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • University of California, Santa Barbara Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Capot Chemical. (2013, November 7). MSDS of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2006, December 1). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Provista. (2022, August 25). Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • PubChem. (n.d.). 4,5,6,7-Tetrahydrothieno(3,2-c)pyridine. Retrieved from [Link]

  • Cleanchem Laboratories LLP. (n.d.). Material Safety Data Sheets 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine Hydrochloride. Retrieved from [Link]

  • IntechOpen. (2019). Heterocyclic Amines and Safety. In Food Processing and Manufacturing. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 4,5,6,7-Tetrahydrothieno(3,2-c)pyridinium chloride. Retrieved from [Link]

  • Sugimura, T., Wakabayashi, K., Nakagama, H., & Nagao, M. (1997). Health risks of heterocyclic amines. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 376(1-2), 195-200. Retrieved from [Link]

  • Sugimura, T. (1997). Exposure to heterocyclic amines. Mutation Research/Reviews in Genetic Toxicology, 376(1-2), 201-205. Retrieved from [Link]

  • Khan, M. R., & Al-Dhabi, N. A. (2021). Heterocyclic Amine Formation and Mitigation in Processed Meat and Meat Products: A Mini-Review. Journal of Food Protection, 84(11), 1868-1877. Retrieved from [Link]

  • Khan, I. A., & Khan, A. (2021). Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. Foods, 10(11), 2667. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.